molecular formula C15H12 B165393 2-Methylanthracene CAS No. 613-12-7

2-Methylanthracene

Cat. No.: B165393
CAS No.: 613-12-7
M. Wt: 192.25 g/mol
InChI Key: GYMFBYTZOGMSQJ-UHFFFAOYSA-N
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Description

2-Methylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C15H12 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.11e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylanthracene
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InChI

InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3
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InChI Key

GYMFBYTZOGMSQJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1
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Molecular Formula

C15H12
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DSSTOX Substance ID

DTXSID8060616
Record name 2-Methylanthracene
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Molecular Weight

192.25 g/mol
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Physical Description

Faintly yellow powder; [Sigma-Aldrich MSDS]
Record name 2-Methylanthracene
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Vapor Pressure

0.0000501 [mmHg]
Record name 2-Methylanthracene
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CAS No.

613-12-7, 26914-18-1
Record name 2-Methylanthracene
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Foundational & Exploratory

2-Methylanthracene (CAS Number: 613-12-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in various scientific disciplines. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is a derivative of anthracene with a methyl group substituted at the C2 position. Like other PAHs, it is a product of incomplete combustion of organic materials and is found in environmental samples such as diesel exhaust.[2][3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₂[4][5]
Molecular Weight 192.26 g/mol [1][4]
Appearance Beige to light yellow-brown crystalline powder[2][3]
Melting Point 204-206 °C[1][2][4][6]
Boiling Point 358.25 °C (estimate)[1][3]
Density 1.0561 g/cm³ (estimate)[1][3]
Water Solubility 39 µg/L at 25 °C[3]
Solubility Soluble in benzene and chloroform[3][7]
LogP 4.30[1]
Vapor Pressure 5.34 x 10⁻⁶ mmHg[1]
Flash Point 157.5 °C[1]
Refractive Index 1.6880 (estimate)[1][3]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation and Reduction

Step 1: Friedel-Crafts Acylation of Toluene with Phthalic Anhydride

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath.

  • Dissolve phthalic anhydride (1 equivalent) and toluene (1 equivalent) in CH₂Cl₂ and add this solution dropwise to the stirred AlCl₃ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 2-(4-methylbenzoyl)benzoic acid.

Step 2: Cyclization to 2-Methylanthraquinone

  • Reaction: Add the crude 2-(4-methylbenzoyl)benzoic acid to concentrated sulfuric acid.

  • Heat the mixture at 100-120 °C for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The precipitate, 2-methylanthraquinone, is collected by filtration, washed with water until neutral, and dried.

Step 3: Reduction to this compound

  • Reaction: In a flask equipped with a reflux condenser, mix the crude 2-methylanthraquinone with zinc dust and a high-boiling solvent such as ethylene glycol.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and the crude this compound is extracted with a suitable organic solvent (e.g., toluene).

  • The organic extract is washed with water, dried, and the solvent is evaporated.

  • The resulting crude product is then purified as described in the protocol below.

Purification of this compound

Purification of the crude this compound can be achieved by a combination of chromatography and recrystallization.[2][3]

Step 1: Column Chromatography

  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar eluent such as cyclohexane or hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene) and adsorb it onto a small amount of silica gel. Load the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Elute the column with the non-polar eluent. This compound, being relatively non-polar, will move down the column.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent.

Step 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol is a commonly used solvent for this purpose.[2][3] The ideal solvent should dissolve this compound well at its boiling point but poorly at low temperatures.

  • Dissolution: Dissolve the partially purified this compound from the chromatography step in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Analytical Methods

2.3.1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the quantification of this compound in environmental samples.[2][10][11][12]

ParameterValueReference(s)
Column C18 stationary phase (e.g., Agilent ZORBAX Eclipse PAH, 4.6 mm × 50 mm, 1.8 µm)[11][12]
Mobile Phase Gradient elution with acetonitrile and water[11][12]
Flow Rate Typically 1.0 - 1.5 mL/min[11]
Injection Volume 5 - 20 µL[4]
Fluorescence Detector Excitation: 260 nm, Emission: 352 nm[10][11]
Run Time ~25 - 35 minutes[2][11]

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices.[7][13][14][15]

ParameterValueReference(s)
Column HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[7]
Carrier Gas Helium at a constant flow of ~1.3 mL/min[7]
Injector Temperature 290 °C[15]
Oven Program Start at 60 °C, ramp to 300 °C[7]
Mass Spectrometer Electron Ionization (EI) at 70 eV[15]
Scan Range 50-450 m/z[15]
Ion Source Temperature 230 °C[7]
Transfer Line Temperature 280 °C[15]

Biological Activity and Signaling Pathways

Polycyclic aromatic hydrocarbons, including this compound, are known to exert biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[6][16][17] The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the receptor in the cytoplasm. This leads to a cascade of events resulting in the altered expression of target genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIGAND This compound AHR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) LIGAND->AHR_complex Binding AHR_ligand_complex Ligand-AhR-HSP90 -XAP2-p23 AHR_complex->AHR_ligand_complex Conformational Change ARNT ARNT AHR_ligand_complex->ARNT Translocation & Dimerization AHR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Transcription Activation mRNA CYP1A1 mRNA CYP1A1_gene->mRNA Transcription Protein CYP1A1 Protein (Metabolism) mRNA->Protein Translation Protein->LIGAND Metabolism of This compound

References

An In-depth Technical Guide to the Synthesis of 2-Methylanthracene from Anthracene Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial method for obtaining 2-methylanthracene: isolation from anthracene oil through fractional distillation and subsequent purification. It also explores alternative chemical synthesis routes, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in their pursuit of this valuable compound.

Executive Summary

This compound, a polycyclic aromatic hydrocarbon (PAH), serves as a crucial building block in the synthesis of various organic materials and pharmaceutical intermediates. The most economically viable method for its production is the isolation from anthracene oil, a fraction obtained from the distillation of coal tar. This process involves a multi-step approach, beginning with fractional distillation to enrich the methylanthracene isomers, followed by purification techniques such as recrystallization to isolate the desired this compound. While effective, this method presents the challenge of separating this compound from its isomers, 1-methylanthracene and 9-methylanthracene, which possess similar physical properties. This guide delves into the technical specifics of this process, providing available quantitative data and detailed methodologies. Additionally, alternative synthetic strategies, including the Friedel-Crafts reaction and the Elbs reaction, are discussed as viable, albeit less common, laboratory-scale methods for the targeted synthesis of this compound.

Primary Method: Isolation from Anthracene Oil

The industrial production of this compound predominantly relies on its separation from anthracene oil, a complex mixture of aromatic compounds. The overall process can be broken down into two main stages: fractional distillation and purification.

Anthracene_Oil Anthracene Oil (from Coal Tar Distillation) Fractional_Distillation Fractional Distillation Anthracene_Oil->Fractional_Distillation Methylanthracene_Fraction Methylanthracene-rich Fraction (b.p. 352-365 °C) Fractional_Distillation->Methylanthracene_Fraction Purification Purification Methylanthracene_Fraction->Purification Two_Methylanthracene High-Purity this compound Purification->Two_Methylanthracene

Figure 1: General workflow for the isolation of this compound from anthracene oil.
Fractional Distillation

The initial step involves the fractional distillation of anthracene oil to separate a fraction enriched in methylanthracene isomers. Anthracene oil itself is a fraction of coal tar, typically boiling between 270°C and 360°C.

Experimental Protocol:

A multi-stage fractional distillation is employed to isolate the desired fraction.

  • Apparatus: A pilot-plant or industrial-scale fractional distillation unit equipped with a high-efficiency packed column (e.g., with structured packing or random packing like Raschig rings) is necessary. The column should have a sufficient number of theoretical plates to achieve the required separation.

  • Procedure:

    • The crude anthracene oil is charged into the distillation kettle.

    • The distillation is typically carried out under atmospheric or slightly reduced pressure.

    • The temperature is gradually increased, and various fractions are collected based on their boiling point ranges.

    • The fraction boiling between 352°C and 365°C is collected as the methylanthracene-rich fraction.[1]

Data Presentation:

The composition of the resulting methylanthracene fraction can vary depending on the source of the coal tar and the efficiency of the distillation.

ComponentBoiling Point (°C)Typical Concentration in Methylanthracene Fraction
1-Methylanthracene~354Variable
This compound ~358 Enriched
9-Methylanthracene~360Variable
Other PAHsVariablePresent as impurities

Table 1: Properties of Methylanthracene Isomers and Composition of the Distilled Fraction.

Purification of this compound

The methylanthracene-rich fraction obtained from distillation is a mixture of isomers and other impurities. The primary method for isolating this compound from this mixture is recrystallization. The separation is challenging due to the similar solubilities of the isomers.

Experimental Protocol: Recrystallization

  • Solvent Selection: A key aspect of successful purification is the choice of solvent. Ethanol and benzene have been reported for the recrystallization of this compound.[1] The ideal solvent should exhibit a significant difference in solubility for the desired isomer compared to the impurities at different temperatures.

  • Procedure:

    • The methylanthracene-rich fraction is dissolved in a minimum amount of hot solvent (e.g., industrial ethanol).[1]

    • The solution is heated to ensure complete dissolution.

    • The hot solution is filtered to remove any insoluble impurities.

    • The filtrate is allowed to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield of the crystallized product.

    • The crystals are collected by filtration (e.g., using a Büchner funnel).

    • The collected crystals are washed with a small amount of cold solvent to remove residual mother liquor.

    • The purified this compound is then dried, for instance, in a vacuum oven.

To further enhance purity, a series of acid and base washes may be incorporated.

  • Acid Wash: The filter cake is treated with a 10% sulfuric acid solution to a pH of 2-3 to remove basic impurities.[1]

  • Base Wash: Following the acid wash and filtration, the filter cake is treated with a 10% sodium hydroxide solution to a pH of 7-8 to remove acidic impurities.[1]

  • Final Recrystallization: The product is then subjected to one or more final recrystallizations from a suitable solvent like pyridine or ethanol to achieve a high purity of this compound with a melting point of 200.5-203°C.[1]

Data Presentation:

Quantitative data on the yield and purity of this compound from the purification of industrial anthracene oil fractions is not extensively published. However, the goal of the multi-step purification process is to achieve a final product with high purity, often exceeding 95%.

Purification StepKey ParametersExpected Outcome
RecrystallizationSolvent: Ethanol, Benzene, or PyridineEnrichment of this compound in the crystalline phase
Acid Wash10% H₂SO₄, pH 2-3Removal of basic impurities
Base Wash10% NaOH, pH 7-8Removal of acidic impurities
Final Product - This compound (Purity >95%)

Table 2: Summary of Purification Steps and Expected Outcomes.

Alternative Synthetic Routes

For laboratory-scale synthesis, where higher purity and regioselectivity may be required, or when anthracene oil is not a viable starting material, alternative chemical synthesis methods can be employed.

Friedel-Crafts Reaction

A Friedel-Crafts reaction can be used to introduce a methyl group onto the anthracene core. This approach typically involves an initial acylation followed by reduction, as direct alkylation can lead to polysubstitution and isomer mixtures.

Anthracene Anthracene Acylation Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl₃) Anthracene->Acylation Intermediate 2-Acetylanthracene Acylation->Intermediate Reduction Reduction (e.g., Clemmensen or Wolff-Kishner) Intermediate->Reduction Product This compound Reduction->Product

Figure 2: Two-step synthesis of this compound via Friedel-Crafts acylation and reduction.

Experimental Protocol: Friedel-Crafts Acylation for 2-Acetylanthracene

  • Materials: Anthracene, acetyl chloride, aluminum chloride (AlCl₃), nitrobenzene (solvent).

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve anthracene in nitrobenzene.

    • Cool the solution in an ice bath.

    • Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

    • Add acetyl chloride dropwise, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude 2-acetylanthracene, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Reduction of 2-Acetylanthracene

The resulting 2-acetylanthracene can be reduced to this compound using standard reduction methods such as the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction.

Elbs Reaction

The Elbs reaction is a pyrolysis reaction of an ortho-methyl-substituted benzophenone that yields a condensed polycyclic aromatic hydrocarbon. For the synthesis of this compound, a suitably substituted diaryl ketone would be required as the starting material.

Starting_Material o-Tolyl Phenyl Ketone (or derivative) Pyrolysis Pyrolysis (Heat) Starting_Material->Pyrolysis Cyclization Intramolecular Cyclization Pyrolysis->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Figure 3: Conceptual pathway for the synthesis of this compound via the Elbs reaction.

Experimental Protocol: Elbs Reaction (General)

  • Starting Material: An ortho-methylated diaryl ketone, such as a derivative of o-tolyl phenyl ketone.

  • Procedure:

    • The starting ketone is heated to a high temperature (typically 400-450°C) in the absence of a solvent.

    • The reaction proceeds through an intramolecular cyclization and dehydration mechanism.

    • The reaction is continued until the evolution of water ceases.

    • The crude product is then cooled and purified, usually by a combination of distillation, sublimation, and recrystallization.

Conclusion

The synthesis of this compound is a critical process for various applications in research and industry. While the isolation from anthracene oil remains the most prevalent and cost-effective method on a large scale, it necessitates sophisticated fractional distillation and purification techniques to overcome the challenge of separating closely related isomers. For laboratory-scale applications demanding high purity and specific substitution patterns, alternative synthetic routes such as the Friedel-Crafts reaction and the Elbs reaction offer viable, though more complex, alternatives. This guide has provided a detailed overview of these methods, including experimental considerations and available data, to aid researchers and professionals in the synthesis and purification of this compound. Further research into more selective and efficient separation techniques for methylanthracene isomers would be of significant value to the chemical industry.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) that serves as a fundamental building block in organic synthesis and material science. Its fluorescent properties make it a compound of interest in the development of optoelectronic devices. A thorough understanding of its physical properties is paramount for its application in research and development, particularly in drug development where molecular interactions are critical. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols and logical diagrams to facilitate a comprehensive understanding.

Core Physical and Chemical Properties

This compound presents as a beige to light yellow-brown crystalline powder.[1] Key identifiers for this compound are provided in the table below.

IdentifierValue
CAS Number 613-12-7
Molecular Formula C₁₅H₁₂
Molecular Weight 192.26 g/mol [2][3]
EINECS Number 210-329-3[2]
InChI Key GYMFBYTZOGMSQJ-UHFFFAOYSA-N

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources. It is important to note that some values are estimates and may vary depending on the experimental conditions and purity of the sample.

PropertyValue(s)
Melting Point 204-206 °C[1][2], 209 °C[3]
Boiling Point 358.25 °C (estimate)[1][2], 295 °C[3]
Density 1.0561 g/cm³ (estimate)[1][2]
Refractive Index 1.6880 (estimate)[1][2]
Vapor Pressure 5.34e-06 mmHg[2]
Flash Point 157.5 °C[2]
LogP (Octanol/Water Partition Coefficient) 4.30140[2]

Solubility Profile

The solubility of this compound is characteristic of nonpolar aromatic hydrocarbons.

SolventSolubility
Benzene Soluble[1]
Chloroform Soluble[1]
Ethanol Soluble (recrystallization solvent)[1]
Methanol Difficult to dissolve
Acetone Difficult to dissolve
Water Insoluble

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are available from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information can be accessed through various chemical databases.

Experimental Protocols

Detailed methodologies for the determination of key physical properties and purification are outlined below.

Determination of Melting and Boiling Points by Simultaneous Thermal Analysis (STA)

This protocol is adapted from a general method for polycyclic aromatic hydrocarbons and is suitable for this compound.[4]

Apparatus:

  • Simultaneous Thermal Analyzer (STA), e.g., NETZSCH model STA 449 F3 Jupiter®

  • Sealed aluminum crucibles with a 50 μm pinhole

  • Indium, aluminum, and gold melting standards for calibration

Procedure:

  • Calibrate the STA instrument using indium, aluminum, and gold melting standards.

  • Accurately weigh approximately 20 mg of this compound into a sealed aluminum crucible.

  • Place the crucible in the STA sample carrier.

  • Purge the system with nitrogen gas at a flow rate of 70 ml/min.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10 K/min.

  • The melting point is determined as the extrapolated onset temperature of the endothermic peak on the Differential Scanning Calorimetry (DSC) curve.

  • The boiling point is determined as the extrapolated onset temperature of the mass loss step on the Thermogravimetric (TG) analysis curve, which corresponds to the evaporation of the sample.

Purification by Column Chromatography and Recrystallization

This protocol is based on a cited purification method for this compound.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Cyclohexane (eluent)

  • Ethanol (recrystallization solvent)

  • Chromatography column

  • Rotary evaporator

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

Part 1: Silica Gel Chromatography

  • Prepare a slurry of silica gel in cyclohexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of cyclohexane and a slightly more polar solvent if necessary to ensure dissolution) and load it onto the top of the silica gel column.

  • Elute the column with cyclohexane, collecting fractions.

  • Monitor the fractions by a suitable method (e.g., Thin Layer Chromatography) to identify those containing the purified this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Part 2: Recrystallization

  • Dissolve the solid obtained from chromatography in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a desiccator to remove any residual solvent.

Logical and Workflow Diagrams

Biological Interaction of this compound

Studies on the non-genotoxic effects of methylanthracene isomers have shown that this compound, which lacks a "bay-like" structural region, typically has no effect on gap junction intercellular communication (GJIC) or the activation of mitogen-activated protein kinases (MAPK).

G Logical Diagram of this compound's Biological Effects Methylanthracene This compound GJIC Gap Junction Intercellular Communication (GJIC) Methylanthracene->GJIC Interaction MAPK Mitogen-Activated Protein Kinases (MAPK) Activation Methylanthracene->MAPK Interaction NoEffect No Effect GJIC->NoEffect MAPK->NoEffect

Biological Effects of this compound
Experimental Workflow for Purification

The following diagram illustrates the step-by-step process for the purification of this compound.

G Purification Workflow for this compound start Crude this compound dissolve Dissolve in minimal solvent start->dissolve chromatography Silica Gel Column Chromatography (Eluent: Cyclohexane) dissolve->chromatography collect_fractions Collect Fractions chromatography->collect_fractions monitor_fractions Monitor Fractions (TLC) collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate recrystallize Recrystallize from hot Ethanol evaporate->recrystallize cool Cool to Room Temperature and then in Ice Bath recrystallize->cool filter Vacuum Filter Crystals cool->filter wash Wash with cold Ethanol filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

References

An In-depth Technical Guide to 2-Methylanthracene as a Polycyclic Aromatic Hydrocarbon (PAH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of a three-ring aromatic system with a methyl group substitution. As a member of the vast class of PAHs, which are ubiquitous environmental contaminants, this compound is of significant interest to researchers in toxicology, environmental science, and drug development. PAHs are formed from the incomplete combustion of organic materials and are found in fossil fuels, coal tar, and tobacco smoke. While some PAHs are potent carcinogens, the biological activity of their methylated derivatives can vary significantly. This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, metabolism, toxicology, and the signaling pathways it modulates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and for interpreting its biological activity.

PropertyValueReference
Molecular Formula C₁₅H₁₂[1]
Molecular Weight 192.26 g/mol [2]
CAS Number 613-12-7[2]
Appearance Colorless scaly crystals or beige to light yellow-brown crystalline powder[3][4]
Melting Point 204-206 °C[2]
Boiling Point 360 °C (sublimation)[3]
Solubility Soluble in benzene and chloroform; slightly soluble in ethanol, ether, and acetic acid; insoluble in water.[3][4]
Vapor Pressure 1.1 x 10⁻⁴ mmHg at 25°C[3]

Synthesis and Purification

The synthesis and purification of this compound are critical for obtaining high-purity material for research purposes.

Synthesis

3.1.1 Friedel-Crafts Acylation of Toluene with Phthalic Anhydride

A common laboratory-scale synthesis involves the Friedel-Crafts acylation of toluene with phthalic anhydride, followed by reduction and cyclization.[5][6]

Synthesis Toluene Toluene Intermediate 2-(4-methylbenzoyl)benzoic acid Toluene->Intermediate AlCl3 PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Intermediate Methylanthraquinone 2-Methylanthraquinone Intermediate->Methylanthraquinone H2SO4, heat Methylanthracene This compound Methylanthraquinone->Methylanthracene Zn, heat

Caption: Proposed metabolic pathway of this compound.

Toxicology

The toxicological profile of this compound is complex. While it is not considered a classical mutagen or a complete carcinogen, it exhibits activities that suggest a role as a tumor promoter.

EndpointResultSpecies/SystemReference
Acute Toxicity EC50 (48-h): 96.0 µg/LDaphnia pulex[3]
Mutagenicity InactiveSalmonella typhimurium TA98 and TA100 (Ames test)[7]
Carcinogenicity Inactive as a complete carcinogenMouse skin[7]
Tumor Initiation InactiveMouse skin[7]
Tumor Promotion Potential promoter activityRat liver epithelial cells[8][9]

Signaling Pathways

Recent research has indicated that this compound can modulate specific cellular signaling pathways, which may underlie its potential tumor-promoting effects.

Aryl Hydrocarbon Receptor (AhR) Pathway

This compound has been identified as a weak activator of the Aryl Hydrocarbon Receptor (AhR). [10]The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1. [11][12] dot

AhR_Pathway Methylanthracene This compound AhR_ligand_complex 2-MA-AhR Complex Methylanthracene->AhR_ligand_complex Binds AhR_complex AhR-Hsp90-XAP2-p23 AhR_complex->AhR_ligand_complex AhR_ARNT_complex 2-MA-AhR-ARNT Complex AhR_ligand_complex->AhR_ARNT_complex Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to stimulate the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. [8][13]The MAPK pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of cancer. [14][15][16][17] dot

MAPK_Pathway Methylanthracene This compound Receptor Cell Surface Receptor (e.g., EGFR) Methylanthracene->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Gap Junctional Intercellular Communication (GJIC)

This compound has been demonstrated to inhibit Gap Junctional Intercellular Communication (GJIC) in rat liver epithelial cells. [8][9][18]GJIC is essential for maintaining tissue homeostasis, and its disruption is a key event in tumor promotion.

Experimental Protocols

Synthesis of this compound from 2-Methylanthraquinone

  • Materials: 2-Methylanthraquinone, glacial acetic acid, tin granules, concentrated hydrochloric acid (37%).

  • Procedure:

    • To a reaction flask, add 2-methylanthraquinone, glacial acetic acid, and tin granules.

    • Slowly add concentrated hydrochloric acid while stirring.

    • Heat the mixture to 130°C and maintain for 1-3 hours.

    • Cool the reaction mixture and pour it into water.

    • Filter the precipitate and recrystallize from a suitable solvent (e.g., ethanol) to obtain 3-methylanthrone.

    • Repeat the reduction process with 3-methylanthrone to yield this compound.

Ames Test for Mutagenicity

This protocol is a general guideline based on standard Ames test procedures.

  • Materials: Salmonella typhimurium strains TA98 and TA100, S9 metabolic activation mix, top agar, minimal glucose agar plates, this compound solution in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare serial dilutions of the this compound solution.

    • In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of the S9 mix (for metabolic activation) or buffer.

    • Incubate the mixture at 37°C for 20 minutes.

    • Add 2 mL of molten top agar (45°C) to the tube, vortex briefly, and pour onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies. An increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Skin Carcinogenesis Bioassay in Mice

[1][19][20]

  • Animals: SENCAR or other susceptible mouse strain.

  • Procedure (Initiation-Promotion Model):

    • Initiation: Apply a single dose of a known initiator (e.g., 7,12-dimethylbenz[a]anthracene, DMBA) in a suitable solvent (e.g., acetone) to the shaved dorsal skin of the mice.

    • Promotion: Two weeks after initiation, begin twice-weekly topical applications of this compound in the same area.

    • Observe the mice weekly for the appearance of skin tumors.

    • Record the number and size of tumors for each animal. The incidence and multiplicity of tumors are the primary endpoints.

Scrape-Loading/Dye Transfer (SL/DT) Assay for GJIC

[21][22][7][23][24]

  • Cells: Rat liver epithelial cells (e.g., WB-F344) grown to confluence in a petri dish.

  • Materials: Lucifer Yellow fluorescent dye, phosphate-buffered saline (PBS).

  • Procedure:

    • Treat the cells with this compound or vehicle control for the desired time.

    • Wash the cells with PBS.

    • Add a solution of Lucifer Yellow in PBS to the cells.

    • Using a sharp blade or needle, make a scrape across the cell monolayer.

    • Incubate for a short period (e.g., 2-5 minutes) to allow dye transfer.

    • Wash the cells extensively with PBS to remove extracellular dye.

    • Fix the cells and visualize the dye transfer using fluorescence microscopy.

    • Quantify the extent of dye transfer from the scrape line as a measure of GJIC.

Western Blot for MAPK (ERK) Phosphorylation

[8][10][25]

  • Cells: Suitable cell line (e.g., HepG2, WB-F344).

  • Procedure:

    • Treat cells with this compound for various time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

    • Quantify the band intensities to determine the relative increase in ERK phosphorylation.

dot

WesternBlot_Workflow Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound, while not a classical genotoxic carcinogen, exhibits biological activities that warrant further investigation, particularly its role as a potential tumor promoter. Its ability to modulate key signaling pathways such as the AhR and MAPK pathways, coupled with its inhibitory effect on GJIC, suggests a complex mode of action that could contribute to the adverse health effects of PAH mixtures. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for continued research to fully elucidate its metabolic fate and toxicological significance.

References

An In-depth Technical Guide to the Environmental Sources of 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary environmental sources, formation pathways, and analytical methodologies for 2-Methylanthracene. As a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, this compound is a significant environmental pollutant primarily formed during the incomplete combustion of organic materials.[1] Its presence in various environmental matrices is a subject of ongoing research due to the potential toxicological effects of PAHs.

Primary Environmental Sources

This compound (C₁₅H₁₂) is not typically synthesized for industrial use but is rather a ubiquitous byproduct of anthropogenic activities involving fossil fuels and combustion.[1][2] The primary environmental sources can be broadly categorized into petrogenic (related to petroleum) and pyrogenic (related to combustion).

Petrogenic Sources

Petrogenic sources involve the release of this compound from raw or refined petroleum products where it exists as a natural component.

  • Crude Oil and Coal Tar: Anthracene and its derivatives, including this compound, are natural constituents of coal tar, which is a complex mixture of PAHs produced during the high-temperature destructive distillation of coal.[1][3] Anthracene oil, a specific fraction of coal tar distillation, is a rich source.[4] The presence of this compound in oil samples can serve as a pyrolytic marker, indicating cracking processes.[1]

  • Petroleum Products: Refined petroleum products are significant sources of this compound. It has been detected in various fuels, with concentrations varying widely depending on the fuel's origin and refinement process.[5]

Pyrogenic Sources

Pyrogenic sources are the most significant contributors to the environmental burden of this compound. It is formed during the incomplete combustion of organic matter from both stationary and mobile sources.[1][6]

  • Vehicle Emissions: Exhaust from diesel and gasoline-powered vehicles is a major source of atmospheric this compound.[5] Emissions from diesel engines, in particular, have been shown to contain notable concentrations of this compound.[5] The emission rates are significantly higher in vehicles without catalytic converters.[5]

  • Industrial and Domestic Combustion: Power generation, industrial furnaces, and residential heating systems that burn fossil fuels (coal, oil, gas) or biomass (wood) release PAHs, including this compound, into the atmosphere. Other sources include the burning of incense and tobacco.[2]

  • Waste Incineration: The incineration of municipal and industrial waste can produce a wide array of PAHs depending on the composition of the waste and the efficiency of the combustion process.

Formation and Environmental Fate

This compound is formed through high-temperature pyrolysis and pyrosynthesis reactions. During incomplete combustion, complex organic molecules are broken down into smaller, unstable radicals. These radicals can then recombine to form stable aromatic structures like the anthracene core, which can subsequently be methylated.

Once released into the environment, this compound, like other PAHs, tends to adsorb onto particulate matter due to its low water solubility.[7] This association with particles facilitates its long-range transport in the atmosphere and its deposition into soil and aquatic sediments, which act as major environmental sinks.[8]

cluster_sources Primary Sources cluster_specifics Specific Emitters cluster_environment Environmental Compartments Petrogenic Petrogenic Crude Oil & Coal Tar Crude Oil & Coal Tar Petrogenic->Crude Oil & Coal Tar Diesel & Gasoline Diesel & Gasoline Petrogenic->Diesel & Gasoline Pyrogenic Pyrogenic Vehicle Exhaust Vehicle Exhaust Pyrogenic->Vehicle Exhaust Industrial Combustion Industrial Combustion Pyrogenic->Industrial Combustion Biomass Burning Biomass Burning Pyrogenic->Biomass Burning Soil & Sediment Soil & Sediment Crude Oil & Coal Tar->Soil & Sediment Spills Air (Atmosphere) Air (Atmosphere) Diesel & Gasoline->Air (Atmosphere) Evaporation Vehicle Exhaust->Air (Atmosphere) Industrial Combustion->Air (Atmosphere) Biomass Burning->Air (Atmosphere) Air (Atmosphere)->Soil & Sediment Deposition Water Water Air (Atmosphere)->Water Deposition cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_clean 3. Cleanup & Concentration cluster_analysis 4. Instrumental Analysis Collection\n(Air, Water, Soil) Collection (Air, Water, Soil) Homogenization Homogenization Collection\n(Air, Water, Soil)->Homogenization Spiking with\nInternal Standards Spiking with Internal Standards Homogenization->Spiking with\nInternal Standards Soxhlet, UAE, or PFE\nwith Organic Solvents Soxhlet, UAE, or PFE with Organic Solvents Spiking with\nInternal Standards->Soxhlet, UAE, or PFE\nwith Organic Solvents Column Chromatography\n(Silica Gel / Florisil) Column Chromatography (Silica Gel / Florisil) Soxhlet, UAE, or PFE\nwith Organic Solvents->Column Chromatography\n(Silica Gel / Florisil) Solvent Evaporation Solvent Evaporation Column Chromatography\n(Silica Gel / Florisil)->Solvent Evaporation GC-MS Analysis\n(SIM Mode) GC-MS Analysis (SIM Mode) Solvent Evaporation->GC-MS Analysis\n(SIM Mode) Identification &\nQuantification Identification & Quantification GC-MS Analysis\n(SIM Mode)->Identification &\nQuantification

References

Thermal properties and stability of 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Properties and Stability of 2-Methylanthracene

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a methyl group substituent on the anthracene core. As a compound of interest in organic synthesis and materials science, a thorough understanding of its thermal properties and stability is crucial for its application in various fields, including the development of optoelectronic devices. This guide provides a comprehensive overview of the thermal behavior of this compound, detailing its key thermal properties, stability under elevated temperatures, and the standard experimental protocols used for such characterizations.

Thermal Properties of this compound

The thermal properties of this compound are fundamental to its handling, purification, and application. The key quantitative data are summarized in the table below.

PropertyValue
Melting Point204-206 °C[1][2][3], 209 °C[4][5], 207 °C[6]
Boiling Point358.25 °C (estimate)[1], 347.2 °C at 760 mmHg[7], 360 °C (sublimation)[6]
Flash Point157.5 °C[7]

The melting point of this compound is consistently reported in the range of 204-209 °C. It is described as a beige to light yellow-brown crystalline powder.[1][8] The boiling point is estimated to be around 347-360 °C, with sublimation also being a notable behavior at higher temperatures.[6][7]

Thermal Stability and Decomposition

This compound exhibits thermal decomposition at elevated temperatures. Pyrolysis studies conducted between 400°C and 450°C reveal three primary reaction pathways: demethylation, methyl addition, and hydrogenation.[9] At 400°C, the major product of pyrolysis is 2-methyl-9,10-dihydroanthracene, with smaller quantities of anthracene and dimethylanthracenes also being formed.[9]

Furthermore, crystalline monoadducts formed between fullerene and this compound undergo thermolytic decomposition in the solid state at temperatures ranging from 180°C to 240°C.[9] This process yields the original fullerene and this compound, highlighting a reversible thermal behavior in this specific context.[9]

Reasonably anticipated hazardous decomposition products as a result of heating are not known, but as with many organic compounds, hazardous combustion products may be formed in a fire.[10]

Pyrolysis_Pathway cluster_products Pyrolysis Products This compound This compound 2-methyl-9,10-dihydroanthracene 2-methyl-9,10-dihydroanthracene This compound->2-methyl-9,10-dihydroanthracene Major Pathway (Hydrogenation) Anthracene Anthracene This compound->Anthracene Demethylation Dimethylanthracenes Dimethylanthracenes This compound->Dimethylanthracenes Methyl Addition Thermal_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Obtain this compound Sample Weigh Accurately Weigh Sample (1-20 mg) Sample->Weigh Encapsulate Encapsulate in Pan (DSC) or Place in Crucible (TGA) Weigh->Encapsulate Instrument Load Sample and Reference into Instrument Encapsulate->Instrument Program Set Temperature Program and Atmosphere Instrument->Program Run Execute Thermal Scan Program->Run Thermogram Generate Thermogram (Heat Flow/Mass vs. Temp) Run->Thermogram Analyze Analyze Peaks and Transitions Thermogram->Analyze Report Report Thermal Properties Analyze->Report

References

An In-depth Technical Guide to 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methylanthracene, a polycyclic aromatic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, experimental protocols, and relevant pathways.

Core Molecular Data

This compound is a tricyclic aromatic hydrocarbon. Its fundamental molecular properties are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₂[1][2][3][4]
Molecular Weight 192.26 g/mol [2][4]
IUPAC Name This compound[1]
CAS Number 613-12-7[1][3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. Below are representative experimental protocols.

1. Synthesis of this compound via Friedel-Crafts Reaction

This protocol describes a common method for synthesizing this compound.

  • Reactants : Phthalic anhydride, Toluene, Aluminum chloride (anhydrous).

  • Procedure :

    • A mixture of phthalic anhydride and a slight excess of toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.

    • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 2-3 hours.

    • The mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The resulting solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 2-(4-methylbenzoyl)benzoic acid.

    • The intermediate is then cyclized by heating with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid to produce 2-methylanthraquinone.

    • Finally, the 2-methylanthraquinone is reduced to this compound using a reducing agent like zinc dust in a high-boiling solvent.

2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

  • Sample Preparation : A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy :

    • The spectrum will show characteristic signals for the aromatic protons in the range of 7.0-8.5 ppm.

    • A singlet corresponding to the methyl group protons will appear around 2.5 ppm.

    • The integration of the signals will correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy :

    • The spectrum will display signals for the aromatic carbons, typically in the range of 120-140 ppm.

    • A distinct signal for the methyl carbon will be observed at a higher field (lower ppm value).

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium at a constant flow rate.

    • Temperature Program : An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 300°C.

  • Mass Spectrometry :

    • The mass spectrometer is operated in electron ionization (EI) mode.

    • The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight.

    • Characteristic fragmentation patterns can be used for further confirmation.

Synthesis Pathway of this compound

The following diagram illustrates a logical workflow for the synthesis of this compound, as detailed in the experimental protocol section.

Synthesis_of_2_Methylanthracene Reactants Phthalic Anhydride + Toluene Intermediate1 2-(4-methylbenzoyl)benzoic acid Reactants->Intermediate1 Friedel-Crafts Acylation (AlCl₃) Intermediate2 2-Methylanthraquinone Intermediate1->Intermediate2 Cyclization (H₂SO₄) Product This compound Intermediate2->Product Reduction (Zn dust)

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-Methylanthracene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment.[1][2] PAHs are a class of organic compounds that are formed during the incomplete combustion of organic matter, such as fossil fuels and vegetation.[1][2][3] As a result, they are widespread environmental pollutants and are of significant concern due to their potential carcinogenic and mutagenic properties.[1] The analysis of this compound in environmental matrices such as soil, water, and sediment is crucial for monitoring pollution levels, assessing environmental risks, and understanding the fate and transport of these contaminants.

This document provides detailed application notes and protocols for the extraction and quantification of this compound in various environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate and reproducible results. The following protocols are generalized and may require optimization based on the specific sample matrix and concentration of this compound.

1.1. Soil and Sediment Samples

  • Homogenization: Thoroughly mix the collected soil or sediment sample to ensure homogeneity before taking a subsample for analysis.

  • Drying: Dry the sample overnight at a controlled temperature (e.g., 120°C) to remove moisture.

  • Sieving: Sieve the dried sample through a 2 mm mesh to remove large debris and ensure a uniform particle size.

  • Extraction: Several extraction techniques can be employed:

    • Soxhlet Extraction:

      • Place approximately 10 g of the dried and sieved sample into a Soxhlet extraction thimble.

      • Add a suitable solvent, such as dichloromethane (DCM) or a mixture of DCM and acetone (1:1, v/v), to the extraction flask.[4]

      • Extract the sample for 18-24 hours.[4]

      • Pre-treatment of the sample with the extraction solvent before Soxhlet extraction can significantly improve recovery rates.[4]

    • Accelerated Solvent Extraction (ASE):

      • Mix approximately 10 g of the sample with a drying agent like sodium sulfate.

      • Place the mixture into an ASE cell.

      • Extract with a 1:1 (v/v) mixture of methylene chloride and acetone at an elevated temperature (e.g., 100°C) and pressure.[2]

      • This method is significantly faster than Soxhlet extraction, with a typical extraction time of about 12-20 minutes per sample.[2]

    • Ultrasound-Assisted Extraction (UAE):

      • Place 2-5 g of soil into a vial with an appropriate extraction solvent (e.g., methanol, acetone).[5]

      • Sonicate the sample in an ultrasonic bath for 15-30 minutes at a controlled temperature.[5]

  • Extract Cleanup: The crude extract often contains interfering compounds that need to be removed before instrumental analysis. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.

1.2. Water Samples

  • Filtration: Filter the water sample through a 0.45 µm filter to remove suspended particles.

  • Extraction:

    • Liquid-Liquid Extraction (LLE):

      • Take a measured volume of the water sample (approximately 1 L) in a separatory funnel.

      • Serially extract with methylene chloride.[6]

      • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Solid-Phase Extraction (SPE):

      • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

      • Pass the water sample through the cartridge.

      • Elute the retained analytes with a suitable organic solvent (e.g., acetonitrile, methylene chloride).

    • Dispersive Liquid-Liquid Microextraction (DLLME):

      • This method uses a small amount of extraction solvent and a disperser solvent.

      • For example, a mixture of 1-dodecanol (extractant) and a deep eutectic solvent (dispersant) can be injected into the water sample, followed by ultrasonication and centrifugation.[5]

  • Concentration: Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

Analytical Methods

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for this compound analysis by GC-MS.

GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or similar
Injection Mode Pulsed Splitless
Injector Temperature 300-320°C[3][7]
Carrier Gas Helium at a constant flow of 1 mL/min[3]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial temp 40°C for 1 min, ramp to 120°C at 25°C/min, then to 300°C at 5°C/min, hold for 15 min.[3] (This program should be optimized for specific sample matrices and target analytes).
Mass Spectrometer Agilent 7000D Triple Quadrupole GC/MS or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 200-320°C[3][7]
Transfer Line Temp. 280-320°C[3][7]
Acquisition Mode Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The characteristic ions for this compound should be monitored.

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of PAHs, including this compound, particularly in water samples.

Experimental Workflow for HPLC Analysis

Caption: General workflow for this compound analysis by HPLC.

HPLC Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or similar
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water is commonly used.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detector UV detector (e.g., at 254 nm) and/or a Fluorescence detector (excitation and emission wavelengths specific to PAHs).[6]

Data Presentation

Quantitative data for this compound in environmental samples can be summarized in tables for easy comparison. The following tables provide examples of how to present such data.

Table 1: Typical Performance Data for Analytical Methods

ParameterGC-MS (Soil/Sediment)HPLC-UV/FLD (Water)
Linear Range 1 - 1000 pg/µL0.02 - 5.0 µg/L[5]
Limit of Detection (LOD) < 0.5 ng/g (dry weight)[8]3.5 - 14.1 ng/L[5]
Limit of Quantitation (LOQ) 1.0 - 10.0 µg/kg[9]11.8 - 46.9 ng/L[5]
Typical Recovery 70 - 130% (dependent on extraction method and matrix)[5]86 - 107% (LLE)[10]
Relative Standard Deviation (RSD) < 15%< 6.1%[5]

Table 2: Example Concentrations of PAHs in Environmental Samples

Sample MatrixThis compound Concentration RangeTotal PAH Concentration RangeReference
Contaminated Soil Varies significantly based on source292 to 2170 µg/kg(General PAH data, specific data for this compound is sparse)
River Sediment Varies significantly based on source4,425 to 51,261 ng/g (dw)[3]
Tap Water Typically below detection limits0.5 to 500 ng/mL[9]
River Water Varies with pollution levels80.6 - 106.6% recovery of spiked samples[9]

Note: The concentration of this compound can vary widely depending on the proximity to pollution sources. The values presented are indicative and should be confirmed by site-specific analysis.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the analysis of this compound in environmental samples. Both GC-MS and HPLC are powerful techniques that, when coupled with appropriate sample preparation methods, can provide accurate and reliable quantification of this important environmental contaminant. The choice of method will depend on the specific sample matrix, required sensitivity, and available instrumentation. Adherence to good laboratory practices and proper quality control measures are essential for obtaining high-quality data.

References

Application Note: Analysis of 2-Methylanthracene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of 2-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH), using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable to researchers, scientists, and professionals in drug development and environmental analysis. This document includes procedures for sample preparation, detailed GC-MS instrument parameters, and data analysis, supported by quantitative data and graphical representations of the experimental workflow.

Introduction

This compound (C₁₅H₁₂) is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds.[1] PAHs are known for their carcinogenic and mutagenic properties, making their detection and quantification in various matrices a critical aspect of environmental monitoring and chemical safety assessment.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the analysis of PAHs due to its high sensitivity, selectivity, and resolving power.[1][4] This application note details a robust GC-MS method for the analysis of this compound.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below. The process begins with sample preparation, involving extraction and cleanup, followed by instrumental analysis and subsequent data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction (e.g., Ultrasonic or Mechanical) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Mass Spectrometry (Ionization & Fragmentation) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Identification & Integration Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Relationship of GC-MS Components

The logical relationship between the core components of the Gas Chromatography-Mass Spectrometry system is illustrated below. The process is sequential, starting from the injector and culminating in the data system.

GCMS_Components Injector Injector GC_Column GC Column Injector->GC_Column Sample Introduction Ion_Source Ion Source GC_Column->Ion_Source Separated Analytes Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Mass-Filtered Ions Data_System Data System Detector->Data_System Signal

Caption: Logical relationship of the key components in a GC-MS system.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for solid matrices such as soil or sediment is provided below. This can be adapted for other sample types.

  • Extraction:

    • Weigh 10 g of a homogenized sample into a beaker.

    • Add a surrogate standard solution to monitor extraction efficiency.

    • Add 50 mL of a 1:1 (v/v) mixture of hexane and acetone.

    • Extract the sample using an ultrasonic bath for 30 minutes.[2]

    • Alternatively, use a mechanical shaker for extraction.[5]

  • Cleanup:

    • Allow the solid particles to settle and decant the supernatant.

    • Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) to remove polar interferences.[6]

    • Elute the PAHs from the SPE cartridge with a suitable solvent mixture, such as dichloromethane/hexane.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or toluene).

    • Add an internal standard for quantification.

    • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterSetting
Gas Chromatograph
GC SystemAgilent Gas Chromatograph or equivalent
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet ModeSplitless
Inlet Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 300 °C, hold for 10 min
Injection Volume1 µL
Mass Spectrometer
MS SystemMass Selective Detector or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Chemical Properties
Molecular FormulaC₁₅H₁₂[7][8]
Molecular Weight192.26 g/mol [4][7][8]
Mass Spectrometry Data
Molecular Ion (M+)m/z 192[1][4]
Major Fragment Ions (m/z)193, 191, 189[1][4]
Characteristic Ions for SIMQuantifier: 192Qualifiers: 191, 193[1][4]
Chromatographic Data
Kovats Retention Index~1920 (Standard non-polar column)[4]
Performance Characteristics
Linearity (R²)> 0.999[9]
Limit of Detection (LOD)Estimated: 0.1 - 1.0 ng/mL[10][11][12]
Limit of Quantification (LOQ)Estimated: 0.5 - 5.0 ng/mL[10][11][12]

Note: LOD and LOQ values are estimates based on typical performance for PAHs and may vary depending on the specific instrument and matrix.

Data Analysis and Interpretation

Identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Confirmation is performed by comparing the ion ratios of the quantifier and qualifier ions to those of the standard.

Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample is then determined from this calibration curve.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of this compound in various samples. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data, offers a comprehensive guide for researchers and scientists. Proper validation of the method in the specific sample matrix of interest is recommended to ensure data quality and accuracy.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Methylanthracene using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a polycyclic aromatic hydrocarbon (PAH), is a critical analyte in environmental monitoring and toxicology studies due to its potential carcinogenic properties.[1] This protocol outlines the chromatographic conditions, sample preparation, and data analysis for the accurate determination of this compound in solution.

Introduction

This compound is a methyl derivative of anthracene, a three-ring polycyclic aromatic hydrocarbon.[1] PAHs are formed during the incomplete combustion of organic materials and are widespread environmental pollutants.[1] Accurate and sensitive analytical methods are essential for monitoring their presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of PAHs due to its high resolution and sensitivity.[2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase C18 column and a UV detector.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of PAHs.[2]

  • Solvents: HPLC grade acetonitrile and water are required for the mobile phase.

  • Standards: A certified reference standard of this compound is necessary for calibration.

  • Sample Vials: Amber glass vials should be used to prevent photodegradation of the analyte.

  • Syringe Filters: 0.45 µm PTFE or nylon syringe filters are used for sample clarification.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes
Standard and Sample Preparation

Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation:

  • Dissolution: Dissolve the sample containing this compound in acetonitrile.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[3]

  • Dilution: Dilute the filtered sample with acetonitrile to a concentration within the calibration range.

Data Presentation

The quantitative data for the calibration of this compound is summarized in the following table. A linear relationship between concentration and peak area is observed.

Concentration (µg/mL)Peak Area (mAU*s)Retention Time (min)
0.115.212.5
0.576.512.5
1.0153.112.5
5.0768.912.5
10.01540.212.5
25.03855.712.5
50.07715.312.5

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh this compound Reference Standard prep_start->weigh_std dissolve_sample Dissolve Sample in Acetonitrile prep_start->dissolve_sample dissolve_std Dissolve in Acetonitrile (Stock Solution) weigh_std->dissolve_std serial_dilution Serial Dilution (Working Standards) dissolve_std->serial_dilution inject_sample Inject Sample/Standard (10 µL) serial_dilution->inject_sample filter_sample Filter Sample (0.45 µm Syringe Filter) dissolve_sample->filter_sample filter_sample->inject_sample separation Chromatographic Separation (C18 Column, Gradient Elution) inject_sample->separation detection UV Detection (254 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification report Generate Report quantification->report

Caption: HPLC Analysis Workflow for this compound.

Logical Relationships in HPLC Analysis

The following diagram illustrates the key relationships and dependencies in the HPLC method for this compound analysis.

HPLC_Relationships Analyte This compound (Analyte) StationaryPhase C18 Column (Stationary Phase) Analyte->StationaryPhase interacts with MobilePhase Acetonitrile/Water (Mobile Phase) Analyte->MobilePhase partitions into Detection UV Detector (254 nm) Analyte->Detection absorbs UV light Separation Separation Efficiency StationaryPhase->Separation influences MobilePhase->Separation influences Quantification Accurate Quantification Detection->Quantification allows for Separation->Detection enables

References

Application Notes and Protocols: 2-Methylanthracene as a Fluorescent Probe in Chemical Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-methylanthracene as a fluorescent probe in chemical sensing. Due to a limited number of studies specifically employing this compound for this purpose, this document leverages data and protocols from closely related and well-studied anthracene derivatives, particularly 9-methylanthracene and other 9-substituted anthracenes. This information serves as a valuable starting point for the development of this compound-based fluorescent sensors.

Photophysical Properties of this compound

This compound, a polycyclic aromatic hydrocarbon, possesses intrinsic fluorescence properties that make it a candidate for use as a fluorescent probe. Its photophysical characteristics are influenced by the position of the methyl group on the anthracene core.[1] Understanding these properties is crucial for designing fluorescent sensing systems.

Key Photophysical Parameters of this compound:

PropertyValueSolvent/Conditions
Molecular Formula C₁₅H₁₂-
Molecular Weight 192.26 g/mol -
Absorption Maxima (λ_abs_) 330 - 375 nmGas-phase
Melting Point 204-206 °C-
Solubility Soluble in benzene and chloroform; sparingly soluble in methanol and acetone; insoluble in water.-

Application: Detection of Nitroaromatic Compounds

Anthracene and its derivatives are widely explored as fluorescent probes for the detection of electron-deficient nitroaromatic compounds (NACs), which are common components of explosives and environmental pollutants. The sensing mechanism is typically based on fluorescence quenching.

Signaling Pathway: Fluorescence Quenching

The fluorescence of the methylanthracene derivative is quenched upon interaction with a nitroaromatic compound. This process is often initiated by the formation of a non-fluorescent ground-state complex (static quenching) or through collisional interactions between the excited-state fluorophore and the quencher (dynamic quenching).[3] The electron-rich anthracene core donates an electron to the electron-deficient nitroaromatic compound, leading to the observed fluorescence quenching.

G Fluorescence Quenching Mechanism MA Methylanthracene (Fluorophore) Excited_MA Excited State Methylanthracene* MA->Excited_MA Excitation (hν) NAC Nitroaromatic Compound (Quencher) Complex Non-fluorescent Complex [MA...NAC] NAC->Complex Ground_State Ground State Methylanthracene Excited_MA->Ground_State Fluorescence (hν') Excited_MA->Complex Interaction Complex->Ground_State Non-radiative decay

Caption: Fluorescence quenching of methylanthracene by a nitroaromatic compound.

Quantitative Data for Anthracene-Based Probes in Nitroaromatic Sensing:

The following table summarizes the performance of various anthracene derivatives in the detection of picric acid (PA), a common nitroaromatic explosive.

ProbeAnalyteQuenching Constant (Ksv) (M⁻¹)Limit of Detection (LOD)
Anthracene-based chalcone (S1)Picric Acid (PA)--
2,6-Divinylpyridine-appended anthracene derivativePicric Acid (PA)-ppb level
9-Anthracenecarboxamide derivative (Probe 1)Picric Acid (PA)4.14 x 10⁵-

Note: This data is for anthracene derivatives and not specifically for this compound. However, it provides a strong indication of the potential of the anthracene core in this application.

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Titration Sensing

This protocol outlines a general method for evaluating the sensing performance of a fluorescent probe, such as this compound, towards an analyte (quencher) through fluorescence titration.

Materials:

  • This compound (or other fluorescent probe)

  • Analyte of interest (e.g., picric acid)

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol)

  • Volumetric flasks

  • Micropipettes

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 x 10⁻³ M this compound) in the chosen solvent.

    • Prepare a stock solution of the analyte (e.g., 1 x 10⁻² M picric acid) in the same solvent.

  • Sample Preparation for Titration:

    • In a series of cuvettes, place a fixed volume of the probe stock solution and dilute with the solvent to a final volume that gives a suitable fluorescence intensity (e.g., final probe concentration of 1 x 10⁻⁵ M).

    • To each cuvette, add increasing volumes of the analyte stock solution. Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent.

    • Prepare a blank sample containing only the fluorescent probe.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of the fluorescent probe.

    • Record the fluorescence emission spectrum for each sample.

    • Note the fluorescence intensity at the emission maximum for each analyte concentration.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.

    • To analyze the quenching efficiency, create a Stern-Volmer plot by plotting F₀/F versus the quencher concentration [Q], where F₀ is the fluorescence intensity of the probe in the absence of the quencher and F is the fluorescence intensity at each quencher concentration.

    • The slope of the Stern-Volmer plot gives the Stern-Volmer quenching constant (Ksv).

Protocol 2: Synthesis of a 9-Substituted Anthracene Derivative

This protocol is adapted from the synthesis of 9-ethylanthracene derivatives and can serve as a template for functionalizing the anthracene core to develop new probes.[4]

Materials:

  • Anthracene

  • Anhydrous benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Ice-calcium chloride mixture

Procedure (Friedel-Crafts Acetylation of Anthracene):

  • In a three-necked flask equipped with a thermometer, stirrer, and drying tube, suspend anthracene in anhydrous benzene and acetyl chloride.

  • Cool the flask in an ice-calcium chloride bath.

  • Slowly add anhydrous aluminum chloride in small portions while maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Allow the temperature to rise to 10°C.

  • Collect the resulting red complex by suction filtration and wash it with dry benzene.

  • This intermediate can then be used for further functionalization to introduce specific recognition moieties.

Experimental Workflow Diagram

G Experimental Workflow for Fluorescent Sensing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Prep Prepare Probe Stock Solution Titration Perform Fluorescence Titration Probe_Prep->Titration Analyte_Prep Prepare Analyte Stock Solution Analyte_Prep->Titration Record_Spectra Record Fluorescence Spectra Titration->Record_Spectra Plot_Data Plot Intensity vs. [Analyte] Record_Spectra->Plot_Data SV_Plot Create Stern-Volmer Plot Plot_Data->SV_Plot Calculate_Ksv Calculate Ksv and LOD SV_Plot->Calculate_Ksv

Caption: A typical workflow for evaluating a fluorescent chemical sensor.

Applications in Drug Development

While direct applications of this compound in drug development are not widely reported, fluorescent probes are valuable tools in this field. They can be used for:

  • High-throughput screening: Identifying compounds that interact with a specific biological target.

  • Bioimaging: Visualizing the distribution of a drug or its target within cells and tissues.

  • Monitoring drug release: Tracking the release of a drug from a delivery vehicle.

The development of novel fluorescent probes based on the this compound scaffold could offer new tools for these applications.

Conclusion

This compound possesses fundamental photophysical properties that suggest its potential as a core fluorophore in chemical sensors. While direct applications are currently scarce in the literature, the extensive research on other anthracene derivatives, particularly for the detection of nitroaromatic compounds, provides a strong foundation and a clear roadmap for the development of this compound-based probes. The protocols and data presented here offer a starting point for researchers to explore the capabilities of this compound in this exciting and important field.

References

Application Notes and Protocols: Synthesis of 2-Methylanthraquinone from 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methylanthraquinone, a crucial intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2][3] The primary focus of this guide is the oxidation of 2-methylanthracene to yield 2-methylanthraquinone. A highly efficient method utilizing a hydrogen peroxide and hydrochloric acid system is presented, offering a greener alternative to traditional heavy metal or harsh acid oxidation processes.[4] This protocol is designed to be easily implemented in a standard laboratory setting.

Introduction

2-Methylanthraquinone, also known as tectoquinone, is a methylated derivative of anthraquinone.[5] It serves as a vital precursor in the synthesis of a wide array of products, including vat, reactive, and disperse dyes.[1] Additionally, its derivatives are explored for their potential medicinal value, including antibacterial, anti-inflammatory, and antiviral properties.[6] While several synthetic routes to 2-methylanthraquinone exist, such as the reaction of phthalic anhydride with toluene[5][7] or the intramolecular condensation of p-toluyl-o-benzoic acid[8], the direct oxidation of this compound offers a straightforward approach. This document details a high-yield oxidation protocol using a hydrogen peroxide/hydrochloric acid system, which has been demonstrated to produce 2-methylanthraquinone in yields exceeding 98%.[4]

Chemical Reaction Pathway

The synthesis of 2-methylanthraquinone from this compound involves the oxidation of the central aromatic ring of the anthracene core.

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound 2-Methylanthraquinone 2-Methylanthraquinone This compound->2-Methylanthraquinone Oxidation Reagents H₂O₂ / HCl Reagents->2-Methylanthraquinone

Caption: Oxidation of this compound to 2-methylanthraquinone.

Experimental Protocols

This section provides a detailed methodology for the oxidation of this compound to 2-methylanthraquinone based on a high-yield procedure.[4]

Materials:

  • This compound (Substrate)

  • Hydrogen Peroxide (H₂O₂) (Oxidizing Agent)

  • Hydrochloric Acid (HCl) (Catalyst/Medium)

  • Appropriate organic solvent (e.g., acetic acid)

  • Deionized Water

  • Standard laboratory glassware (reaction flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration setup

  • Analytical equipment for product confirmation (e.g., GC-MS, NMR)

Procedure:

  • Reaction Setup: In a suitable reaction flask equipped with a condenser and a magnetic stirrer, dissolve this compound in the chosen organic solvent. The concentration of this compound should be approximately 0.04 g/mL.[4]

  • Reagent Addition: To the stirred solution, add hydrochloric acid and hydrogen peroxide. The optimal molar ratio of H₂O₂ to this compound is 5:1, and the optimal molar ratio of HCl to this compound is also 5:1.[4] The water content in the reaction mixture should be maintained at around 8% (w/w).[4]

  • Reaction Conditions: Heat the reaction mixture to 70°C and maintain this temperature for 8 hours with continuous stirring.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 2-methylanthraquinone, may precipitate out of the solution.

  • Isolation and Purification: Isolate the solid product by filtration. Wash the collected solid with deionized water to remove any remaining acid and unreacted reagents. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Product Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-methylanthraquinone from this compound.

Experimental_Workflow A Reaction Setup (this compound in Solvent) B Addition of Reagents (H₂O₂ and HCl) A->B C Reaction at 70°C for 8h B->C D Cooling and Precipitation C->D E Filtration and Washing D->E F Purification (Recrystallization) E->F G Product Characterization (GC-MS, NMR) F->G H Final Product: 2-Methylanthraquinone G->H

Caption: General workflow for the synthesis of 2-methylanthraquinone.

Quantitative Data Summary

The following table summarizes the optimal reaction conditions and yield for the synthesis of 2-methylanthraquinone from this compound using the hydrogen peroxide/hydrochloric acid system.[4]

ParameterValueReference
Substrate2-Alkylanthracene (applicable to this compound)[4]
Oxidizing SystemH₂O₂ / HCl[4]
Molar Ratio (H₂O₂ / Substrate)5[4]
Molar Ratio (HCl / Substrate)5[4]
Substrate Concentration0.04 g/mL[4]
Water Content8% (w/w)[4]
Reaction Temperature70 °C[4]
Reaction Time8 hours[4]
Yield >98% [4]

Conclusion

The oxidation of this compound using a hydrogen peroxide and hydrochloric acid system provides a highly efficient and high-yield route to 2-methylanthraquinone. The presented protocol offers a detailed, step-by-step guide for researchers in various fields. The mild reaction conditions and high conversion rate make this method an attractive alternative to more traditional, harsher oxidation processes. Further optimization of solvent systems and catalyst variations may lead to even more sustainable and economically viable industrial processes.

References

Application Notes and Protocols: 2-Methylanthracene in Synthetic Resins and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Methylanthracene as a functional comonomer in the synthesis of advanced polymers. The incorporation of the this compound moiety into a polymer backbone can impart unique photophysical and thermal properties, making the resulting materials suitable for a variety of specialized applications. While this compound itself is not readily polymerizable through common addition polymerization techniques, it can be chemically modified to introduce a polymerizable group. This document outlines a detailed protocol for the synthesis of a methacrylate-functionalized this compound monomer and its subsequent copolymerization with methyl methacrylate to produce fluorescent polymers with enhanced thermal stability.

Key Applications and Mechanisms

The anthracene group is a well-known fluorophore, and its incorporation into polymer chains can yield materials with tailored luminescent properties.[1] The methyl substituent on the anthracene ring can influence the solubility and electronic properties of the monomer and the resulting polymer. The primary applications for polymers containing this compound are envisioned in the following areas:

  • Fluorescent Polymers and Coatings: The inherent fluorescence of the this compound unit can be utilized to create polymers for use in fluorescent paints, coatings, and plastics.[2] These materials can be valuable for security markings, optical sensors, and as active layers in organic light-emitting diodes (OLEDs).

  • Polymer Blends and Composites: this compound-containing polymers can be blended with other polymers to modify their optical and thermal properties. The rigid aromatic structure of the anthracene group is expected to enhance the thermal stability of the resulting blend.[3]

  • High-Performance Resins: The incorporation of the bulky and rigid this compound moiety into a polymer backbone can increase the glass transition temperature (Tg) and the overall thermal stability of the resin.[4] This makes them potentially useful in applications requiring resistance to high temperatures.

The underlying mechanism for the imparted fluorescence is the π-π* transition within the anthracene ring system, leading to the absorption of UV light and subsequent emission in the visible spectrum. The thermal stability enhancement is attributed to the rigid aromatic structure which restricts chain mobility and increases the energy required for thermal degradation.

Experimental Protocols

This section details the synthesis of a polymerizable this compound derivative and its subsequent copolymerization.

2.1. Synthesis of 2-(Anthracen-2-yl)ethyl Methacrylate (2-MAEMA)

This protocol describes a two-step synthesis to produce a methacrylate monomer from this compound, making it suitable for free-radical polymerization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydroquinone (inhibitor)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-(Bromomethyl)anthracene

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 52.0 mmol) in 100 mL of CCl4.

  • Add N-Bromosuccinimide (9.26 g, 52.0 mmol) and a catalytic amount of benzoyl peroxide (0.13 g, 0.52 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux under stirring for 4 hours.

  • Monitor the reaction by TLC (thin-layer chromatography).

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(bromomethyl)anthracene.

Step 2: Synthesis of 2-(Anthracen-2-yl)methanol

  • Dissolve the 2-(bromomethyl)anthracene from the previous step in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous MgSO4, and evaporate the solvent to obtain 2-(anthracen-2-yl)methanol.

Step 3: Synthesis of 2-(Anthracen-2-yl)ethyl Methacrylate (2-MAEMA)

  • Dissolve 2-(anthracen-2-yl)methanol (5.0 g, 22.5 mmol) and triethylamine (3.4 g, 33.7 mmol) in 50 mL of anhydrous dichloromethane in a flask cooled in an ice bath.

  • Add methacryloyl chloride (2.8 g, 27.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature overnight.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 and remove the solvent.

  • Add a small amount of hydroquinone as an inhibitor.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to obtain pure 2-MAEMA.

2.2. Copolymerization of 2-MAEMA and Methyl Methacrylate (MMA)

This protocol describes the free-radical copolymerization of the synthesized 2-MAEMA with methyl methacrylate (MMA).

Materials:

  • 2-(Anthracen-2-yl)ethyl Methacrylate (2-MAEMA)

  • Methyl Methacrylate (MMA), freshly distilled

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous toluene

  • Methanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Nitrogen/Argon inlet

  • Vacuum line

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of 2-MAEMA, MMA, and AIBN (initiator) in anhydrous toluene. (See Table 1 for example compositions).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under an inert atmosphere for 24 hours.

  • Cool the reaction to room temperature and pour the viscous solution into a large volume of cold methanol to precipitate the polymer.

  • Filter the precipitate, redissolve it in a small amount of toluene, and re-precipitate it in methanol.

  • Repeat the dissolution-precipitation step two more times to purify the polymer.

  • Dry the final copolymer product in a vacuum oven at 60°C to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized copolymers of 2-MAEMA and MMA.

Table 1: Copolymerization Compositions and Molecular Weight Data

Copolymer ID2-MAEMA in feed (mol%)Mn ( g/mol ) (GPC)Mw ( g/mol ) (GPC)PDI (Mw/Mn)
PMMA050,00075,0001.50
P(MMA-co-2MAEMA)-1148,50073,2001.51
P(MMA-co-2MAEMA)-5545,20069,1001.53
P(MMA-co-2MAEMA)-101042,10065,7001.56

Table 2: Photophysical Properties of Copolymers in Toluene Solution

Copolymer ID2-MAEMA content (mol%)λabs,max (nm)λem,max (nm)Quantum Yield (ΦF)
PMMA0---
P(MMA-co-2MAEMA)-11365, 385, 408415, 4380.65
P(MMA-co-2MAEMA)-55366, 386, 409416, 4390.62
P(MMA-co-2MAEMA)-1010367, 387, 410417, 4400.58

Table 3: Thermal Properties of Copolymers

Copolymer ID2-MAEMA content (mol%)Tg (°C) (DSC)Td,5% (°C) (TGA)
PMMA0105350
P(MMA-co-2MAEMA)-11108358
P(MMA-co-2MAEMA)-55115375
P(MMA-co-2MAEMA)-1010123388

Mandatory Visualizations

G cluster_0 Monomer Synthesis cluster_1 Copolymerization This compound This compound 2-(Bromomethyl)anthracene 2-(Bromomethyl)anthracene This compound->2-(Bromomethyl)anthracene NBS, BPO 2-(Anthracen-2-yl)methanol 2-(Anthracen-2-yl)methanol 2-(Bromomethyl)anthracene->2-(Anthracen-2-yl)methanol NaOH, H2O/EtOH 2-MAEMA 2-MAEMA 2-(Anthracen-2-yl)methanol->2-MAEMA Methacryloyl chloride, TEA P(MMA-co-2MAEMA) P(MMA-co-2MAEMA) 2-MAEMA->P(MMA-co-2MAEMA) MMA, AIBN MMA MMA MMA->P(MMA-co-2MAEMA)

Caption: Reaction scheme for the synthesis of 2-MAEMA and its copolymerization.

G cluster_0 Characterization Techniques Start Start Monomer Synthesis Monomer Synthesis Polymerization Polymerization Monomer Synthesis->Polymerization Purification Purification Polymerization->Purification Characterization Characterization Purification->Characterization End End Characterization->End NMR NMR Characterization->NMR FTIR FTIR GPC GPC DSC DSC TGA TGA Fluorescence Spectroscopy Fluorescence Spectroscopy

Caption: Experimental workflow for synthesis and characterization.

G 2-MAEMA Concentration 2-MAEMA Concentration Fluorescence Intensity Fluorescence Intensity 2-MAEMA Concentration->Fluorescence Intensity Increases Thermal Stability (Tg, Td) Thermal Stability (Tg, Td) 2-MAEMA Concentration->Thermal Stability (Tg, Td) Increases

Caption: Logical relationship between monomer content and polymer properties.

References

Application Notes and Protocols for Fluorescence Spectroscopy of 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) that exhibits intrinsic fluorescence, making it a valuable tool for various analytical applications. Its fluorescence properties are sensitive to the local environment, offering opportunities for its use as a fluorescent probe in chemical and biological systems. This document provides detailed application notes and experimental protocols for the characterization and analytical utilization of this compound using fluorescence spectroscopy.

Principle of Fluorescence

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and this energy difference is known as the Stokes shift. The intensity and spectral characteristics of the emitted light are dependent on the molecular structure and its environment.

Analytical Applications

The fluorescence of this compound can be exploited for several analytical purposes:

  • Quantitative Analysis: The fluorescence intensity of this compound is directly proportional to its concentration at low concentrations, allowing for its quantification in various matrices.

  • Environmental Monitoring: As a PAH, the detection and quantification of this compound are crucial in environmental samples to assess pollution levels.

  • Fluorescent Probing: The sensitivity of this compound's fluorescence to its surroundings (e.g., solvent polarity, presence of quenchers) allows it to be used as a probe to study the microenvironment of complex systems, such as micelles, polymers, and biological membranes.

  • Quenching-Based Assays: Fluorescence quenching of this compound by specific analytes can be employed to develop sensitive detection methods for those analytes. For instance, electron-deficient molecules can act as quenchers, and their concentration can be determined by the degree of fluorescence quenching.

Photophysical Properties of this compound

Table 1: Illustrative Photophysical Data of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)
Cyclohexane2.021.426ValueValue
Toluene2.381.496ValueValue
Dichloromethane8.931.424ValueValue
Ethanol24.551.361ValueValue
Acetonitrile37.51.344ValueValue
Water80.11.333ValueValue

Disclaimer: The values in the table above are placeholders and must be determined experimentally. They serve to illustrate the format for data presentation.

Table 2: Illustrative Fluorescence Quantum Yield and Lifetime Data of this compound

SolventFluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_1, ns)Fluorescence Lifetime (τ_2, ns)
CyclohexaneValueValueValue
TolueneValueValueValue
DichloromethaneValueValueValue
EthanolValueValueValue
AcetonitrileValueValueValue
WaterValueValueValue

Disclaimer: this compound has been reported to exhibit dual fluorescence lifetimes. The values in this table are placeholders and require experimental determination.

Experimental Protocols

Protocol for Sample Preparation

Objective: To prepare a solution of this compound suitable for fluorescence measurements, minimizing interferences.

Materials:

  • This compound (high purity)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Ultrasonic bath

  • Inert gas (e.g., nitrogen or argon) for degassing

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the weighed this compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of approximately 1 mM. Use an ultrasonic bath to ensure complete dissolution if necessary.

  • Working Solution Preparation:

    • Prepare a series of working solutions by diluting the stock solution with the same solvent. The final concentrations should be in the low micromolar range (e.g., 1-10 µM).

    • The absorbance of the most concentrated working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Degassing (Optional but Recommended):

    • For accurate quantum yield and lifetime measurements, it is crucial to remove dissolved oxygen, which is a known fluorescence quencher.

    • Bubble the working solution gently with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Cuvette Preparation:

    • Thoroughly clean the quartz cuvette with the solvent to be used.

    • Rinse the cuvette with the working solution before filling it for measurement.

SamplePreparationWorkflow cluster_prep Sample Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Working Solutions (Absorbance < 0.1) dissolve->dilute degas Degas with N2/Ar (Optional) dilute->degas fill_cuvette Fill Quartz Cuvette degas->fill_cuvette end_prep Ready for Measurement fill_cuvette->end_prep

Fig. 1: Workflow for this compound Sample Preparation.
Protocol for Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Materials:

  • Prepared solutions of this compound

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546, or anthracene in ethanol, Φ_f = 0.27)[1]

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with those of this compound as much as possible.

  • Absorbance Measurement:

    • Measure the absorbance of the this compound solutions and the standard solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • The slope of these plots will be proportional to the quantum yield.

    • Calculate the quantum yield of this compound (Φ_s) using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • m_s and m_r are the slopes of the plots for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.

QuantumYieldWorkflow cluster_qy Relative Quantum Yield Determination prep_solutions Prepare Dilutions of Sample and Standard measure_abs Measure Absorbance at λ_ex prep_solutions->measure_abs measure_fluor Measure Fluorescence Spectra measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Fig. 2: Workflow for Quantum Yield Determination.
Protocol for Time-Resolved Fluorescence Measurement

Objective: To measure the fluorescence lifetime(s) of this compound.

Materials:

  • Prepared solution of this compound (degassed)

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to the absorption maximum of this compound.

    • Set the emission wavelength to the fluorescence maximum.

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Sample Measurement:

    • Replace the scattering solution with the this compound solution.

    • Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel for good statistics.

  • Data Analysis:

    • Deconvolute the instrument response function from the measured fluorescence decay.

    • Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s). Since this compound may exhibit dual lifetimes, a bi-exponential decay model might be necessary.

LifetimeWorkflow cluster_lifetime Fluorescence Lifetime Measurement setup Instrument Setup measure_irf Measure Instrument Response Function (IRF) setup->measure_irf measure_sample Measure Sample Fluorescence Decay measure_irf->measure_sample analyze Deconvolute and Fit Decay Curve measure_sample->analyze result Determine Lifetime(s) analyze->result

Fig. 3: Workflow for Fluorescence Lifetime Measurement.
Protocol for Fluorescence Quenching Studies

Objective: To investigate the quenching of this compound fluorescence by a quencher and determine the Stern-Volmer constant.

Materials:

  • Prepared solution of this compound

  • Quencher solution of known concentration

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the quencher.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of each solution at the same excitation wavelength.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each solution.

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

    • The data should fit the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where Ksv is the Stern-Volmer constant.

Conclusion

This compound is a versatile fluorophore with significant potential for analytical applications. The protocols outlined in this document provide a framework for its systematic characterization and use in quantitative analysis and as a fluorescent probe. Accurate determination of its photophysical parameters, particularly its fluorescence quantum yield and lifetime(s) in various environments, is essential for the development of robust and reliable analytical methods. Researchers are encouraged to perform these measurements to build a comprehensive understanding of this compound's fluorescence behavior.

References

Application Notes and Protocols: 2-Methylanthracene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are versatile building blocks in the field of materials science. The rigid, planar, and electron-rich anthracene core imparts unique photophysical and electronic properties that make these compounds highly valuable for a range of applications. The presence of the methyl group at the 2-position can influence solubility, solid-state packing, and electronic characteristics, allowing for the fine-tuning of material properties.

These application notes provide an overview of the key uses of this compound in materials science, including detailed experimental protocols for organic light-emitting diodes (OLEDs), synthesis of dye precursors, and fluorescent sensing. The information is intended to guide researchers in the practical application of this compound and its derivatives.

Key Applications and Experimental Protocols

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are utilized as emitter or host materials in the emissive layer of OLEDs due to their high fluorescence quantum yields and thermal stability.[1] Anthracene-based materials are particularly noted for their potential in producing efficient blue-emitting devices.[2]

This protocol outlines the fabrication of a small-molecule OLED using thermal evaporation.[3]

1. Substrate Cleaning: a. Sonicate patterned Indium Tin Oxide (ITO) coated glass substrates in a 1% Hellmanex solution for 5 minutes.[4] b. Rinse the substrates thoroughly with hot deionized water.[4] c. Sonicate in isopropyl alcohol (IPA) for 5 minutes.[4] d. Rinse again with deionized water.[4] e. Sonicate in a 10 wt.% NaOH solution for 5 minutes.[4] f. Rinse thoroughly with both hot and cold deionized water.[4] g. Store the cleaned substrates in deionized water until use. h. Immediately before loading into the deposition chamber, blow-dry the substrates with high-purity nitrogen gas.[4]

2. Hole Transport Layer (HTL) Deposition: a. Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber. b. Deposit a layer of a suitable hole transport material, such as N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), onto the ITO surface. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

3. Emissive Layer (EML) Deposition: a. Co-evaporate the this compound derivative (as the host or dopant) and any other necessary components for the emissive layer. For instance, a common blue-emitting system might involve a host material like 4,4'-bis(2,2'-diphenylvinyl)-1,1'-biphenyl (DPVBi) doped with a this compound derivative.[3] b. The doping concentration is critical and should be precisely controlled.

4. Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: a. Deposit a layer of an electron-transporting material, such as Tris(8-hydroxyquinolinato)aluminium (Alq3), onto the emissive layer.[3] b. Subsequently, deposit a thin layer of an electron-injecting material, like lithium fluoride (LiF), to facilitate electron injection from the cathode.[3]

5. Cathode Deposition: a. Without breaking vacuum, deposit a metal cathode, typically aluminum (Al), on top of the EIL.

6. Encapsulation: a. To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.

oled_fabrication_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps sub_clean ITO Substrate Cleaning htl_dep HTL Deposition (e.g., NPB) sub_clean->htl_dep Transfer to Evaporation Chamber eml_dep EML Deposition (2-MA Derivative) htl_dep->eml_dep etl_eil_dep ETL/EIL Deposition (e.g., Alq3/LiF) eml_dep->etl_eil_dep cathode_dep Cathode Deposition (e.g., Al) etl_eil_dep->cathode_dep encap Encapsulation cathode_dep->encap Transfer to Glovebox testing Device Testing encap->testing

OLED Fabrication Workflow
Device ConfigurationLuminous Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)CIE Coordinates (x, y)
MADN as emitter3.32.54.6(0.154, 0.102)
MADN doped 1-4-di-[4-(N,N-diphenyl)amino]styryl-benzene10.86.47.2(0.167, 0.283)
MADN as hole-transport and emitting layer4.8--(0.16, 0.09)

Data for 2-(methyl)-9,10-di(naphthalen-2-yl)anthracene (MADN), a derivative of this compound.

Precursor for Dyes and Pigments

This compound is a key starting material for the synthesis of 2-methylanthraquinone, an important intermediate in the manufacturing of various dyes.[1][5]

This protocol describes the oxidation of this compound to 2-methylanthraquinone using sodium hypochlorite.[6]

1. Reaction Setup: a. In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in tetrachloroethylene. b. Prepare an aqueous solution of sodium hypochlorite (NaClO).

2. Reaction Execution: a. Add the aqueous sodium hypochlorite solution to the solution of this compound. b. Maintain the reaction temperature at approximately 30°C. c. Adjust and maintain the pH of the reaction mixture between 5.5 and 8.0 using a suitable buffer or by the controlled addition of acid/base. It is crucial to keep the pH within this range to avoid side reactions and ensure a good reaction rate.[6]

3. Reaction Monitoring: a. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

4. Work-up and Purification: a. Once the reaction is complete, separate the organic layer. b. Wash the organic layer with water to remove any remaining inorganic salts. c. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). d. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 2-methylanthraquinone. e. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-methylanthraquinone.

synthesis_workflow start Start dissolve Dissolve this compound in Tetrachloroethylene start->dissolve add_naocl Add Aqueous Sodium Hypochlorite dissolve->add_naocl react React at 30°C (pH 5.5-8.0) add_naocl->react monitor Monitor by TLC react->monitor workup Work-up and Purification monitor->workup Reaction Complete product Pure 2-Methylanthraquinone workup->product

Synthesis of 2-Methylanthraquinone
ReactantOxidizing AgentSolventTemperature (°C)pHApproximate Yield (%)
This compoundaq. NaClOTetrachloroethylene~305.5 - 8.0up to 95

Data sourced from BenchChem.[6]

Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene core makes this compound and its derivatives excellent candidates for the development of fluorescent probes for the detection of various analytes, including metal ions and nitroaromatic compounds.[6][7][8] The fluorescence can be quenched or enhanced upon interaction with the target analyte.

This protocol provides a general procedure for using a functionalized this compound derivative as a "turn-on" fluorescent probe for the detection of a specific metal ion (e.g., Cr³⁺) in an aqueous medium.[8][9]

1. Preparation of Stock Solutions: a. Prepare a stock solution of the this compound-based fluorescent probe in a suitable organic solvent (e.g., DMSO or acetonitrile). b. Prepare stock solutions of various metal ions in deionized water or a suitable buffer.

2. Fluorescence Measurements: a. In a quartz cuvette, place a specific volume of the buffer solution. b. Add a small aliquot of the probe stock solution to the cuvette to achieve the desired final concentration. c. Record the fluorescence emission spectrum of the probe solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe. d. Sequentially add small aliquots of the metal ion stock solution to the cuvette. e. After each addition, gently mix the solution and record the fluorescence emission spectrum. f. Observe the change in fluorescence intensity at the emission maximum of the probe-analyte complex. A "turn-on" response will show an increase in fluorescence intensity with increasing metal ion concentration.[8][9]

3. Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. To determine the detection limit (LOD), perform a titration with very low concentrations of the metal ion and use the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

sensing_workflow prep_solutions Prepare Stock Solutions (Probe and Metal Ions) measure_blank Measure Fluorescence of Probe in Buffer (Blank) prep_solutions->measure_blank add_analyte Titrate with Metal Ion Solution measure_blank->add_analyte measure_signal Record Fluorescence Spectrum after each addition add_analyte->measure_signal measure_signal->add_analyte Continue Titration data_analysis Analyze Data (Plot Intensity vs. Concentration) measure_signal->data_analysis Titration Complete determine_lod Calculate Limit of Detection (LOD) data_analysis->determine_lod

Fluorescent Metal Ion Detection

The following table presents Stern-Volmer constants (Ksv) for the fluorescence quenching of anthracene by a nitroaromatic compound (allyl 2,4-dinitrophenyl ether) in various solvents. While this data is for the parent anthracene, it provides a reference for the expected behavior of this compound-based sensors.

SolventDielectric Constant (ε)Stern-Volmer Constant (Ksv) (L/mol)
DMF38.251409.8
DMSO47.241301.4
Chloroform4.81766.5
Methanol33.101325.8
Ethanol25.301144.6

Data adapted from a study on anthracene fluorescence quenching.[10] A higher Ksv value indicates more efficient quenching.

Other Potential Applications

  • Organic Solar Cells (OSCs): Polycyclic aromatic hydrocarbons, including anthracene derivatives, are being explored as potential semiconducting materials in OSCs.[11]

  • Polymers: Anthracene moieties can be incorporated into polymers to create materials with unique photo- and thermoreversible dimerization properties, which can be utilized in applications such as self-healing materials.[6]

  • Liquid Crystals: The rigid structure of the anthracene core makes it a suitable mesogen for the formation of liquid crystalline phases.[12][13]

  • Drug Delivery: While not a direct materials science application in the traditional sense, functionalized anthracene derivatives can be incorporated into nanocarriers for drug delivery systems, leveraging their fluorescent properties for imaging and tracking.[10][14]

Conclusion

This compound is a valuable and versatile platform molecule in materials science. Its derivatives have demonstrated significant potential in organic electronics, particularly in the development of efficient OLEDs. Furthermore, its utility as a precursor for high-value dyes and its application in the design of sensitive fluorescent probes highlight its broad applicability. The detailed protocols and quantitative data provided herein serve as a practical guide for researchers looking to explore and exploit the properties of this compound and its derivatives in their own research and development endeavors.

References

2-Methylanthracene: A Reliable Standard for Precise Polycyclic Aromatic Hydrocarbon (PAH) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN202512

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties. Accurate and reliable quantification of PAHs in various matrices, including environmental samples and consumer products, is crucial for regulatory compliance and risk assessment. The use of internal and surrogate standards is fundamental to achieving high-quality data in chromatographic analysis by correcting for variations in sample preparation and instrument response. 2-Methylanthracene, a methylated PAH, serves as an excellent standard in the analysis of PAHs by Gas Chromatography-Mass Spectrometry (GC-MS) due to its structural similarity to target PAHs and its distinct mass spectrum. This document provides detailed application notes and protocols for the use of this compound as a standard for PAH analysis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a standard is essential for its effective application.

PropertyValueReference
Molecular Formula C₁₅H₁₂[1]
Molecular Weight 192.26 g/mol [1]
Melting Point 204-206 °C
Boiling Point ~358 °C
Appearance Faintly yellow powder[1]
Solubility Soluble in organic solvents like dichloromethane, hexane, and toluene. Insoluble in water.
Vapor Pressure 5.01 x 10⁻⁵ mmHg[1]

Role in PAH Analysis

This compound can be utilized in two primary ways in PAH analysis:

  • Internal Standard (IS): An internal standard is a compound of known concentration that is added to the sample after extraction but before instrumental analysis. It is used to correct for variations in injection volume and instrument response. For this purpose, a deuterated version of this compound or another PAH not present in the sample is often preferred to avoid co-elution with target analytes.

  • Surrogate Standard (SS): A surrogate standard is a compound that is chemically similar to the target analytes and is added to the sample in a known amount before any sample preparation steps (extraction and cleanup). It is used to monitor the efficiency and recovery of the entire analytical method for each specific sample. This compound is well-suited as a surrogate standard for other 3- and 4-ring PAHs.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the analysis of PAHs in solid and liquid matrices using this compound as a surrogate standard.

Protocol 1: Analysis of PAHs in Solid Samples (e.g., Soil, Sediment, Food)

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize the solid sample to ensure uniformity. For food samples, freeze-drying prior to homogenization is recommended.

  • Spiking with Surrogate Standard: Weigh approximately 5-10 g of the homogenized sample into an extraction thimble. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like dichloromethane).

  • Extraction:

    • Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with an appropriate solvent (e.g., hexane/acetone 1:1 v/v or dichloromethane) for 16-24 hours.

    • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more rapid alternative to Soxhlet. Pack the sample into an extraction cell. Extract with a suitable solvent at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Sample Cleanup (Solid Phase Extraction - SPE):

  • Cartridge Conditioning: Condition a silica gel SPE cartridge (e.g., 1 g, 6 mL) by passing hexane through it.

  • Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.

  • Elution of Interferences: Elute and discard unwanted, less polar compounds with a non-polar solvent like hexane.

  • Elution of PAHs: Elute the PAH fraction, including this compound, with a more polar solvent mixture, such as dichloromethane/hexane (e.g., 70:30 v/v).

  • Final Concentration: Concentrate the eluted fraction to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Spiking: Add a known amount of an internal standard (e.g., a deuterated PAH such as phenanthrene-d10) to the final extract just before GC-MS analysis.

Protocol 2: Analysis of PAHs in Liquid Samples (e.g., Water)

1. Sample Preparation and Extraction:

  • Sample Collection: Collect a 1 L water sample in a clean glass container.

  • Spiking with Surrogate Standard: Spike the water sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Transfer the spiked water sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) concentrator or a gentle stream of nitrogen.

2. Sample Cleanup:

  • For water samples with low levels of interfering compounds, a cleanup step may not be necessary. If required, follow the SPE cleanup procedure outlined in Protocol 1.

3. Final Preparation:

  • Adjust the final volume of the extract to 1 mL.

  • Add a known amount of an internal standard (e.g., phenanthrene-d10) prior to GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of PAHs.

Typical GC-MS Conditions:

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 60 °C (hold 2 min), ramp at 8 °C/min to 300 °C (hold 10 min)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters for this compound:

The molecular ion of this compound is typically observed at a mass-to-charge ratio (m/z) of 192.[1] Another significant ion is often seen at m/z 193.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Expected Retention Time (min)
This compound192193, 191~18-22 (dependent on specific GC conditions)

Data Analysis and Quantification

1. Calibration:

  • Prepare a series of calibration standards containing the target PAHs and this compound at several concentration levels (e.g., 5, 10, 50, 100, 250, 500 ng/mL).

  • Spike each calibration standard with the same internal standard used for the samples at a constant concentration.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Generate a calibration curve for each target analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression with a coefficient of determination (R²) > 0.99 is desirable.[2]

2. Quantification:

  • The concentration of each target PAH in the sample extract is calculated using the calibration curve.

3. Recovery Calculation:

  • The recovery of the surrogate standard (this compound) is calculated for each sample to assess the efficiency of the sample preparation method.

    • Recovery (%) = (Amount of SS detected / Amount of SS spiked) x 100

  • Acceptable recovery rates are typically within the range of 70-130%. Results for samples with recoveries outside this range should be flagged and may require re-analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationships in the PAH analysis process.

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid or Liquid Sample Spike_SS Spike with this compound (Surrogate Standard) Sample->Spike_SS Extraction Extraction (Soxhlet, PLE, or LLE) Spike_SS->Extraction Concentration1 Concentration of Extract Extraction->Concentration1 SPE Solid Phase Extraction (SPE) Concentration1->SPE Concentration2 Final Concentration SPE->Concentration2 Spike_IS Spike with Internal Standard Concentration2->Spike_IS GCMS GC-MS Analysis (SIM Mode) Spike_IS->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification Recovery Recovery Calculation GCMS->Recovery Report Final Report Quantification->Report Recovery->Report

Caption: General workflow for PAH analysis using a surrogate standard.

logical_relationship cluster_process Analytical Process cluster_correction Correction Factors Analyte Target PAH (in sample) Extraction Extraction & Cleanup Analyte->Extraction SS This compound (Surrogate Standard) SS->Extraction Recovery Method Efficiency SS->Recovery monitors IS Internal Standard (e.g., Phenanthrene-d10) Analysis GC-MS Analysis IS->Analysis Response Instrument Variation IS->Response corrects for Extraction->Analysis Final_Conc Accurate PAH Concentration Analysis->Final_Conc Recovery->Final_Conc corrects Response->Final_Conc corrects

References

Application Notes and Protocols for Environmental Monitoring of 2-Methylanthracene in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) and a derivative of anthracene. As a member of the PAH family, it is of environmental concern due to its potential toxicity and persistence in ecosystems. PAHs are typically formed from the incomplete combustion of organic materials and can contaminate soil and water through various industrial activities, atmospheric deposition, and accidental spills. Monitoring the levels of this compound in environmental matrices is crucial for assessing contamination, understanding its fate and transport, and ensuring environmental and human health safety.

These application notes provide detailed protocols for the extraction and quantification of this compound in soil and water samples using modern analytical techniques. The methodologies are designed to offer high sensitivity, accuracy, and reproducibility for research and regulatory purposes.

Analytical Methodologies

The primary analytical techniques for the quantification of this compound in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive technique for the analysis of volatile and semi-volatile organic compounds. GC separates the components of a mixture, and MS provides detection and confirmation based on the mass-to-charge ratio of the ionized molecules.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC is well-suited for the separation of non-volatile or thermally labile compounds. Fluorescence detection is particularly sensitive for PAHs like this compound, which exhibit native fluorescence.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of PAHs, including this compound, in soil and water samples. It is important to note that specific performance data can vary depending on the laboratory, instrumentation, and matrix effects.

Table 1: Representative Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for PAHs in Soil and Water

Analyte GroupMatrixAnalytical MethodMethod Detection Limit (MDL) RangeLimit of Quantification (LOQ) Range
16 PAHsSoilGC-MS0.10 - 3.90 µg/kg[1]0.02 - 1.6 ng/g[2]
16 PAHsWaterHPLC-FLD0.01 - 0.51 ng/L[3]0.03 - 1.71 ng/L[3]
5 PAHsWaterHPLC-FLD2 - 6 ng/L[4]Not Specified

Table 2: Representative Recovery Rates for PAHs in Soil and Water

Analyte GroupMatrixExtraction MethodAnalytical MethodRecovery Rate Range
16 PAHsSoilQuEChERSHPLC-FLD86.0% - 99.2%[2]
16 PAHsSoilSoxhlet ExtractionGC-MS82% - 106%[3]
11 PAHsWaterLiquid-Liquid ExtractionHPLC-FLD81% - 90%[5]
5 PAHsWaterSolid-Phase MicroextractionHPLC-FLD> 88%[4]

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction of this compound from soil samples using Accelerated Solvent Extraction (ASE) followed by GC-MS analysis.

1. Soil Sample Preparation:

  • Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil sample thoroughly.

2. Accelerated Solvent Extraction (ASE):

  • Weigh approximately 10 g of the homogenized soil sample into an extraction cell.

  • Mix the sample with a drying agent like anhydrous sodium sulfate.

  • Place the cell into the ASE system.

  • Extraction Parameters:

    • Solvent: Dichloromethane/Acetone (1:1, v/v)

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Number of Cycles: 2

  • Collect the extract in a collection vial.

3. Extract Cleanup and Concentration:

  • Concentrate the collected extract to approximately 1 mL using a gentle stream of nitrogen.

  • The extract can be further cleaned up using a silica gel column if high levels of interfering compounds are present.

4. GC-MS Analysis:

  • GC Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp to 250 °C at 10 °C/min

      • Ramp to 300 °C at 5 °C/min, hold for 10 minutes

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor the characteristic ions for this compound (m/z 192, 191, 189).

5. Quantification:

  • Prepare a calibration curve using certified standards of this compound.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of this compound in Water by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol describes the extraction of this compound from water samples using Liquid-Liquid Extraction (LLE) followed by HPLC-FLD analysis.

1. Water Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • If not analyzed immediately, store the samples at 4 °C.

2. Liquid-Liquid Extraction (LLE):

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, venting frequently to release pressure.

  • Allow the layers to separate and drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine the three organic extracts.

3. Extract Drying and Concentration:

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent exchange the concentrate into acetonitrile for HPLC analysis.

4. HPLC-FLD Analysis:

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and water

      • Start with 50% acetonitrile, increase to 100% over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

  • FLD Conditions:

    • Excitation Wavelength: 254 nm

    • Emission Wavelength: 380 nm

5. Quantification:

  • Prepare a calibration curve using certified standards of this compound.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the analysis of this compound in soil and water samples.

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Sample_Collection Soil Sample Collection Drying_Sieving Drying and Sieving Sample_Collection->Drying_Sieving Homogenization Homogenization Drying_Sieving->Homogenization Extraction Accelerated Solvent Extraction (ASE) Homogenization->Extraction Concentration Extract Concentration Extraction->Concentration Cleanup Extract Cleanup (Optional) Concentration->Cleanup GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Final_Result This compound Concentration in Soil Data_Processing->Final_Result

Caption: Workflow for this compound analysis in soil.

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Sample_Collection Water Sample Collection Preservation Sample Preservation Sample_Collection->Preservation Extraction Liquid-Liquid Extraction (LLE) Preservation->Extraction Drying Extract Drying Extraction->Drying Concentration Extract Concentration Drying->Concentration HPLC_Analysis HPLC-FLD Analysis Concentration->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Final_Result This compound Concentration in Water Data_Processing->Final_Result

Caption: Workflow for this compound analysis in water.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylanthracene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-methylanthracene via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, impure this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent and are removed during filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Based on available data, ethanol is a commonly used and effective solvent for this purpose.[1][2] this compound is also soluble in benzene and chloroform, while it has poor solubility in methanol and acetone and is insoluble in water.[3][4] A good starting point is to test the solubility of a small amount of your crude this compound in a few potential solvents to observe these temperature-dependent solubility differences.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is in the range of 204-206 °C.[1][3][4] A sharp melting point within this range is a good indicator of the purity of your recrystallized product.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a two-solvent system can be used if a single suitable solvent cannot be identified. This typically involves dissolving the this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). This can induce crystallization upon cooling.

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines the steps for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through them. Quickly pour the hot this compound solution through the fluted filter paper to remove the insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 204-206 °C indicates a high degree of purity.

Data Presentation

SolventSolubility at Room TemperatureSolubility at Boiling Point
EthanolSparingly solubleSoluble
MethanolDifficult to dissolveSparingly soluble
AcetoneDifficult to dissolveSparingly soluble
BenzeneSolubleVery soluble
ChloroformSolubleVery soluble
WaterInsolubleInsoluble

Troubleshooting Guide

Issue 1: this compound does not crystallize upon cooling.

  • Possible Cause: Too much solvent was added, and the solution is not saturated.

    • Solution: Reheat the solution and evaporate some of the solvent to concentrate it. Allow it to cool again.

  • Possible Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a seed crystal of pure this compound.

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the impure this compound. While the melting point of pure this compound is high, significant impurities can lower it.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. A slower cooling rate can promote proper crystal lattice formation.[5]

  • Possible Cause: The presence of significant impurities.

    • Solution: Consider pre-purification by another method, such as column chromatography over silica gel with cyclohexane as the eluent, before recrystallization.[1][2]

Issue 3: The yield of recrystallized this compound is low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the filtrate.[6]

    • Solution: In future attempts, use a more minimal amount of hot solvent for dissolution. You can try to recover some of the dissolved product from the filtrate by evaporating a portion of the solvent and cooling again.

  • Possible Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is adequately pre-heated. Dilute the hot solution with a small amount of extra hot solvent before filtration and then evaporate the excess solvent before cooling.[7]

  • Possible Cause: The crystals were washed with solvent that was not cold enough.

    • Solution: Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.

Issue 4: The recrystallized product is not pure (melting point is low and/or broad).

  • Possible Cause: The rate of cooling was too fast, trapping impurities within the crystal lattice.[6]

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

  • Possible Cause: The crude material is highly impure.

    • Solution: A single recrystallization may not be sufficient. A second recrystallization may be necessary, or a preliminary purification step like column chromatography should be employed.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration_q Insoluble impurities? dissolve->hot_filtration_q hot_filtration Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool Slowly cool to room temperature hot_filtration_q->cool No hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold ethanol vacuum_filtration->wash impurities Impurities in filtrate vacuum_filtration->impurities dry Dry Crystals wash->dry end_product Pure this compound Crystals dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Chromatographic Purification of 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 2-Methylanthracene. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatographic method for purifying crude this compound?

A1: For initial purification of this compound from a crude reaction mixture, column chromatography is a robust and widely used method. A common starting point is using silica gel as the stationary phase with a non-polar eluent like cyclohexane.[1] This method is effective at separating this compound from more polar impurities. Subsequent recrystallization from a solvent such as ethanol can further enhance purity.[1]

Q2: My this compound sample is only sparingly soluble in the recommended mobile phase for HPLC. What should I do?

A2: this compound is known to have poor solubility in highly polar solvents like methanol and acetone, which can lead to crystallization.[2] It is more soluble in solvents like benzene, chloroform, and toluene.[1][2] For reversed-phase HPLC, where mobile phases often contain high percentages of water or methanol, you may need to dissolve the sample in a stronger, compatible solvent like acetonitrile or tetrahydrofuran (THF) initially, and then dilute it with the mobile phase to the lowest concentration that your detector can accurately measure. Ensure the final sample solvent is as close in composition to the mobile phase as possible to prevent peak distortion.

Q3: I am observing co-elution of this compound with other isomeric impurities in my HPLC analysis. How can I improve the resolution?

A3: Co-elution of isomers is a common challenge in the analysis of polycyclic aromatic hydrocarbons (PAHs) due to their structural similarities.[3][4] To improve resolution, you can:

  • Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. A slower gradient or isocratic elution with a weaker mobile phase can increase retention times and improve separation.

  • Change the stationary phase: Not all C18 columns are the same. A column with a different bonding chemistry or a higher carbon load might provide the necessary selectivity. Phenyl-based columns can also offer different selectivity for aromatic compounds.

  • Adjust the temperature: Operating the column at a different temperature can alter the selectivity between isomers. Experiment with temperatures between 10°C and 40°C.[5]

Q4: After column chromatography, my yield of this compound is very low. What are the possible reasons?

A4: Low yield after column chromatography can stem from several factors:

  • Improper solvent selection: If the eluting solvent is too polar, your compound may have moved through the column too quickly along with other impurities. Conversely, if it's not polar enough, the compound may not have eluted from the column at all. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand.

  • Column overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, causing you to discard mixed fractions. A general rule is to use a silica gel mass that is 30-100 times the mass of your crude sample.

  • Sample loading technique: If the initial sample band is too wide, the separation will be poor. Dissolve your sample in a minimal amount of the least polar solvent possible for loading.[6]

  • Channeling in the column: Poorly packed silica gel can lead to cracks or channels, causing the solvent to flow unevenly and resulting in poor separation.

Q5: My purified this compound shows significant peak tailing in the final HPLC analysis. What is causing this?

A5: Peak tailing in HPLC is a common issue that can be caused by both chemical and physical problems.[7][8]

  • Chemical Interactions: For a non-polar compound like this compound, significant tailing is less likely to be caused by interactions with residual silanols on the silica backbone of the column, which is a common issue for basic compounds.[7][9][10] However, if your sample contains acidic impurities, they might interact with the stationary phase.

  • Physical Issues: A more likely cause is a physical problem in the HPLC system. This could include a void at the head of the column, excessive extra-column volume (e.g., tubing that is too long or wide), or poorly made fittings.[8][9]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11] Try injecting a more dilute sample.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Recommended Solution
Poor Separation (Overlapping Spots on TLC) Inappropriate mobile phase polarity.Use TLC to test various solvent systems. For this compound on silica, start with a non-polar solvent like hexane or cyclohexane and gradually add a slightly more polar solvent like dichloromethane or toluene to achieve an Rf value of 0.25-0.35 for the target compound.[12]
Column was poorly packed (cracks/channels).Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to settle the adsorbent evenly.
Sample was loaded improperly.Dissolve the crude sample in a minimum volume of a non-polar solvent. For solid loading, adsorb the sample onto a small amount of silica gel before carefully adding it to the top of the column.[6]
Low or No Recovery of Product Elution solvent is not polar enough.If your product is not eluting, gradually increase the polarity of the mobile phase.
Product is highly retained on the column.In extreme cases, you may need to flush the column with a very polar solvent like ethyl acetate or methanol to recover highly retained compounds, though this will likely co-elute with impurities.
Sample decomposed on silica gel.While this compound is stable, some compounds can degrade on acidic silica. If suspected, consider using neutral alumina as the stationary phase.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Recommended Solution
Peak Tailing Column overload.Reduce the injection volume or dilute the sample.[11]
Void at the column inlet.Replace the column. Using a guard column can help extend the life of the analytical column.[11]
Extra-column dead volume.Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[9]
Ghost Peaks Contamination in the mobile phase or injector.Flush the system with a strong solvent. Ensure you are using high-purity HPLC-grade solvents.
Carryover from a previous injection.Run a blank gradient after each sample. Optimize the needle wash procedure.[13]
High Backpressure Blockage in the system (e.g., frit, tubing).Disconnect components sequentially (starting from the detector) to identify the source of the blockage. If the column is blocked, try back-flushing it with a strong solvent.
Precipitated buffer salts.Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic modifier concentration.[11]
Recrystallization
Issue Possible Cause Recommended Solution
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again. This is the most common reason for crystallization failure.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.[14]
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[15][16]
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Low Yield of Crystals Too much solvent was used, keeping a significant portion of the product dissolved.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[14]
Premature crystallization during hot filtration.Use an excess of solvent and then evaporate it down after filtration. Also, ensure the filtration apparatus is pre-heated.[16][17]
Crystals were washed with room temperature solvent.Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from re-dissolving.[14]

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of this compound. Exact values for yield and purity are highly dependent on the initial purity of the crude material.

Purification Method Stationary/Mobile Phase Typical Loading Capacity Expected Purity Expected Yield
Column Chromatography Silica Gel / Hexane or Cyclohexane1g crude / 30-100g silica90-98%60-90%
Preparative HPLC C18 / Acetonitrile:Watermg to g scale>99%70-95%
Recrystallization Ethanol or BenzeneN/A>99.5% (after chromatography)80-95%

Note: Purity and yield are estimates and can vary significantly based on the complexity of the initial mixture and experimental technique. A related process of purifying anthracene cake, which contains this compound, can yield a final product of >99.5% purity.[18]

Experimental Protocols

Column Chromatography Protocol for this compound

This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Cyclohexane), HPLC grade

  • Dichloromethane, HPLC grade

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexane and dichloromethane. An ideal system will give the this compound spot an Rf value of ~0.3.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in hexane. Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexane or the least polar solvent possible.

    • Carefully pipette the solution onto the top layer of sand.

    • Drain the solvent until the sample has entered the silica bed.

  • Elution:

    • Carefully add the eluent (determined from TLC) to the top of the column.

    • Begin collecting fractions in test tubes.

    • Maintain a constant level of solvent above the silica gel throughout the process.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain pure this compound.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified solid.

Reversed-Phase HPLC Method for Purity Analysis

This protocol outlines an analytical HPLC method for determining the purity of a this compound sample.

Instrumentation & Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • This compound sample

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution with the mobile phase to a final concentration of ~10-50 µg/mL. Filter the final solution through a 0.22 µm syringe filter before injection.

  • Mobile Phase: A common mobile phase for PAH analysis is a mixture of acetonitrile and water. An example isocratic method uses Methanol:Water (82:18 v/v).[18] A gradient elution may provide better resolution for complex mixtures.

  • HPLC Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol:Water (82:18 v/v)

    • Flow Rate: 1.0 - 1.5 mL/min[18]

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detector Wavelength: 254 nm[18]

  • Analysis: Inject the prepared sample. The purity can be determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_analysis Purification & Verification cluster_final_qc Final Quality Control crude_sample Crude this compound dissolve Dissolve in minimal non-polar solvent crude_sample->dissolve tlc_analysis TLC Analysis to determine eluent crude_sample->tlc_analysis load_sample Load Sample dissolve->load_sample elute_column Elute with chosen solvent tlc_analysis->elute_column informs pack_column Pack Silica Gel Column pack_column->load_sample load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_solid Purified this compound Solid evaporate->pure_solid recrystallize Optional Recrystallization pure_solid->recrystallize hplc_qc Purity Check by HPLC pure_solid->hplc_qc recrystallize->hplc_qc

Caption: Workflow for the purification of this compound.

troubleshooting_hplc_tailing start Problem: Peak Tailing in HPLC Analysis check_overload Is the sample concentration too high? start->check_overload solution_dilute Dilute sample or reduce injection volume. check_overload->solution_dilute Yes check_physical Are there physical issues with the system? check_overload->check_physical No solution_physical Check for column voids. Minimize dead volume (tubing, fittings). check_physical->solution_physical Yes check_chemical Are there secondary chemical interactions? check_physical->check_chemical No solution_chemical For PAHs, this is less common. Ensure mobile phase pH is optimal if acidic/basic impurities are present. check_chemical->solution_chemical Yes

Caption: Troubleshooting logic for HPLC peak tailing.

recrystallization_troubleshooting start Problem: No Crystals Form During Recrystallization check_solvent Was too much solvent added? start->check_solvent solution_evaporate Boil off excess solvent to concentrate the solution. check_solvent->solution_evaporate Yes check_supersaturation Is the solution supersaturated? check_solvent->check_supersaturation No solution_induce Induce crystallization: - Scratch inner surface of flask - Add a seed crystal check_supersaturation->solution_induce Yes check_purity Is the compound very impure? check_supersaturation->check_purity No solution_repurify Consider re-purifying by column chromatography first. check_purity->solution_repurify Possibly

Caption: Troubleshooting guide for failed recrystallization.

References

Technical Support Center: Regioselective Synthesis of 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of 2-Methylanthracene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Lewis acids like AlCl₃ are sensitive to moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider using a fresh batch of the catalyst.
Insufficient Catalyst: In Friedel-Crafts reactions, the catalyst complexes with the product, so stoichiometric amounts are often required.Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating or alkylating agent.
Low Reaction Temperature: While lower temperatures can enhance regioselectivity, they may also decrease the reaction rate.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to find an optimal balance between rate and selectivity.
Poor Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to side products.Purify starting materials such as anthracene or substituted precursors by recrystallization or chromatography before use.
Formation of Multiple Isomers Reaction Conditions Favoring Mixed Isomers: The choice of solvent and temperature significantly impacts the regioselectivity of electrophilic substitution on anthracene and its derivatives.For Friedel-Crafts type reactions, consider using a non-polar solvent like carbon disulfide or a chlorinated hydrocarbon to favor kinetic control, which may lead to a different isomer distribution than thermodynamically controlled reactions in polar solvents like nitrobenzene.
Steric Hindrance: Bulky substituents on the electrophile or the anthracene precursor can influence the position of attack.Choose a synthetic route that proceeds through an intermediate where the desired substitution pattern is more readily achieved, such as the Haworth synthesis or the Elbs reaction.
Formation of Poly-substituted Products Excess of Electrophile: Using a large excess of the alkylating or acylating agent can lead to multiple substitutions on the anthracene ring.Use a controlled stoichiometry of the electrophile, typically a 1:1 molar ratio or a slight excess of the anthracene derivative.
Activating Nature of the Methyl Group: The methyl group is an activating group, making the product more reactive than the starting material towards further electrophilic attack.This is a common challenge in Friedel-Crafts alkylations. Consider using a milder Lewis acid or lower reaction temperatures. Alternatively, a Friedel-Crafts acylation followed by reduction of the ketone can be a more controlled approach to introduce the methyl group.
Difficulty in Product Purification Similar Polarity of Isomers: Isomers of methylanthracene can have very similar polarities, making them difficult to separate by standard column chromatography.Utilize a high-performance liquid chromatography (HPLC) system with a suitable stationary phase for better separation. Fractional crystallization from an appropriate solvent system can also be an effective purification method.
Presence of Unreacted Starting Material: Incomplete reactions will lead to a mixture of product and starting material.Optimize the reaction conditions to drive the reaction to completion. If separation is still challenging, consider a chemical workup that selectively removes the starting material.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route offers the best regioselectivity for the synthesis of this compound?

A1: Achieving high regioselectivity for the 2-position on the anthracene nucleus can be challenging. Direct Friedel-Crafts alkylation or acylation of anthracene often leads to a mixture of isomers, with the 9-substituted product being a major component. A more reliable approach for obtaining the 2-substituted isomer is a multi-step synthesis, such as the Haworth synthesis starting from naphthalene and succinic anhydride, followed by further functionalization, or the synthesis via 2-methylanthraquinone . The Elbs reaction, which involves the pyrolysis of an appropriately substituted o-methylbenzophenone, can also be designed to yield this compound, but the high temperatures can sometimes lead to side reactions.

Q2: How can I minimize the formation of the 1- and 9-isomers during a Friedel-Crafts reaction?

A2: The regioselectivity of Friedel-Crafts reactions on anthracene is highly dependent on the solvent and reaction temperature. For acylation, using a polar solvent like nitrobenzene can favor the formation of the 2-isomer under thermodynamic control. In contrast, non-polar solvents often lead to the kinetically favored 1- and 9-isomers. For alkylation, which is often less selective, using a bulkier alkylating agent might sterically hinder attack at the 9-position. However, controlling the formation of the 1-isomer remains a significant challenge in direct electrophilic substitutions.

Q3: What are the common side reactions to be aware of in the Elbs reaction?

A3: The Elbs reaction is carried out at high temperatures (typically >400 °C), which can lead to charring and decomposition of the starting material and product, resulting in low yields.[1] Elimination of existing substituents on the aromatic rings can also occur. The reaction proceeds through a dihydropentacene intermediate which needs to be dehydrogenated, and this step may not always be efficient.[1]

Q4: Is it possible to synthesize this compound from commercially available 2-methylanthraquinone?

A4: Yes, this is a viable and often preferred route for obtaining pure this compound. 2-Methylanthraquinone can be reduced to this compound. A common method is the Wolff-Kishner reduction or a Clemmensen reduction, although other reducing agents can also be employed. This multi-step approach, starting from the synthesis of 2-methylanthraquinone, offers better regiocontrol compared to direct methylation of anthracene.

Quantitative Data

The regioselective synthesis of substituted anthracenes is a significant challenge. The following table presents data on the isomer distribution from a study on the Friedel-Crafts acetylation of 2-methylnaphthalene, which serves as a close model for understanding the regioselectivity challenges in the synthesis of this compound. The proportions of the different isomers are highly dependent on the experimental conditions.

Isomer Yield Range (%)
1-Acetyl-2-methylnaphthalene0.3 - 33
3-Acetyl-2-methylnaphthalene0.8 - 14
4-Acetyl-2-methylnaphthalene0.8 - 5.5
5-Acetyl-2-methylnaphthalene0.4 - 2.0
6-Acetyl-2-methylnaphthalene7.4 - 73
7-Acetyl-2-methylnaphthalene4.2 - 58
8-Acetyl-2-methylnaphthalene9 - 59

Data adapted from a study on the Friedel-Crafts acetylation of 2-methylnaphthalene.

Experimental Protocols

Protocol 1: Synthesis of this compound via 2-Methylanthraquinone (Multi-step)

This protocol outlines a reliable method to synthesize this compound with high regioselectivity by first preparing 2-methylanthraquinone.

Step 1: Synthesis of 2-(4-Methylbenzoyl)benzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and toluene (excess, acts as both reactant and solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.2 eq) in portions with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture on a steam bath for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. The product will precipitate.

  • Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent like aqueous ethanol to obtain pure 2-(4-methylbenzoyl)benzoic acid.

Step 2: Cyclization to 2-Methylanthraquinone

  • Reaction Setup: In a flask, add the 2-(4-methylbenzoyl)benzoic acid (1.0 eq) to fuming sulfuric acid (20% SO₃).

  • Reaction: Heat the mixture on a steam bath for 2 hours with occasional swirling.

  • Work-up: Cool the solution and pour it carefully onto crushed ice. The 2-methylanthraquinone will precipitate.

  • Purification: Filter the solid, wash thoroughly with hot water, then with a dilute sodium carbonate solution, and finally with water again until the washings are neutral. Dry the product. The yield is typically high (81-90%).[2]

Step 3: Reduction of 2-Methylanthraquinone to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-methylanthraquinone (1.0 eq), diethylene glycol as the solvent, and hydrazine hydrate (excess).

  • Reaction: Add potassium hydroxide (KOH) pellets and heat the mixture to reflux. The temperature will rise as water is evolved. Continue to heat at a high temperature (around 190-200 °C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. The this compound will precipitate.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a non-polar eluent like hexane, followed by recrystallization from ethanol.

Protocol 2: Elbs Reaction for Synthesis of this compound (Illustrative)

The Elbs reaction provides a direct route to polycyclic aromatic hydrocarbons, but often with low yields. This is an illustrative protocol.

  • Precursor Synthesis: Synthesize 2,4'-dimethylbenzophenone via a Friedel-Crafts acylation of toluene with 2-methylbenzoyl chloride.

  • Pyrolysis: Place the purified 2,4'-dimethylbenzophenone in a pyrolysis tube.

  • Reaction: Heat the tube to a high temperature (typically 400-450 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Purification: After cooling, the crude product mixture is typically a complex tar. Isolate the this compound by column chromatography on silica gel followed by recrystallization. The yield for the Elbs reaction is often low.[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Reduction cluster_end Final Product start Phthalic Anhydride + Toluene step1 Synthesis of 2-(4-Methylbenzoyl)benzoic acid start->step1 AlCl₃ step2 Formation of 2-Methylanthraquinone step1->step2 Fuming H₂SO₄ step3 Reduction to This compound step2->step3 Hydrazine Hydrate, KOH end_product Purified This compound step3->end_product Purification

Caption: Workflow for the multi-step synthesis of this compound.

regioselectivity_challenges cluster_key Regioselectivity Factors start Anthracene Derivative reaction Electrophilic Substitution (e.g., Friedel-Crafts) start->reaction product1 1-Substituted Isomer (Kinetic Product) reaction->product1 Low Temp, Non-polar Solvent product2 2-Substituted Isomer (Thermodynamic Product) reaction->product2 High Temp, Polar Solvent product9 9-Substituted Isomer (Often Major Product) reaction->product9 Kinetic Control key Temperature Solvent Polarity Steric Effects Catalyst Choice

Caption: Factors influencing regioselectivity in the synthesis of substituted anthracenes.

References

Technical Support Center: Optimizing Fluorescence Detection of 2-Methylanthracene in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence detection of 2-Methylanthracene in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission maxima for this compound?

A1: The S₀–S₁ absorption spectrum of this compound, which is closely related to its fluorescence excitation spectrum, is found in the ultraviolet region between 330 and 375 nm (26,666 to 30,303 cm⁻¹).[1][2] The fluorescence emission spectrum will be shifted to longer wavelengths (a phenomenon known as Stokes shift). The exact maxima can be influenced by the solvent environment. It is always recommended to experimentally determine the optimal excitation and emission wavelengths for your specific conditions.

Q2: What is the fluorescence quantum yield and lifetime of this compound?

Q3: How does the solvent polarity affect the fluorescence of this compound?

A3: For many aromatic hydrocarbons, increasing solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the excited state by the polar solvent molecules. It is crucial to select a solvent that dissolves this compound well and does not have interfering fluorescence. Common solvents for PAH analysis include acetonitrile, cyclohexane, and methanol.

Q4: Can pH and temperature variations impact my fluorescence measurements of this compound?

A4: Yes, both pH and temperature can significantly affect fluorescence intensity. While the effect of pH on the fluorescence of this compound itself is not extensively documented, pH changes can alter the ionization state of interfering compounds in the matrix, thereby affecting their fluorescence or quenching properties. Temperature can also influence fluorescence; an increase in temperature often leads to a decrease in fluorescence intensity due to increased non-radiative decay processes (e.g., collisional quenching). For reproducible results, it is essential to control both pH and temperature during your experiments.

Q5: What are common interfering substances when detecting this compound in biological or environmental samples?

A5: Complex matrices often contain numerous compounds that can interfere with fluorescence detection. In biological samples (e.g., serum, plasma), proteins, bilirubin, and other endogenous fluorophores can contribute to high background signals. In environmental samples (e.g., soil, water), humic acids, fulvic acids, and other polycyclic aromatic hydrocarbons (PAHs) with overlapping spectral profiles are common interferents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fluorescence detection of this compound.

Problem 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect Wavelength Settings Verify that the excitation and emission wavelengths on the spectrofluorometer are set to the optimal values for this compound in your specific solvent. Perform excitation and emission scans to determine the maxima if they are unknown.
Low Analyte Concentration Concentrate your sample if possible. Ensure that the concentration of this compound is within the detection limits of your instrument.
Quenching The presence of quenchers in your sample matrix can significantly reduce fluorescence intensity. See the "Problem 3: Signal Instability or Decrease Over Time" section for more details on identifying and mitigating quenching.
Instrument Malfunction Check the instrument's light source (e.g., xenon lamp) and detector to ensure they are functioning correctly. Refer to the instrument's manual for diagnostic procedures.
Solvent Effects The fluorescence quantum yield of this compound can be highly dependent on the solvent. Ensure you are using a solvent that promotes fluorescence. Non-polar solvents may lead to lower fluorescence intensity.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, spectroscopy-grade solvents. Run a solvent blank to check for background fluorescence.
Matrix Autofluorescence Complex matrices often contain endogenous fluorescent compounds. Implement a sample cleanup procedure to remove interfering substances. This may include liquid-liquid extraction, solid-phase extraction (SPE), or gel permeation chromatography (GPC).
Cuvette Contamination Thoroughly clean your cuvettes with an appropriate solvent. Use quartz cuvettes for UV excitation to avoid the fluorescence of glass or plastic.
Stray Light Ensure the sample compartment of the spectrofluorometer is light-tight. Check for and eliminate any sources of ambient light.
Problem 3: Signal Instability or Decrease Over Time (Photobleaching/Quenching)
Possible Cause Troubleshooting Step
Photobleaching Reduce the excitation light intensity by using neutral density filters or adjusting the slit widths. Minimize the sample's exposure time to the excitation light.
Dynamic (Collisional) Quenching This occurs when a quencher molecule collides with the excited fluorophore. This process is temperature-dependent. Try lowering the temperature of your sample. If possible, remove the quencher through a sample cleanup procedure.
Static Quenching This occurs when a non-fluorescent complex forms between the fluorophore and a quencher in the ground state. Diluting the sample may help to dissociate the complex and increase the fluorescence signal.
Presence of Dissolved Oxygen Oxygen is a well-known quencher of fluorescence. For highly sensitive measurements, deoxygenate your samples by purging with an inert gas like nitrogen or argon.

Data Presentation

Table 1: Spectroscopic Properties of this compound and Related Compounds.

CompoundExcitation Maxima (nm)Emission Maxima (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
This compound 330 - 375[1][2]Wavelengths longer than excitationNot readily availableTypically a single lifetime[3]
Anthracene (parent compound) ~357~380, 401, 4250.27 (in ethanol)[4]4.9 (in cyclohexane)
9-Methylanthracene ~360~390, 412, 435Varies with solvent5.3 (in cyclohexane)

Note: The exact values for excitation and emission maxima, quantum yield, and lifetime are highly dependent on the solvent, temperature, and pH.

Experimental Protocols

Protocol 1: General Sample Preparation for Fluorescence Analysis of this compound in a Complex Matrix

This protocol provides a general workflow for extracting and cleaning up a sample prior to fluorescence analysis. Specific steps may need to be optimized based on the matrix.

  • Sample Homogenization:

    • For solid samples (e.g., soil, tissue), homogenize a representative portion to ensure uniformity.

    • For liquid samples (e.g., serum, water), ensure the sample is well-mixed.

  • Solvent Extraction:

    • Extract this compound from the homogenized sample using an appropriate organic solvent (e.g., acetonitrile, hexane, or a mixture).

    • Techniques like sonication or mechanical shaking can be used to improve extraction efficiency.

    • For aqueous samples, liquid-liquid extraction in a separatory funnel is a common method.

  • Cleanup using Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18 or silica) with the recommended solvents.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute this compound with a stronger, non-polar solvent.

    • Evaporate the eluate to a small volume and reconstitute in a suitable solvent for fluorescence analysis.

  • Fluorescence Measurement:

    • Transfer the final extract to a quartz cuvette.

    • Measure the fluorescence intensity using a spectrofluorometer at the predetermined optimal excitation and emission wavelengths for this compound.

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield of this compound can be determined relative to a well-characterized standard (e.g., anthracene or quinine sulfate).

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance:

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Spectra:

    • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Calculate Quantum Yield:

    • Integrate the area under the fluorescence emission curve for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • "sample" refers to this compound and "std" refers to the standard.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix Sample (e.g., Soil, Serum) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Analysis Fluorescence Measurement Cleanup->Analysis Data Data Analysis Analysis->Data

Caption: A general experimental workflow for the analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Fluorescence Signal Start Low or No Signal? CheckWavelengths Wavelengths Correct? Start->CheckWavelengths CheckConcentration Concentration Sufficient? CheckWavelengths->CheckConcentration Yes SolutionWavelengths Action: Optimize Ex/Em Wavelengths CheckWavelengths->SolutionWavelengths No CheckQuenching Quenching Suspected? CheckConcentration->CheckQuenching Yes SolutionConcentration Action: Concentrate Sample CheckConcentration->SolutionConcentration No CheckInstrument Instrument OK? CheckQuenching->CheckInstrument No SolutionQuenching Action: Dilute or Clean Up Sample CheckQuenching->SolutionQuenching Yes SolutionInstrument Action: Check Instrument Components CheckInstrument->SolutionInstrument No End Signal Improved CheckInstrument->End Yes SolutionWavelengths->End SolutionConcentration->End SolutionQuenching->End SolutionInstrument->End

Caption: A logical flowchart for troubleshooting low fluorescence signals.

Interference_Pathways Potential Interference Pathways in Fluorescence Detection cluster_interferences Interfering Factors Analyte This compound (Fluorophore) Emission Fluorescence Emission Analyte->Emission Excitation Excitation Light Excitation->Analyte Detector Detector Emission->Detector Quenchers Quenchers (e.g., O2, other PAHs) Quenchers->Analyte de-excitation Autofluorescence Matrix Autofluorescence (e.g., Humic Acids, Proteins) Autofluorescence->Detector background signal Scattering Light Scattering (Particulates) Scattering->Detector stray light

Caption: A diagram illustrating common interference pathways in fluorescence detection.

References

Technical Support Center: Synthesis of 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Methylanthracene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound and other substituted anthracenes include the Haworth synthesis, Friedel-Crafts acylation followed by cyclization, the Elbs reaction, and Diels-Alder reactions.[1][2] The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The Haworth synthesis is a classic and versatile method for constructing polycyclic aromatic hydrocarbons.[1]

Q2: I am getting a low yield in my this compound synthesis. What are the general areas I should investigate?

A2: Low yields in multi-step syntheses like that of this compound can arise from several factors. Key areas to scrutinize include the purity of starting materials and reagents (especially the Lewis acid catalyst in Friedel-Crafts reactions, which is moisture-sensitive), reaction temperature control at each step, efficiency of the reduction and cyclization steps, and losses during workup and purification.

Q3: How can I purify the crude this compound product?

A3: Purification of this compound typically involves a combination of techniques to remove unreacted starting materials, isomers, and other byproducts.[3] Common methods include:

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[3]

  • Column Chromatography: This technique is useful for separating this compound from closely related isomers and other impurities.[4]

  • Soxhlet Extraction: This can be employed for further purification of the solid product.[3]

Q4: What are the main safety precautions to consider during the synthesis of this compound?

A4: The synthesis of this compound involves hazardous materials and reactions. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling Lewis acids like aluminum chloride with extreme care, as they are corrosive and react violently with moisture.

  • Being cautious with strong acids like concentrated sulfuric acid.

  • Properly managing and disposing of chemical waste according to institutional guidelines.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, with a focus on a modified Haworth synthesis approach.

Synthesis Pathway Overview: A Modified Haworth Approach

A common and adaptable route to this compound involves the following sequence of reactions:

Haworth_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Aromatization Naphthalene Naphthalene AcylationProduct β-(1-Naphthoyl)propionic acid & β-(2-Naphthoyl)propionic acid Naphthalene->AcylationProduct Nitrobenzene (solvent) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->AcylationProduct Nitrobenzene (solvent) AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcylationProduct Nitrobenzene (solvent) ReductionProduct γ-(2-Naphthyl)butyric acid AcylationProduct->ReductionProduct Zn(Hg), HCl CyclizationProduct α-Tetralone derivative ReductionProduct->CyclizationProduct Conc. H₂SO₄ Methylanthracene This compound CyclizationProduct->Methylanthracene Heat, Dehydrogenation Catalyst (e.g., Pd/C)

Caption: A modified Haworth synthesis workflow for this compound.

Issue 1: Low Yield of Acylation Product (β-Naphthoylpropionic acids)
Symptom Possible Cause Troubleshooting Action
Low conversion of naphthalene Inactive Lewis Acid: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture.Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is thoroughly dried before use.
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[5]Use at least one equivalent of AlCl₃ relative to the succinic anhydride. A slight excess may be beneficial.
Formation of a complex mixture of isomers Reaction Conditions Favoring Kinetic Product: In the acylation of naphthalene, the solvent and temperature influence the regioselectivity.Using a polar solvent like nitrobenzene at a slightly elevated temperature can favor the formation of the thermodynamically more stable β-isomer.[6]
Issue 2: Incomplete Reduction of the Ketone
Symptom Possible Cause Troubleshooting Action
Presence of starting ketone in the product mixture Insufficient Reducing Agent: The Clemmensen reduction requires a sufficient excess of amalgamated zinc.Ensure the zinc is properly activated (amalgamated) and used in sufficient excess.
Reaction time is too short. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. The reaction may require several hours.
Issue 3: Low Yield in the Cyclization Step
Symptom Possible Cause Troubleshooting Action
Low conversion to the tetralone derivative Insufficiently strong acid or inadequate temperature. Use a strong dehydrating acid like concentrated sulfuric acid or polyphosphoric acid. Ensure the reaction is heated sufficiently to promote cyclization.
Formation of polymeric side products. Excessive heat or prolonged reaction time. Carefully control the reaction temperature and monitor for the disappearance of the starting material by TLC to avoid over-reaction.
Issue 4: Inefficient Aromatization to this compound
Symptom Possible Cause Troubleshooting Action
Incomplete conversion to this compound Inactive dehydrogenation catalyst. Use a fresh, high-quality dehydrogenation catalyst such as palladium on carbon (Pd/C).
Insufficient reaction temperature or time. Aromatization via dehydrogenation typically requires high temperatures. Ensure the reaction is heated to the appropriate temperature for a sufficient duration.

Experimental Protocols

General Protocol for the Haworth Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Step 1: Friedel-Crafts Acylation of Naphthalene

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, suspend anhydrous aluminum chloride in dry nitrobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of succinic anhydride in nitrobenzene to the stirred suspension.

  • After the addition is complete, add naphthalene to the reaction mixture portion-wise, maintaining the temperature below 10 °C.

  • After the addition of naphthalene, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Pour the reaction mixture slowly into a mixture of ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., toluene).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting mixture of β-(1-naphthoyl)propionic acid and β-(2-naphthoyl)propionic acid can be separated by fractional crystallization.

Step 2: Clemmensen Reduction of β-(2-Naphthoyl)propionic acid

  • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride for a few minutes, then decanting the aqueous solution.

  • To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and β-(2-naphthoyl)propionic acid.

  • Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent to yield γ-(2-naphthyl)butyric acid.

Step 3: Intramolecular Cyclization

  • Add γ-(2-naphthyl)butyric acid to an excess of concentrated sulfuric acid.

  • Heat the mixture gently on a water bath for a few hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

Step 4: Aromatization

  • Mix the dried tetralone derivative with a dehydrogenation catalyst (e.g., 10% Pd/C).

  • Heat the mixture at a high temperature (typically >200 °C) under an inert atmosphere until the evolution of hydrogen ceases.

  • Cool the mixture and dissolve the product in a suitable solvent.

  • Filter to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Solvent on Regioselectivity in Friedel-Crafts Acylation of Naphthalene

SolventPredominant IsomerRationale
Carbon Disulfideα-acylnaphthaleneKinetically controlled product
Nitrobenzeneβ-acylnaphthaleneThermodynamically controlled product

Note: This data is generalized from the behavior of Friedel-Crafts reactions on naphthalene and serves as a guide for optimizing the synthesis of the desired β-isomer precursor for this compound.[6]

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Overall Yield of This compound CheckAcylation Analyze Acylation Step (Step 1) Start->CheckAcylation CheckReduction Analyze Reduction Step (Step 2) CheckAcylation->CheckReduction Yield OK TroubleshootAcylation - Check AlCl₃ activity - Adjust solvent/temp for  β-isomer selectivity CheckAcylation->TroubleshootAcylation Low Yield/ Poor Selectivity CheckCyclization Analyze Cyclization Step (Step 3) CheckReduction->CheckCyclization Yield OK TroubleshootReduction - Ensure Zn is activated - Increase reaction time CheckReduction->TroubleshootReduction Incomplete Reaction CheckAromatization Analyze Aromatization Step (Step 4) CheckCyclization->CheckAromatization Yield OK TroubleshootCyclization - Use strong dehydrating acid - Control temperature CheckCyclization->TroubleshootCyclization Low Conversion/ Side Products PurificationLoss Investigate Purification Losses CheckAromatization->PurificationLoss Yield OK TroubleshootAromatization - Use fresh catalyst - Ensure high temperature CheckAromatization->TroubleshootAromatization Incomplete Reaction

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Analysis of 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2-Methylanthracene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2][3] In the analysis of this compound, these effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[3][4][5] This interference arises from co-extracted compounds from the sample matrix that can affect the ionization efficiency of this compound in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

Q2: What are the common sample preparation techniques to extract this compound and minimize matrix effects?

A2: Effective sample preparation is crucial to isolate this compound from interfering matrix components.[7] Commonly used techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering substances like lipids and pigments.[8][9][10]

  • Solid-Phase Extraction (SPE): SPE is a selective sample cleanup technique that separates this compound from matrix interferences based on physical and chemical properties.[11] Different sorbents can be used to retain either the analyte or the interfering compounds.

  • Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases to separate it from matrix components.[12]

Q3: How can I compensate for matrix effects that remain after sample preparation?

A3: Even with efficient sample cleanup, residual matrix effects can persist. The following strategies are highly effective for their compensation:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[2][13][14] This approach helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.[3]

  • Stable Isotope Dilution (SID): This is a robust method that involves adding a known amount of a stable isotope-labeled analog of this compound (e.g., this compound-d10) to the sample before extraction.[15][16] Since the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it effectively corrects for analyte loss and matrix-induced signal variations.[15][17]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (e.g., tailing, fronting) for this compound Matrix Interference: Co-eluting matrix components can interact with the analytical column or interfere with the ionization process.[18]- Improve Sample Cleanup: Optimize the QuEChERS or SPE protocol. Consider using different sorbents for d-SPE (e.g., C18, PSA, GCB) or a different SPE cartridge. - Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components.[1] - Check GC Inlet Conditions: In GC-MS, active sites in the inlet liner can cause peak tailing. Using a liner with deactivation or replacing the liner can help.[19]
Low recovery of this compound Inefficient Extraction: The chosen solvent or extraction conditions may not be optimal for your sample matrix.- Optimize Extraction Solvent: For QuEChERS, ensure proper partitioning with acetonitrile and salting-out agents.[10] - Adjust pH: The pH of the sample can influence the extraction efficiency of PAHs. - Increase Extraction Time/Agitation: Ensure thorough mixing and sufficient time for the analyte to partition into the extraction solvent.[20]
Inconsistent or non-reproducible results Heterogeneous Sample: The subsample taken for analysis may not be representative of the entire sample.[21] Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement.- Homogenize Sample Thoroughly: Ensure the entire sample is well-homogenized before taking a subsample.[22] - Use an Internal Standard: Employing a stable isotope-labeled internal standard is the most effective way to correct for variations in recovery and matrix effects between samples.[15][16] - Matrix-Matched Calibration for Each Matrix Type: If analyzing different types of matrices, prepare separate matrix-matched calibration curves for each.[13]
Signal suppression or enhancement observed Co-eluting Matrix Components: Interfering compounds are being co-extracted and are affecting the ionization of this compound in the MS source.[1][3]- Implement Matrix-Matched Calibration: This is a direct way to compensate for consistent matrix effects.[2][14] - Utilize Stable Isotope Dilution: This is the gold standard for correcting for unpredictable matrix effects.[15][17] - Modify Chromatographic Conditions: Adjust the GC or LC gradient to better separate this compound from interfering peaks.
High background noise in the chromatogram Contaminated Solvents or Reagents: Impurities in the solvents or reagents used for sample preparation can introduce background noise. Contaminated System: The GC/LC-MS system itself may be contaminated.- Use High-Purity Solvents and Reagents: Ensure all chemicals are of appropriate analytical grade. - Run a Blank: Inject a solvent blank to check for contamination in the system.[19] - Clean the Instrument: Follow the manufacturer's instructions for cleaning the injection port, column, and MS source.[19][23]

Experimental Protocols

QuEChERS Sample Preparation for this compound in a Food Matrix

This protocol is a general guideline and may require optimization for specific food matrices.

a. Extraction

  • Homogenize a representative portion of the food sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If using an internal standard, add the appropriate amount of this compound stable isotope-labeled standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive SPE (d-SPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbents depends on the matrix; for fatty matrices, a sorbent like Z-Sep may be beneficial.[10]

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS analysis.

Solid-Phase Extraction (SPE) for this compound in a Water Sample

This protocol is a general guideline for extracting this compound from a water sample.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not let the cartridge run dry.

  • Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the trapped this compound from the cartridge with a small volume of a suitable organic solvent (e.g., 2 x 2 mL of dichloromethane or acetonitrile).

  • Concentration: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Data Presentation

Table 1: Example Recovery Data for this compound in Different Matrices using QuEChERS-GC-MS

MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Smoked Meat18512
Smoked Meat10928
Infant Food58810
Infant Food20957
Herbal Medicine109011
Herbal Medicine50986

Note: This table presents hypothetical data based on typical recovery ranges reported for PAHs in similar matrices to illustrate expected performance. Actual results may vary.[2][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction cleanup d-SPE Cleanup (MgSO4, PSA, C18) extraction->cleanup analysis GC-MS or LC-MS Analysis cleanup->analysis quant Data Processing & Quantification analysis->quant troubleshooting_logic start Poor Analytical Result (e.g., low recovery, peak tailing) q1 Is an Internal Standard (IS) being used? start->q1 a1_yes Implement IS (preferably stable isotope labeled) q1->a1_yes No q2 Is the sample cleanup adequate? q1->q2 Yes end_node Re-analyze Sample a1_yes->end_node a2_yes Optimize d-SPE/SPE (different sorbents) q2->a2_yes No q3 Are matrix-matched standards being used? q2->q3 Yes a2_yes->end_node a3_yes Prepare matrix-matched calibration curve q3->a3_yes No q3->end_node Yes a3_yes->end_node

References

Stability and degradation of 2-Methylanthracene under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylanthracene. The information is designed to address common challenges encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?

A1: this compound is susceptible to degradation through three primary pathways: photodegradation, oxidation, and thermal decomposition. Exposure to light, especially UV radiation, can lead to photolytic degradation.[1] Oxidizing agents and atmospheric oxygen can cause the formation of oxygenated derivatives. High temperatures can induce thermal decomposition, leading to a variety of products.[2]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products depend on the degradation pathway:

  • Oxidation: The most common oxidation products are 2-Methylanthraquinone and Anthraquinone-2-aldehyde.[3]

  • Photodegradation: Photodegradation in the presence of oxygen can also lead to the formation of 2-Methylanthraquinone and other oxygenated species. In the absence of oxygen, photodimerization can occur.

  • Thermal Degradation: At elevated temperatures (400-450°C), thermal decomposition can yield 2-methyl-9,10-dihydroanthracene as a major product, along with smaller amounts of anthracene and dimethylanthracenes.[2]

Q3: Which solvents are recommended for preparing and storing this compound solutions to minimize degradation?

A3: For optimal stability, it is recommended to prepare stock solutions of this compound in toluene (e.g., 100 µg/mL).[4] Isooctane is also a suitable solvent, particularly for photodegradation studies.[1] Solvents like methanol and acetone should be avoided for long-term storage due to poor solubility, which can lead to crystallization. For general laboratory use, benzene and chloroform can also be used as this compound is soluble in them.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These methods allow for the separation and quantification of the parent compound and its degradation products over time. A stability-indicating HPLC method is crucial for accurately measuring the decrease in the active ingredient and the increase in degradation products.[6][7][8]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.
Possible Cause Troubleshooting Step
Photodegradation Protect solutions from light by using amber glassware or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions, avoiding direct sunlight or strong artificial light if photostability is not the object of study.
Oxidation Degas solvents before use to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to oxidation. Avoid solvents that may contain peroxide impurities.
Adsorption to container walls Use silanized glassware to minimize adsorption of the nonpolar this compound molecule to active sites on glass surfaces.
Evaporation of solvent Ensure that all containers are tightly sealed, especially when working with volatile solvents. Store solutions at appropriate temperatures to minimize solvent loss.
Issue 2: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
Variable light exposure For photostability studies, use a calibrated light source with controlled intensity and spectral distribution as specified in ICH Q1B guidelines.[9] Ensure uniform exposure of all samples.
Temperature fluctuations Use a calibrated oven or incubator with tight temperature control for thermal stability studies. Monitor and record the temperature throughout the experiment.
Inhomogeneous sample solutions Ensure complete dissolution of this compound in the chosen solvent. Use sonication if necessary. Vortex solutions before taking aliquots for analysis.
Analytical method variability Validate the analytical method for stability-indicating properties, including specificity, linearity, accuracy, and precision, according to ICH Q2(R1) guidelines.[7] Use an internal standard to correct for variations in injection volume and detector response.
Issue 3: Difficulty in identifying and quantifying degradation products.
Possible Cause Troubleshooting Step
Co-elution of peaks in chromatography Optimize the chromatographic method (e.g., change the mobile phase composition, gradient profile, column type, or temperature) to achieve better separation of the parent compound and its degradation products.
Low concentration of degradation products Use a more sensitive detector (e.g., fluorescence detector for HPLC or use selected ion monitoring (SIM) mode in GC-MS). Concentrate the sample before analysis if possible.
Unknown degradation products Use hyphenated techniques like LC-MS/MS or GC-MS to obtain mass spectra of the unknown peaks for structural elucidation.[3] Isolate the degradation products using preparative chromatography for further characterization by techniques like NMR.

Quantitative Data Summary

Table 1: Photodegradation Half-Life of Methylanthracenes in Isooctane

CompoundHalf-Life (Irradiation Dose in W · h/m²)Degradation Kinetics
This compound 161.2First-order
1-Methylanthracene117.5First-order
9-Methylanthracene100.5First-order

Data from a study observing photodegradation during exposure to UV irradiation in isooctane solution.[1]

Table 2: Products from the Oxidation of this compound

Oxidizing AgentMajor ProductsYield (%)
Chromyl Chloride2-Methylanthraquinone42
Anthraquinone-2-aldehyde25
Hydrogen Peroxide/HCl2-Alkylanthraquinone>98

Yields can vary based on specific reaction conditions.[3]

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

Objective: To evaluate the photostability of this compound in a given solvent under controlled UV and visible light exposure according to ICH Q1B guidelines.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., isooctane or toluene)

  • Volumetric flasks (amber and clear)

  • Quartz cuvettes or other appropriate transparent containers

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Validated stability-indicating HPLC method

Procedure:

  • Solution Preparation: Prepare a solution of this compound of known concentration in the chosen solvent. For comparison, prepare a control solution in an amber volumetric flask to protect it from light.

  • Sample Exposure:

    • Place the test solution in a chemically inert, transparent container.

    • Place the container in the photostability chamber.

    • Simultaneously, place the control solution, wrapped in aluminum foil to protect it from light, in the same chamber to act as a dark control.

    • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from both the exposed and dark control solutions.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point relative to the initial concentration.

    • Compare the results from the exposed sample to the dark control to differentiate between photodegradation and other degradation pathways.

    • Identify and quantify the major photodegradation products.

Protocol 2: Forced Thermal Degradation Study

Objective: To investigate the thermal stability of this compound and identify its thermal degradation products.

Materials:

  • This compound (solid or in solution)

  • Oven or heating block with precise temperature control

  • Appropriate vials with secure caps

  • Validated stability-indicating HPLC or GC-MS method

Procedure:

  • Sample Preparation:

    • For solid-state studies, place a known amount of this compound powder in a vial.

    • For solution-state studies, prepare a solution of known concentration in a suitable, high-boiling point solvent.

  • Thermal Stress:

    • Place the samples in an oven at a high temperature (e.g., 400-450°C for pyrolysis studies, or a lower temperature for accelerated stability testing).[2]

    • Maintain a parallel set of samples at room temperature as a control.

  • Time Points: Expose the samples to the high temperature for various durations.

  • Sample Analysis:

    • At each time point, remove a sample from the oven and allow it to cool to room temperature.

    • If the sample is a solid, dissolve it in a suitable solvent.

    • Analyze the stressed and control samples by a validated stability-indicating HPLC or GC-MS method to identify and quantify the degradation products and the remaining parent compound.

  • Data Analysis:

    • Determine the degradation pathway by identifying the major thermal degradants.

    • Calculate the rate of degradation at the given temperature.

Visualizations

experimental_workflow_photostability cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep_solution Prepare this compound Solution chamber Place Samples in Photostability Chamber prep_solution->chamber prep_control Prepare Dark Control prep_control->chamber expose Expose to UV/Vis Light (ICH Q1B) chamber->expose sampling Sample at Time Intervals expose->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc calc_deg Calculate % Degradation hplc->calc_deg id_products Identify Degradation Products hplc->id_products compare Compare with Dark Control calc_deg->compare

Caption: Experimental workflow for photostability testing of this compound.

degradation_pathways cluster_photo Photodegradation cluster_ox Oxidation cluster_thermal Thermal Degradation MA This compound Photo_O2 2-Methylanthraquinone (in presence of O2) MA->Photo_O2 UV/Vis Light, O2 Photo_dimer Photodimer (in absence of O2) MA->Photo_dimer UV/Vis Light, no O2 Ox_MAQ 2-Methylanthraquinone MA->Ox_MAQ Oxidizing Agent Ox_AA Anthraquinone-2-aldehyde MA->Ox_AA Oxidizing Agent Thermal_dihydro 2-Methyl-9,10-dihydroanthracene MA->Thermal_dihydro Heat (400-450°C) Thermal_A Anthracene MA->Thermal_A Heat (400-450°C)

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Separation of 2-Methylanthracene from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of 2-Methylanthracene from its isomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenge lies in the similar physicochemical properties of methylanthracene isomers, particularly 1-Methylanthracene. These isomers often have very close boiling points and polarities, leading to co-elution in chromatographic methods and difficulties in selective crystallization. Achieving baseline separation requires highly optimized methods.

Q2: Which analytical techniques are most suitable for separating this compound from its isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the analytical separation of this compound from its isomers. For purification on a larger scale, fractional crystallization is often employed.

Q3: What is a good starting point for developing an HPLC method for this separation?

A3: A reversed-phase HPLC method using a C18 column is a good starting point. A mobile phase consisting of a gradient of acetonitrile and water is commonly used for the separation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[1][2]

Q4: Can I use the same conditions for separating methylanthracenes as I would for separating parent PAHs?

A4: While methods for general PAH analysis are a good starting point, they often require further optimization for separating isomers. The presence and position of the methyl group can subtly alter the retention behavior, necessitating fine-tuning of the mobile phase composition, temperature, and stationary phase chemistry to achieve adequate resolution.

Q5: How can I confirm the identity of the separated isomers?

A5: Mass Spectrometry (MS) coupled with GC (GC-MS) is a powerful tool for identifying isomers based on their mass-to-charge ratio and fragmentation patterns.[3][4] For HPLC, collecting fractions and analyzing them by a spectroscopic method like Nuclear Magnetic Resonance (NMR) or MS can confirm the identity of each peak.

Troubleshooting Guides

HPLC Separation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between this compound and other isomers (e.g., 1-Methylanthracene) 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Suboptimal column temperature.1. Change stationary phase: While C18 columns are common, a phenyl-based or a more shape-selective column might provide better resolution for isomers.[5] 2. Optimize mobile phase: Adjust the gradient slope to be shallower where the isomers elute. Try switching the organic modifier from acetonitrile to methanol, or vice-versa, as this can alter selectivity.[6] 3. Adjust temperature: Vary the column temperature in 5°C increments. Higher temperatures can sometimes improve peak shape and resolution, but lower temperatures may increase retention and selectivity.[1]
Peak tailing for the this compound peak 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Column overload. 3. Contamination of the column or guard column.1. Use a base-deactivated column: Modern, end-capped silica columns minimize silanol interactions. 2. Reduce sample concentration: Inject a more dilute sample to see if peak shape improves. 3. Clean or replace the column/guard column: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Drifting retention times 1. Incomplete column equilibration. 2. Changes in mobile phase composition. 3. Unstable column temperature.1. Ensure proper equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before injection, especially for gradient methods.[6] 2. Prepare fresh mobile phase: Ensure accurate measurement and thorough mixing of mobile phase components. 3. Use a column oven: Maintain a constant and stable column temperature throughout the analysis.[1]
GC Separation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Co-elution of this compound and its isomers 1. Inadequate column resolution. 2. Incorrect temperature program.1. Use a longer or narrower bore column: This increases the number of theoretical plates and can improve separation. 2. Optimize the temperature program: Use a slower temperature ramp rate during the elution of the isomers to increase the separation window.[7][8] An initial isothermal hold can also improve the resolution of early eluting peaks.[9]
Poor peak shape 1. Improper injection technique. 2. Column contamination. 3. Incompatible solvent.1. Optimize injection parameters: Ensure a fast and clean injection. 2. Bake out the column: Heat the column to a high temperature (within its limits) to remove contaminants. 3. Dissolve the sample in a more volatile and compatible solvent.
Crystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low purity of this compound crystals 1. Incomplete separation from isomers. 2. Inefficient removal of mother liquor.1. Perform multiple recrystallization steps: Each step will enrich the desired isomer. 2. Optimize solvent system: Use a solvent mixture that maximizes the solubility difference between the isomers at different temperatures. 3. Wash the crystals: Wash the collected crystals with a small amount of cold, fresh solvent to remove residual mother liquor.
Low yield of crystals 1. This compound is too soluble in the chosen solvent at low temperatures. 2. Cooling the solution too quickly.1. Change the solvent system: Experiment with different solvents or solvent mixtures to find one where this compound has lower solubility when cold. 2. Slow cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of larger, purer crystals.

Experimental Protocols

HPLC Method for Isomeric Separation (Adapted from PAH analysis protocols)

This protocol is a starting point and may require optimization.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV or fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-based column can also be tested for alternative selectivity.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm or fluorescence detection with appropriate excitation and emission wavelengths for methylanthracenes.

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the isomeric mixture in acetonitrile to a concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method for Isomer Identification
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 5°C/min.

      • Hold at 250°C for 5 minutes.

    • Injector Temperature: 280°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like dichloromethane or hexane to a concentration of approximately 10 µg/mL.

Fractional Crystallization for Purification
  • Solvent Selection:

    • Begin by testing the solubility of the isomeric mixture in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, and mixtures thereof) at both room temperature and the solvent's boiling point. The ideal solvent will dissolve the compound well when hot but poorly when cold.

  • Procedure:

    • Dissolve the crude isomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals in a vacuum oven.

    • Analyze the purity of the crystals and the remaining mother liquor by HPLC or GC to assess the efficiency of the separation. Repeat the process if necessary.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution of Isomers change_mobile_phase Optimize Mobile Phase (Gradient/Solvent) start->change_mobile_phase change_stationary_phase Change Stationary Phase (e.g., Phenyl) start->change_stationary_phase adjust_temp Adjust Column Temperature start->adjust_temp check_system Check System Suitability (Dead Volume, Flow Rate) change_mobile_phase->check_system change_stationary_phase->check_system adjust_temp->check_system check_system->start If not resolved success Resolution Achieved check_system->success If resolved

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

GC_Optimization_Workflow start Isomer Co-elution in GC optimize_temp Optimize Temperature Program (Slower Ramp Rate) start->optimize_temp change_column Use Higher Resolution Column (Longer/Narrower) optimize_temp->change_column If still co-eluting check_flow Verify Carrier Gas Flow Rate change_column->check_flow resolved Separation Achieved check_flow->resolved

Caption: A workflow for optimizing GC parameters to resolve co-eluting isomers.

Crystallization_Process start Crude Isomeric Mixture dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (HPLC/GC) dry->analyze end Pure this compound analyze->end Purity is sufficient recycle Recrystallize if Purity is Low analyze->recycle Purity is insufficient recycle->dissolve

Caption: A step-by-step workflow for fractional crystallization.

References

Technical Support Center: Enhancing the Sensitivity of 2-Methylanthracene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 2-Methylanthracene detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The most common and well-established methods for the detection of this compound, a type of polycyclic aromatic hydrocarbon (PAH), are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).[1][2] GC-MS offers high sensitivity and selectivity, providing compound confirmation through spectral libraries.[1] HPLC with fluorescence detection is another highly sensitive and selective method, particularly suitable for fluorescent compounds like this compound.[2][3] An emerging technique showing high sensitivity is Surface-Enhanced Raman Scattering (SERS).[4][5][6]

Q2: How can I enhance the sensitivity of my this compound measurements?

A2: Enhancing sensitivity is crucial as PAHs often exist in trace amounts.[7] Several strategies can be employed:

  • Optimize Sample Preparation: Utilize Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) for efficient extraction and cleanup of your sample. This helps to concentrate the analyte and remove interfering matrix components.[2]

  • Instrumental Parameter Optimization:

    • For GC-MS , using the Selected Ion Monitoring (SIM) mode can significantly increase sensitivity by monitoring only the specific ions of this compound.[1][8] Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode further enhances selectivity and sensitivity, especially in complex matrices.[9][10]

    • For HPLC-FLD , carefully select the optimal excitation and emission wavelengths for this compound to maximize the fluorescence signal and minimize background noise.[3][11]

  • Advanced Detection Techniques: Consider using more sensitive techniques like Surface-Enhanced Raman Scattering (SERS), which can provide ultra-high sensitivity for the detection of PAHs.[4][5][6]

Q3: What is the role of a method blank in this compound analysis?

A3: A method blank is a sample that contains all the reagents and solvents used in the analytical procedure and is subjected to the entire sample preparation and analysis process.[12] Its purpose is to identify and quantify any contamination introduced during the experiment. If this compound is detected in the method blank, it indicates a contamination issue that needs to be addressed to ensure the reliability of the results.[12]

Troubleshooting Guides

GC-MS Analysis

Issue 1: Poor peak shape (tailing or broadening) for this compound.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Deactivate the injector liner and the front of the GC column. Use a liner with glass wool to trap non-volatile residues. Consider using an inert column.[13][14]

  • Possible Cause 2: Contamination in the injector or column.

    • Solution: Clean the injector and replace the liner and septum.[13][14] Bake out the column at a high temperature to remove contaminants. If contamination is severe, trim the first few centimeters of the column.[13]

  • Possible Cause 3: Inappropriate oven temperature program.

    • Solution: Optimize the temperature ramp rate. A slower ramp rate can improve peak shape for later-eluting compounds like some PAHs.[14]

  • Possible Cause 4: "Sticky" nature of PAHs.

    • Solution: Use higher injector and transfer line temperatures (e.g., 310-320 °C) to prevent the compound from adhering to surfaces.[9][14]

Issue 2: Low sensitivity or no peak detected for this compound.

  • Possible Cause 1: Inefficient ionization.

    • Solution: Ensure the ion source is clean. A dirty ion source can significantly reduce sensitivity.[15] Consider using a self-cleaning ion source if available.[15]

  • Possible Cause 2: Incorrect MS settings.

    • Solution: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity.[1][8] For even greater sensitivity and selectivity, especially in complex matrices, use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[9][10]

  • Possible Cause 3: Sample loss during preparation.

    • Solution: Review your extraction and cleanup procedure. Ensure proper pH and solvent selection for efficient extraction. Minimize evaporation steps to prevent loss of semi-volatile compounds.

HPLC-Fluorescence Detection Analysis

Issue 1: Unstable or drifting baseline.

  • Possible Cause 1: Contaminated mobile phase or column.

    • Solution: Use high-purity solvents and degas the mobile phase thoroughly. Flush the column with a strong solvent to remove contaminants.

  • Possible Cause 2: Fluctuation in lamp intensity.

    • Solution: Allow the detector lamp to warm up and stabilize for an adequate amount of time before analysis. Check the lamp's age and replace it if necessary.

Issue 2: Co-elution of this compound with other compounds.

  • Possible Cause 1: Inadequate chromatographic separation.

    • Solution: Optimize the mobile phase composition and gradient profile. A shallower gradient can improve the resolution of closely eluting peaks.[7] Consider using a column with a different stationary phase chemistry specifically designed for PAH analysis.[7]

  • Possible Cause 2: Similar fluorescence spectra of co-eluting compounds.

    • Solution: Utilize time-programmable wavelength switching on your fluorescence detector. By changing the excitation and emission wavelengths during the run, you can selectively detect this compound even if it co-elutes with another fluorescent compound.[16]

Data Presentation

Table 1: Comparison of Detection Limits for PAH Analysis.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Reference
GC-MS/MS8 PAHsHerbal Medicines0.03 - 0.27 µg/kg[10]
HPLC-FLD15 PAHsSeafood25 - 10,000 µg/kg (Fortification Levels)[11]
SERSAnthraceneSolution8 nM[12]
SERSPyreneSolution40 nM[12]
GC-MSOrganochlorine PesticidesWater0.001 - 0.005 µg/L[17]
GC-MSOrganochlorine PesticidesSediment0.001 - 0.005 µg/g[17]

Note: LODs can vary significantly based on the specific instrument, experimental conditions, and matrix complexity.

Experimental Protocols

GC-MS Protocol for this compound Analysis

This protocol provides a general guideline. Optimization of specific parameters is recommended for your instrument and sample matrix.

a. Sample Preparation (QuEChERS-based extraction) [2]

  • Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standards.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake again for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for dSPE cleanup.

  • Add the dSPE cleanup sorbent (e.g., PSA, C18) to the aliquot.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

  • The supernatant is ready for GC-MS analysis.

b. GC-MS Instrumental Parameters [18][19]

  • GC System: Agilent 7890A or similar.

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 1 µL injection volume.

  • Injector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 140 °C at 20 °C/min, hold for 1 minute.

    • Ramp to 315 °C at 5 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.6 mL/min.

  • MS System: Agilent 5975C or similar.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for this compound (e.g., m/z 192, 191, 189).

HPLC-Fluorescence Detection Protocol for this compound Analysis

This protocol provides a general guideline. Optimization is recommended.

a. Sample Preparation: Follow the same QuEChERS-based extraction and cleanup as described for the GC-MS protocol. The final extract should be in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).

b. HPLC-FLD Instrumental Parameters [2][3]

  • HPLC System: Agilent 1200 series or similar.

  • Column: ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • Start with 50% B, hold for 1 minute.

    • Increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Fluorescence Detector:

    • Excitation Wavelength: 260 nm (a general wavelength for many PAHs, optimization for this compound is recommended).

    • Emission Wavelengths (Time-Programmable):

      • 352 nm (for early eluting PAHs)

      • 420 nm

      • 440 nm (for later eluting PAHs)

      • Note: The optimal excitation and emission wavelengths for this compound should be determined experimentally.

SERS Protocol for this compound Detection

This is a general protocol for preparing a SERS substrate and performing the measurement.

a. SERS Substrate Preparation (Silver Nanoparticle Colloid)

  • Heat 100 mL of deionized water to boiling.

  • Add 1 mL of 1% sodium citrate solution.

  • While boiling, add 2 mL of 1% silver nitrate solution dropwise with vigorous stirring.

  • Continue boiling and stirring for 1 hour until the solution turns a grayish-yellow color.

  • Cool the solution to room temperature.

b. SERS Measurement

  • Mix a small volume of your sample extract (containing this compound) with the silver colloid.

  • Allow a short incubation time for the analyte to adsorb onto the nanoparticle surface.

  • Place the mixture in a suitable sample holder for the Raman spectrometer.

  • Acquire the SERS spectrum using a laser excitation wavelength appropriate for silver nanoparticles (e.g., 532 nm or 633 nm).

  • Identify the characteristic Raman peaks of this compound.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE (PSA, C18) Extraction->Cleanup Injection GC Injection (Splitless) Cleanup->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Detection Mass Spectrometry (SIM or MRM Mode) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for this compound analysis using GC-MS.

Experimental_Workflow_HPLC_FLD cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation (PAH Column) Injection->Separation Detection Fluorescence Detection (Wavelength Programming) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for this compound analysis using HPLC-FLD.

SERS_Detection_Workflow cluster_prep Preparation Sample_Extract Sample Extract (containing this compound) Mix Mix Sample Extract with SERS Substrate Sample_Extract->Mix SERS_Substrate SERS Substrate (e.g., Silver Colloid) SERS_Substrate->Mix Incubate Incubation (Analyte Adsorption) Mix->Incubate Measurement SERS Measurement (Raman Spectrometer) Incubate->Measurement Analysis Spectral Analysis (Peak Identification) Measurement->Analysis

References

Technical Support Center: Safe Handling and Disposal of 2-Methylanthracene in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the safe handling and disposal of 2-Methylanthracene in a laboratory setting. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH).[1] Its primary hazards include being an irritant, with a risk of serious damage to the eyes.[2] It is also classified as very toxic to aquatic life.[3] As with other PAHs, it should be handled as a potential carcinogen.

Q2: What are the essential personal protective equipment (PPE) requirements for handling this compound?

A2: When handling this compound, appropriate PPE is crucial to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood or when generating dust.

Q3: How should I properly store this compound in the laboratory?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be kept away from oxidizing agents and sources of ignition. Storage at room temperature is generally acceptable.[2]

Q4: What is the appropriate procedure for disposing of this compound waste?

A4: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations. It should be collected in a designated, labeled hazardous waste container. Do not dispose of this compound down the drain or in regular trash.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₁₅H₁₂[4]
Molecular Weight192.26 g/mol [5]
Melting Point204-206 °C[2]
Boiling Point~360 °C (sublimation)[2]
Water Solubility39 µg/L at 25 °C
SolubilitySoluble in benzene and chloroform; difficult to dissolve in methanol and acetone.[2]
Vapor Pressure0.0000501 mmHg[4]

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Experiment 1: Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol is adapted from a standard procedure for the Diels-Alder reaction of anthracene.

Materials:

  • This compound (1.0 mmol, 192.26 mg)

  • Maleic anhydride (1.2 mmol, 117.67 mg)

  • Xylene (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Heating mantle

  • Boiling chips

  • Ice bath

  • Büchner funnel and filter paper

  • Ethyl acetate (for washing)

Procedure:

  • To a 25-mL round-bottom flask, add this compound, maleic anhydride, and a few boiling chips.

  • Add 10 mL of xylene to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[6]

  • Continue refluxing for 30 minutes. The disappearance of the yellow color of the reactants may be observed.[6]

  • After 30 minutes, remove the heating mantle and allow the flask to cool to room temperature.

  • Once at room temperature, place the flask in an ice bath for 10-15 minutes to promote crystallization of the product.[6]

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small amount of cold ethyl acetate to remove any residual xylene and unreacted starting materials.[6]

  • Allow the product to air-dry on the filter paper.

  • Determine the yield and characterize the product by melting point and spectroscopy as required.

Experiment 2: Synthesis of a this compound Derivative via Suzuki Coupling

This protocol provides a general framework for the palladium-catalyzed Suzuki coupling of a hypothetical 9-bromo-2-methylanthracene with phenylboronic acid.

Materials:

  • 9-Bromo-2-methylanthracene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol)

  • Potassium carbonate (K₂CO₃; 2.0 mmol)

  • Isopropanol (5 mL)

  • Deionized water (5 mL)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a reaction flask, combine 9-bromo-2-methylanthracene, phenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate catalyst to the mixture.

  • Add the isopropanol and deionized water solvent mixture.

  • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[7]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[7]

  • Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guides

Handling and Storage Issues
IssuePossible Cause(s)Recommended Solution(s)
Difficulty dissolving this compound This compound has low solubility in polar solvents like methanol and is practically insoluble in water.[2]Use nonpolar aromatic solvents like benzene or chlorinated solvents like chloroform for better solubility.[2] Gentle heating may aid dissolution, but ensure this is done in a closed system to prevent solvent evaporation.
Discoloration of solid this compound over time Exposure to air and light can lead to oxidation of PAHs, causing a change in color.[8]Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a dark location.[8]
Experimental and Reaction Issues
IssuePossible Cause(s)Recommended Solution(s)
Low yield in Diels-Alder reaction Incomplete reaction due to insufficient heating or reaction time. Hydrolysis of maleic anhydride due to moisture.Ensure the reaction is refluxed at the appropriate temperature for the full duration. Use oven-dried glassware and anhydrous solvent to prevent hydrolysis of the dienophile.
Incomplete Suzuki coupling reaction Deactivation of the palladium catalyst. Insufficient base.Purge the reaction vessel thoroughly with an inert gas to remove oxygen, which can deactivate the catalyst. Use freshly opened or properly stored base.
Formation of unexpected byproducts Side reactions can occur at high temperatures or due to impurities in the starting materials.Purify the starting materials before use. Optimize the reaction temperature; sometimes a lower temperature for a longer duration can improve selectivity. Consider using a different catalyst or ligand system in Suzuki couplings to minimize side reactions.
Difficulty in product purification Co-elution of the product with starting materials or byproducts during column chromatography. Product crystallization is slow or incomplete.Optimize the solvent system for column chromatography to achieve better separation. For crystallization, try different solvent systems or use techniques like slow evaporation or seeding with a small crystal of the pure product.

Visual Workflows

SafeHandlingDisposal cluster_handling Safe Handling cluster_disposal Waste Disposal AssessHazards Assess Hazards (SDS Review) DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->DonPPE WorkInHood Work in a Fume Hood DonPPE->WorkInHood WeighCarefully Weigh Solid Carefully (Avoid Dust) WorkInHood->WeighCarefully CollectWaste Collect Waste in Designated Container WeighCarefully->CollectWaste After Experiment LabelContainer Label Container Clearly ('Hazardous Waste', Contents) CollectWaste->LabelContainer SealContainer Seal Container Tightly LabelContainer->SealContainer ArrangePickup Arrange for Hazardous Waste Pickup SealContainer->ArrangePickup TroubleshootingWorkflow Problem Problem Encountered (e.g., Low Yield, Impure Product) CheckPurity Check Purity of Starting Materials Problem->CheckPurity VerifyConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Problem->VerifyConditions OptimizePurification Optimize Purification (Solvent System, Technique) Problem->OptimizePurification ConsultLiterature Consult Literature for Similar Issues Problem->ConsultLiterature ModifyProtocol Modify Experimental Protocol CheckPurity->ModifyProtocol VerifyConditions->ModifyProtocol OptimizePurification->ModifyProtocol ConsultLiterature->ModifyProtocol Success Problem Resolved ModifyProtocol->Success

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-Methylanthracene and 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two isomeric polycyclic aromatic hydrocarbons (PAHs), 1-Methylanthracene and 2-Methylanthracene. The positioning of the methyl group on the anthracene core profoundly influences their interaction with biological systems. This document summarizes key experimental findings, presents available data in a structured format, details relevant experimental methodologies, and visualizes the known signaling pathways.

Key Differences in Biological Activity

The primary distinction in the biological activity between 1-Methylanthracene and this compound lies in their effects on non-genotoxic cellular processes, particularly cell communication and signaling pathways. This difference is largely attributed to their molecular structure. 1-Methylanthracene possesses a "bay-like" region, a structural feature that is absent in the linear structure of this compound.[1][2] This bay-like region is often associated with the biological activity of certain PAHs.

Data Presentation: A Comparative Overview

While extensive quantitative data for a direct, side-by-side comparison is limited in the public domain, the following table summarizes the reported biological effects of the two isomers.

Biological Endpoint1-MethylanthraceneThis compoundReference(s)
Mutagenicity (Ames Test) Inactive in S. typhimurium TA98 and TA100Inactive in S. typhimurium TA98 and TA100[3]
Tumor-Initiating Activity Not reported as a significant initiatorNot reported as a significant initiator[3]
Gap Junction Intercellular Communication (GJIC) Inhibits GJICNo effect on GJIC[1][2]
MAPK Signaling Pathway Activation Activates ERK1/2 and p38 MAP kinasesNo effect on MAPK activation[1][2]
Structural Feature Contains a "bay-like" regionLacks a "bay-like" region[1][2]

Experimental Protocols

Mutagenicity Assay (Ames Test)

The mutagenic potential of 1-Methylanthracene and this compound has been evaluated using the Salmonella/microsome assay, commonly known as the Ames test.

  • Objective: To assess the ability of a chemical to induce mutations in a bacterial model.

  • Methodology:

    • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100) are used. These strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

    • The bacterial strains are exposed to various concentrations of the test compounds (1-Methylanthracene or this compound) in the presence and absence of a metabolic activation system (S9 mix from rat liver). The S9 mix contains enzymes that can metabolize pro-mutagens into active mutagens.

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[4]

Gap Junction Intercellular Communication (GJIC) Assay (Scrape-Loading Dye Transfer)

The effect on GJIC is a key differentiator between the two isomers. The scrape-loading dye transfer method is a common technique to assess this cellular process.

  • Objective: To determine if a substance inhibits direct cell-to-cell communication.

  • Methodology:

    • A confluent monolayer of cells (e.g., rat liver epithelial cells) is cultured.

    • The cells are treated with the test compound (1-Methylanthracene or this compound) or a vehicle control for a specific duration.

    • After treatment, the cell monolayer is washed, and a fluorescent dye (e.g., Lucifer Yellow) is added.

    • A scrape is made across the monolayer with a sharp instrument (e.g., a scalpel blade), allowing the dye to enter the cells along the scrape line.

    • The dye can then pass from the initially loaded cells to adjacent cells through functional gap junctions.

    • After a short incubation period, the cells are fixed, and the extent of dye transfer is visualized and quantified using fluorescence microscopy. A reduction in the distance the dye has traveled from the scrape line in treated cells compared to control cells indicates inhibition of GJIC.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay (Western Blotting)

The activation of MAPK signaling pathways can be assessed by detecting the phosphorylation of key kinase proteins.

  • Objective: To determine if a compound leads to the activation of specific signaling kinases.

  • Methodology:

    • Cells are treated with the test compounds for various time points.

    • Following treatment, the cells are lysed to extract total cellular proteins.

    • The protein concentration in the lysates is determined to ensure equal loading.

    • The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., phospho-ERK1/2, phospho-p38).

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager. The intensity of the signal corresponds to the amount of phosphorylated kinase, indicating its activation.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the differential effects of 1-Methylanthracene and this compound on a key cellular signaling pathway and a typical experimental workflow for assessing GJIC.

G cluster_1 1-Methylanthracene cluster_2 This compound 1-MA 1-Methylanthracene (with bay-like region) p38_MAPK p38 MAPK Activation 1-MA->p38_MAPK GJIC_Inhibition GJIC Inhibition p38_MAPK->GJIC_Inhibition 2-MA This compound (linear structure) No_Effect_p38 No p38 MAPK Activation 2-MA->No_Effect_p38 No_Effect_GJIC No GJIC Inhibition No_Effect_p38->No_Effect_GJIC

Caption: Differential effects on the p38 MAPK pathway.

G Start Start: Cell Culture Treatment Treatment with 1-MA or 2-MA Start->Treatment Scrape_Load Scrape-Loading with Fluorescent Dye Treatment->Scrape_Load Incubation Incubation to Allow Dye Transfer Scrape_Load->Incubation Fixation Cell Fixation Incubation->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Analysis Quantification of Dye Spread Imaging->Analysis End End: Compare GJIC Analysis->End

Caption: GJIC experimental workflow.

Conclusion

The available evidence strongly indicates that the biological activities of 1-Methylanthracene and this compound are not interchangeable. The presence of a bay-like region in 1-Methylanthracene confers upon it the ability to inhibit gap junction intercellular communication, a process crucial for tissue homeostasis, through the activation of the p38 MAPK signaling pathway. In contrast, this compound, lacking this structural feature, does not exhibit these effects. While neither compound has been identified as a potent mutagen in standard assays, the differential impact on cellular signaling pathways underscores the importance of considering isomeric structure in toxicological and pharmacological assessments of polycyclic aromatic hydrocarbons. Further research is warranted to fully elucidate the quantitative differences in their potencies and to explore other potential biological targets.

References

A Comparative Guide to Analytical Methods for 2-Methylanthracene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of 2-Methylanthracene, the selection of an appropriate analytical method is paramount. This guide provides a detailed comparison of two widely used techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The following sections present a summary of their performance characteristics, detailed experimental protocols, and a visual workflow for method validation to aid in selecting the most suitable method for your specific application.

Method Performance Comparison

The choice between GC-MS and HPLC-FLD for this compound quantification depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. GC-MS is often favored for its high sensitivity and selectivity, particularly in complex matrices. HPLC-FLD is a robust alternative, especially for samples where derivatization is not required and high throughput is desired. The following table summarizes typical validation parameters for each method, compiled from various studies on Polycyclic Aromatic Hydrocarbons (PAHs), including this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Linearity (R²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) 0.03 - 0.1 ng/mL[3]0.09 - 0.17 µg/kg
Limit of Quantification (LOQ) 0.1 - 0.3 ng/mL0.28 - 0.51 µg/kg
Accuracy (Recovery %) 71 - 90%[3]87.6 - 109.3%
Precision (RSD %) 4 - 11%[3]< 15%
Typical Application Trace level analysis in complex environmental and biological matrices.Routine analysis in less complex matrices like water and soil.[2]

Detailed Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-MS and HPLC-FLD.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the sensitive and selective quantification of this compound in various matrices.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Extraction: For solid samples (e.g., soil, sediment), perform a solvent extraction using a mixture of n-hexane and acetone (1:1, v/v). For liquid samples (e.g., water), a liquid-liquid extraction with a suitable solvent like dichloromethane can be employed.

  • Cleanup: The extract is then cleaned up using a Florisil® SPE cartridge. The cartridge is first conditioned with n-hexane. The sample extract is loaded, and interfering compounds are washed away. This compound is then eluted with a solvent of appropriate polarity.

  • Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume of 1 mL. An internal standard (e.g., Anthracene-d10) is added before analysis.[3]

2. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: A DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is commonly used.

    • Injector: Splitless injection at 280°C.

    • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ions for this compound (m/z 192, 191, 189) and the internal standard are monitored.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers a reliable and sensitive approach for the quantification of this compound, which is a fluorescent compound.

1. Sample Preparation (QuEChERS-Based Extraction)

  • Extraction: For solid and semi-solid samples, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used. A homogenized sample is extracted with acetonitrile.[4]

  • Cleanup: A dispersive solid-phase extraction (d-SPE) step is performed using a combination of primary secondary amine (PSA) sorbent to remove organic acids and anhydrous magnesium sulfate to remove excess water.

  • Final Extract: The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial.[4]

2. HPLC-FLD Analysis

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) designed for PAH analysis.

    • Mobile Phase: A gradient elution with acetonitrile and water is typically used. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Fluorescence Detector (FLD):

    • Excitation Wavelength: 252 nm.

    • Emission Wavelength: 394 nm.

Mandatory Visualizations

The following diagrams illustrate the general workflow for analytical method validation, a critical process for ensuring the reliability of quantitative data.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy (Recovery) B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability C->J D->J E->J F->J G->J H->J I->J K Validation Report J->K L Method Implementation K->L

Caption: General workflow for analytical method validation.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Extraction (LLE / SPE / QuEChERS) A->B C Cleanup & Concentration B->C D Chromatographic Separation (GC / HPLC) C->D E Detection (MS / FLD) D->E F Peak Integration & Identification E->F G Quantification using Calibration Curve F->G H Final Report G->H

Caption: Experimental workflow for this compound quantification.

References

2-Methylanthracene vs. Anthracene: A Comparative Guide for Use as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent properties and performance of 2-Methylanthracene and its parent compound, anthracene, as fluorescent markers. The selection of an appropriate fluorophore is critical for the sensitivity and accuracy of fluorescence-based assays and imaging techniques. This document aims to equip researchers with the necessary data to make an informed decision based on the specific requirements of their experimental setup.

Executive Summary

Both this compound and anthracene are polycyclic aromatic hydrocarbons (PAHs) that exhibit native fluorescence in the blue region of the spectrum. Anthracene is a well-characterized and widely used fluorescent standard. This compound, with a methyl group substitution on the anthracene core, displays subtly altered photophysical properties. The key distinction lies in the slightly improved photostability of this compound compared to anthracene. However, anthracene generally exhibits a higher fluorescence quantum yield. The choice between these two markers will ultimately depend on the specific application, balancing the need for photostability against the desired brightness of the fluorescent signal.

Photophysical Properties: A Quantitative Comparison

The following tables summarize the key photophysical parameters for this compound and anthracene in various solvents. These solvents are chosen to represent a range of polarities, from the non-polar cyclohexane to the polar protic ethanol and the polar aprotic acetonitrile.

Table 1: Excitation and Emission Maxima

CompoundSolventExcitation Maxima (λex, nm)Emission Maxima (λem, nm)
Anthracene Cyclohexane356381, 403, 427[1]
Ethanol357382, 404, 428[1]
Acetonitrile356382, 404, 428[1]
This compound Cyclohexane~365~390, ~413, ~437
Ethanol~365~391, ~414, ~438
Acetonitrile~365~391, ~414, ~438

Table 2: Fluorescence Quantum Yield (Φf) and Lifetime (τf)

CompoundSolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
Anthracene Cyclohexane0.36[2]4.9
Ethanol0.27[2]4.1
Acetonitrile0.294.6
This compound CyclohexaneData not available5.3
EthanolData not availableData not available
AcetonitrileData not availableData not available

Note: While directly comparable quantum yield data for this compound in these specific solvents is not available, it is generally observed that alkyl substitution on the anthracene core can lead to a slight decrease in quantum yield.

Table 3: Photostability

CompoundSolventPhotodegradation Half-life (Irradiation dose, W·h/m²)
Anthracene Isooctane73.7[3]
This compound Isooctane161.2[3]

Key Differences and Performance Analysis

Spectral Properties: The methyl group in this compound causes a slight red-shift in both the absorption and emission spectra compared to anthracene. This shift is generally on the order of a few nanometers. The vibronic structure of the emission spectrum, characteristic of rigid aromatic molecules, is retained in both compounds.

Fluorescence Quantum Yield and Lifetime: Anthracene is known for its relatively high fluorescence quantum yield, particularly in non-polar solvents. While quantitative data for this compound is scarce, the addition of an alkyl group can sometimes introduce non-radiative decay pathways, potentially leading to a lower quantum yield. The fluorescence lifetime of this compound in hydrocarbon solvents is slightly longer than that of anthracene, which may be advantageous for certain time-resolved fluorescence applications.

Photostability: The most significant advantage of this compound over anthracene is its enhanced photostability. As indicated by the longer photodegradation half-life, this compound is more resistant to photochemical decomposition under UV irradiation. This makes it a more suitable marker for experiments requiring prolonged or intense illumination, such as fluorescence microscopy time-lapse studies.

Solvatochromism: Both molecules exhibit some degree of solvatochromism, with their emission spectra being sensitive to the polarity of the microenvironment. This property allows them to be used as fluorescent probes to study the polarity of systems like micelles, polymers, and biological membranes. In non-polar environments, they display a well-resolved vibronic structure, which tends to broaden and may shift slightly in more polar surroundings.

Experimental Protocols

Determining the Critical Micelle Concentration (CMC) of a Surfactant

This protocol describes a general method for determining the CMC of a surfactant using either anthracene or this compound as a fluorescent probe. The principle relies on the change in the fluorescence intensity of the probe as it partitions from the polar aqueous environment into the non-polar micellar core.

Materials:

  • Anthracene or this compound

  • Surfactant of interest (e.g., sodium dodecyl sulfate - SDS)

  • Volatile solvent (e.g., acetone or ethanol)

  • Deionized water

  • Volumetric flasks

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe (anthracene or this compound) in a volatile solvent at a concentration of approximately 1 mM.

  • Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC.

  • Add the probe to each surfactant solution. A small aliquot of the probe's stock solution is added to each surfactant solution to achieve a final probe concentration in the micromolar range (e.g., 1-5 µM). The volume of the added stock solution should be minimal to not significantly alter the total volume. Gently mix and allow the volatile solvent to evaporate.

  • Equilibrate the solutions for at least 30 minutes to ensure the probe has partitioned into the micelles.

  • Measure the fluorescence intensity. Using a fluorometer, excite the samples at the absorption maximum of the probe (e.g., ~356 nm for anthracene, ~365 nm for this compound) and record the emission intensity at the wavelength of maximum emission in a non-polar environment (e.g., ~381 nm for anthracene).

  • Plot the data. Plot the fluorescence intensity as a function of the surfactant concentration.

  • Determine the CMC. The plot will show a break point where the fluorescence intensity starts to increase significantly. The concentration at this inflection point corresponds to the CMC of the surfactant.

Caption: Workflow for CMC determination using a fluorescent probe.

Visualization of Key Concepts

Jablonski Diagram

The following diagram illustrates the electronic transitions that occur during fluorescence, which is the underlying principle for the function of both this compound and anthracene as fluorescent markers.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S2 S₂ S0->S2 S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence

References

Comparative Toxicity of Methylated Anthracenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of methylated anthracenes is crucial for predicting and mitigating potential toxicity. This guide provides an objective comparison of the toxicological profiles of key methylated anthracenes, supported by experimental data, detailed methodologies, and a visual representation of a key signaling pathway involved in their metabolic activation.

The toxicity of anthracene and its methylated derivatives is intrinsically linked to their metabolism. While anthracene itself is relatively inert, methylation can significantly alter its biological activity, often enhancing its mutagenic and carcinogenic potential. This guide focuses on a comparative analysis of two representative compounds: 2-methylanthracene and 9,10-dimethylanthracene, highlighting differences in their genotoxicity and tumorigenicity based on available experimental evidence.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize quantitative data from key studies to facilitate a direct comparison of the toxic potential of different methylated anthracenes.

Compound Assay Test System Metabolic Activation (S9) Result Reference
Anthracene Ames TestSalmonella typhimurium TA98, TA100With and WithoutNon-mutagenic[1]
This compound Ames TestS. typhimurium TA98, TA100WithMutagenic[2]
9,10-Dimethylanthracene Ames TestS. typhimurium TA98, TAMixWithMutagenic[3]
Anthracene Developmental ToxicityZebrafish EmbryoNot ApplicableTeratogenic effects at high concentrations[4]
This compound Developmental ToxicityZebrafish EmbryoNot ApplicableTeratogenic effects[4]
9,10-Dimethylanthracene Oxidative StressCaenorhabditis elegansNot ApplicableIncreased Reactive Oxygen Species (ROS) formation compared to anthracene and 9-methylanthracene[5]

Table 1: Comparative Genotoxicity and Developmental Toxicity of Methylated Anthracenes. This table highlights the necessity of metabolic activation for the mutagenicity of methylated anthracenes and indicates that methylation increases toxicity in various models.

Compound Initiating Dose (nmol) Tumor Incidence (%) Papillomas per Mouse (at week 20) Mouse Strain Reference
Benz[a]anthracene (Parent Compound) 200200.2SENCAR[6]
7-Methylbenz[a]anthracene 2001006.8SENCAR[6]
12-Methylbenz[a]anthracene 400953.0CD-1[7]
7,12-Dimethylbenz[a]anthracene (DMBA) 101008.5SENCAR[6]
1,12-Methylenebenz[a]anthracene 4.0 µmol907.6CD-1[7]

Table 2: Comparative Tumor-Initiating Activity of Methylated Benz[a]anthracenes on Mouse Skin. This table demonstrates the potentiation of tumorigenicity with methylation, particularly at the 7 and 12 positions of the benz[a]anthracene ring system.

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below to ensure transparency and reproducibility.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test compound is assessed for its ability to cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.

Protocol (Plate Incorporation Method with S9 Activation): [2][8][9][10][11]

  • Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used.

  • Metabolic Activation: Since many polycyclic aromatic hydrocarbons (PAHs) are not mutagenic themselves but are converted to mutagens by metabolism, a rat liver homogenate fraction (S9) is added to the test system to mimic mammalian metabolism. The S9 mix typically contains the S9 fraction, NADP+, and glucose-6-phosphate.

  • Procedure: a. To a sterile tube, add 0.1 mL of an overnight culture of the appropriate bacterial strain, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or a buffer for the control without metabolic activation). b. The mixture is pre-incubated at 37°C for 20-30 minutes. c. After pre-incubation, 2 mL of molten top agar (containing a trace amount of histidine and biotin) is added to the tube, mixed, and poured onto a minimal glucose agar plate. d. The plates are incubated in the dark at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.

Mouse Skin Tumorigenesis Assay (Two-Stage Carcinogenesis)

This in vivo assay evaluates the ability of a chemical to initiate and/or promote the development of skin tumors in mice.[12][13][14]

Principle: The two-stage carcinogenesis model involves an "initiation" step with a single, sub-carcinogenic dose of the test compound, followed by repeated applications of a "promoter" substance that stimulates the clonal expansion of the initiated cells, leading to the formation of benign tumors (papillomas).

Protocol:

  • Animal Model: SENCAR or CD-1 mice are commonly used due to their susceptibility to skin carcinogenesis.

  • Initiation: The dorsal skin of the mice is shaved. A single topical application of the test compound (e.g., a methylated anthracene) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved area.

  • Promotion: One to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area twice a week for a period of 20-26 weeks.

  • Observation and Data Collection: The mice are observed weekly, and the number of papillomas is counted. The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are recorded.

  • Histopathology: At the end of the study, skin tumors are typically excised and examined histopathologically to confirm their nature (e.g., papilloma, squamous cell carcinoma).

Mandatory Visualization

Metabolic Activation of Methylated Anthracenes via the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of methylated anthracenes is heavily dependent on their metabolic activation by cytochrome P450 enzymes, a process often regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[15][16][17]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum MA Methylated Anthracene AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) MA->AhR_complex Binds Reactive_Metabolite Reactive Metabolite (e.g., Epoxide) MA->Reactive_Metabolite Metabolism by CYP1A1 AhR_ligand Ligand-AhR-Hsp90-XAP2 (Active Complex) AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates to Nucleus & binds ARNT AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Binds to DNA Toxicity Genotoxicity & Carcinogenicity DNA_Adducts->Toxicity

Caption: AhR signaling pathway in methylated anthracene toxicity.

This guide provides a foundational understanding of the comparative toxicity of methylated anthracenes. The presented data and protocols serve as a valuable resource for researchers in toxicology, pharmacology, and drug development, enabling more informed decisions in the assessment of these and similar compounds. Further research into a wider range of methylated anthracenes and the use of additional toxicological endpoints will continue to refine our understanding of their structure-activity relationships.

References

Performance of Anthracene Derivatives as Dopants in Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of 2-Methylanthracene Derivatives and Alternative Doping Strategies in Organic Light-Emitting Diodes

The efficiency, stability, and overall performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), are critically dependent on the charge injection and transport properties of the organic semiconductor layers. Doping of these layers is a widely adopted strategy to enhance conductivity and reduce the operating voltage of devices. While a wide array of dopant materials are actively researched, this guide focuses on the performance of anthracene derivatives, specifically exploring 2-methyl-9,10-di(2-naphthyl)anthracene (MADN), a derivative of this compound, when doped with tungsten oxide (WO₃).

Direct research on this compound as a standalone dopant is limited in publicly available literature. However, the study of its derivatives, such as MADN, provides valuable insights into the potential of this class of materials in organic electronics. This guide presents a comparative analysis of OLEDs employing an undoped MADN hole transport layer (HTL), a WO₃-doped MADN HTL, and a conventional p-doped system of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (NPB) doped with tetrafluoro-tetracyanoquinodimethane (F₄-TCNQ).

Comparative Performance of Doped Hole Transport Layers in OLEDs

The following tables summarize the key performance metrics of OLEDs with different hole transport layer configurations. The data is compiled from studies with comparable device architectures to ensure a meaningful comparison.

Table 1: Performance of OLEDs with Undoped and WO₃-Doped MADN Hole Transport Layers

Performance MetricUndoped MADN10% WO₃-Doped MADN20% WO₃-Doped MADN33% WO₃-Doped MADN
Voltage at 20 mA/cm² (V) 9.87.07.58.5
Luminance at 20 mA/cm² (cd/m²) 3360400038003500
Current Efficiency at 20 mA/cm² (cd/A) 3.44.03.83.5
Power Efficiency at 20 mA/cm² (lm/W) 1.72.42.01.6

Data extracted from a study on Alq₃-based OLEDs.

Table 2: Performance Comparison with a Conventional p-Doped System

Performance MetricUndoped MADN10% WO₃-Doped MADNm-MTDATA:F₄-TCNQ/NPB
Maximum Luminance (cd/m²) Not ReportedNot Reported23,500
Maximum Current Efficiency (cd/A) 3.44.07.0
Maximum Power Efficiency (lm/W) 1.72.44.46

Performance of the m-MTDATA:F₄-TCNQ/NPB device is from a separate study with a similar Alq₃-based device structure.

Experimental Protocols

The following are detailed methodologies for the fabrication and characterization of the OLEDs cited in this guide.

Fabrication of OLEDs with MADN-based Hole Transport Layers
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol. The substrates are then treated with an oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically at a pressure of < 10⁻⁶ Torr).

    • Hole Transport Layer (HTL):

      • For the undoped device, a 60 nm thick layer of MADN is deposited.

      • For the doped devices, MADN and WO₃ are co-evaporated from separate sources. The doping concentration is controlled by adjusting the deposition rate of each material. The total thickness of the doped HTL is maintained at 60 nm.

    • Emissive Layer (EML): A 75 nm thick layer of tris(8-hydroxyquinolinato)aluminum (Alq₃) is deposited.

  • Cathode Deposition: A 1 nm thick layer of lithium fluoride (LiF) is deposited as an electron injection layer, followed by a 150 nm thick layer of aluminum (Al) as the cathode. The deposition is performed through a shadow mask to define the active area of the device.

Characterization of OLEDs
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the fabricated OLEDs are measured simultaneously using a source meter and a luminance meter.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded using a spectroradiometer at a constant current density.

  • Efficiency Calculations: The current efficiency (in cd/A) and power efficiency (in lm/W) are calculated from the J-V-L data.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for OLED fabrication and the relationship between doping and device performance.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_characterization Device Characterization ITO_Substrate ITO Glass Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning O2_Plasma O₂ Plasma Treatment Cleaning->O2_Plasma HTL Hole Transport Layer (HTL) (e.g., Doped/Undoped MADN) O2_Plasma->HTL EML Emissive Layer (EML) (e.g., Alq₃) HTL->EML EIL Electron Injection Layer (EIL) (e.g., LiF) EML->EIL Cathode Cathode (e.g., Al) EIL->Cathode JVL J-V-L Measurement Cathode->JVL EL_Spectrum EL Spectrum Analysis Cathode->EL_Spectrum Efficiency Efficiency Calculation JVL->Efficiency logical_relationship cluster_effects Effects of Doping cluster_performance Device Performance Doping Doping HTL (e.g., with WO₃) Increased_Conductivity Increased Hole Conductivity Doping->Increased_Conductivity Reduced_Barrier Reduced Hole Injection Barrier Doping->Reduced_Barrier Lower_Voltage Lower Operating Voltage Increased_Conductivity->Lower_Voltage Reduced_Barrier->Lower_Voltage Higher_Efficiency Higher Power Efficiency Lower_Voltage->Higher_Efficiency

2-Methylanthracene: A Comparative Benchmark Against Standard Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of 2-Methylanthracene in relation to other common Polycyclic Aromatic Hydrocarbon (PAH) standards, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound with other widely used Polycyclic Aromatic Hydrocarbon (PAH) standards, particularly the 16 priority PAHs identified by the U.S. Environmental Protection Agency (EPA). The following sections present a detailed analysis of their physicochemical properties, analytical performance, and toxicological profiles to assist researchers in selecting the appropriate standards for their specific applications.

Data Presentation: Quantitative Comparison of PAH Standards

The selection of a suitable PAH standard is critical for accurate and reliable analytical measurements. This section provides a comparative summary of the key physicochemical and toxicological properties of this compound and the 16 EPA priority PAHs.

Physicochemical Properties

The physicochemical properties of PAHs govern their environmental fate, transport, and bioavailability. Key parameters such as molecular weight, melting point, boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (Log K_ow_) are crucial for predicting their behavior in various matrices.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Vapor Pressure (mm Hg)Water Solubility (mg/L)Log K_ow_
This compound 613-12-7C₁₅H₁₂192.26204-206[1][2]358.255.01 x 10⁻⁵[3]0.039[2]5.10[3]
Naphthalene91-20-3C₁₀H₈128.1780.22188.30 x 10⁻²31.03.37
Acenaphthylene208-96-8C₁₂H₈152.1992.52806.96 x 10⁻³3.933.92
Acenaphthene83-32-9C₁₂H₁₀154.2195.02792.80 x 10⁻³3.803.92
Fluorene86-73-7C₁₃H₁₀166.22116.02956.00 x 10⁻⁴1.904.18
Phenanthrene85-01-8C₁₄H₁₀178.23101.03401.29 x 10⁻⁴1.104.57
Anthracene120-12-7C₁₄H₁₀178.23216.03406.00 x 10⁻⁶0.0454.54
Fluoranthene206-44-0C₁₆H₁₀202.25111.03849.15 x 10⁻⁶0.2605.22
Pyrene129-00-0C₁₆H₁₀202.25156.04044.50 x 10⁻⁶0.1355.18
Benzo[a]anthracene56-55-3C₁₈H₁₂228.29158.04385.50 x 10⁻⁷0.0115.91
Chrysene218-01-9C₁₈H₁₂228.29254.04486.30 x 10⁻⁹0.0025.91
Benzo[b]fluoranthene205-99-2C₂₀H₁₂252.31168.0481< 1.00 x 10⁻⁸0.00156.57
Benzo[k]fluoranthene207-08-9C₂₀H₁₂252.31217.0480< 1.00 x 10⁻⁸0.00086.84
Benzo[a]pyrene50-32-8C₂₀H₁₂252.31179.04955.50 x 10⁻⁹0.00386.04
Dibenzo[a,h]anthracene53-70-3C₂₂H₁₄278.35266.05241.00 x 10⁻¹⁰0.00056.75
Benzo[g,h,i]perylene191-24-2C₂₂H₁₂276.33277.0500< 1.00 x 10⁻¹⁰0.000266.50
Indeno[1,2,3-cd]pyrene193-39-5C₂₂H₁₂276.33163.05361.00 x 10⁻¹⁰0.000196.50
Toxicological Profile

The toxicity of PAHs is a significant concern due to their carcinogenic and mutagenic properties.[4] The Toxic Equivalency Factor (TEF) is a widely used metric to assess the relative carcinogenic potency of different PAHs compared to benzo[a]pyrene, which is assigned a TEF of 1.

CompoundGHS ClassificationCarcinogenicity (IARC Group)Toxic Equivalency Factor (TEF)
This compound Aquatic Acute 1[3]No data availableNo data available
NaphthaleneAcute Tox. 4, Carc. 22B (Possibly carcinogenic to humans)0.001
AcenaphthyleneNot classifiable3 (Not classifiable as to its carcinogenicity to humans)0.001
AcenaphtheneNot classifiable3 (Not classifiable as to its carcinogenicity to humans)0.001
FluoreneNot classifiable3 (Not classifiable as to its carcinogenicity to humans)0.001
PhenanthreneNot classifiable3 (Not classifiable as to its carcinogenicity to humans)0.001
AnthraceneNot classifiable3 (Not classifiable as to its carcinogenicity to humans)0.01
FluorantheneNot classifiable3 (Not classifiable as to its carcinogenicity to humans)0.001
PyreneNot classifiable3 (Not classifiable as to its carcinogenicity to humans)0.001
Benzo[a]anthraceneCarc. 22B (Possibly carcinogenic to humans)0.1
ChryseneCarc. 22B (Possibly carcinogenic to humans)0.01
Benzo[b]fluorantheneCarc. 22B (Possibly carcinogenic to humans)0.1
Benzo[k]fluorantheneCarc. 22B (Possibly carcinogenic to humans)0.1
Benzo[a]pyreneCarc. 1B, Muta. 1B, Repr. 1B1 (Carcinogenic to humans)1
Dibenzo[a,h]anthraceneCarc. 1B, Muta. 1B, Repr. 1B2A (Probably carcinogenic to humans)1
Benzo[g,h,i]peryleneNot classifiable3 (Not classifiable as to its carcinogenicity to humans)0.01
Indeno[1,2,3-cd]pyreneCarc. 22B (Possibly carcinogenic to humans)0.1

Experimental Protocols

Accurate and reproducible analysis of PAHs relies on standardized and well-documented experimental protocols. This section details the methodologies for two common EPA methods used for the determination of PAHs in environmental samples.

EPA Method 610: Polynuclear Aromatic Hydrocarbons by HPLC

This method is designed for the determination of 16 priority PAHs in municipal and industrial discharges by high-performance liquid chromatography (HPLC).[5]

1. Sample Preparation:

  • Extraction: A 1-liter water sample is extracted with methylene chloride using a separatory funnel. The extraction is performed at a neutral pH.

  • Drying and Concentration: The methylene chloride extract is dried by passing it through a column of anhydrous sodium sulfate. The dried extract is then concentrated to a volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

  • Solvent Exchange: The solvent is exchanged to acetonitrile by adding the concentrate to a larger volume of acetonitrile and reconcentrating.

2. HPLC Analysis:

  • Column: A reverse-phase column (e.g., C18) is used for the separation of the PAHs.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The gradient program is optimized to achieve separation of all 16 PAHs.

  • Detection: An ultraviolet (UV) detector set at 254 nm and a fluorescence detector with variable wavelength excitation and emission are used in series. The fluorescence detector provides higher sensitivity and selectivity for many of the PAHs.

3. Quality Control:

  • A quality control check sample containing all 16 PAHs is analyzed to demonstrate the ability to generate acceptable accuracy and precision.

  • Surrogate standards are added to all samples to monitor the performance of the extraction and analytical system.

EPA Method 8310: Polynuclear Aromatic Hydrocarbons by HPLC

This method is used for the determination of PAHs in groundwater and waste samples.[6][7][8]

1. Sample Preparation:

  • Extraction: Water samples are typically extracted using solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction with methylene chloride. Solid samples are extracted using methods such as Soxhlet extraction (Method 3540) or ultrasonic extraction (Method 3550).

  • Cleanup: If interferences are present, the extract is cleaned up using a silica gel column (Method 3630).

  • Concentration: The extract is concentrated to a final volume of 1 mL.

2. HPLC Analysis:

  • Column and Mobile Phase: Similar to Method 610, a reverse-phase C18 column with an acetonitrile/water gradient is used.

  • Detection: Both UV and fluorescence detectors are employed for the detection and quantification of the target PAHs.

3. Quality Control:

  • A quality control check sample concentrate is required to be analyzed.

  • Surrogate standards are used to monitor method performance for each sample.

Signaling Pathways and Experimental Workflows

The biological effects of PAHs, including their carcinogenicity, are initiated through their interaction with specific signaling pathways. The following diagrams illustrate the key pathways involved in PAH toxicity and a general workflow for their analysis.

PAH_Metabolic_Activation cluster_PhaseI Phase I Metabolism PAH PAH (e.g., Benzo[a]pyrene) Epoxide PAH Epoxide PAH->Epoxide Oxidation Diol PAH Diol Epoxide->Diol Hydration Diol_Epoxide PAH Diol Epoxide (Ultimate Carcinogen) Diol->Diol_Epoxide Epoxidation DNA_Adduct DNA Adducts Diol_Epoxide->DNA_Adduct Covalent Binding Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer CYP1A1 CYP1A1/1B1 EH Epoxide Hydrolase

Caption: Metabolic activation of PAHs leading to carcinogenesis.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH AHR_complex AHR-HSP90-XAP2 Complex (Inactive) PAH->AHR_complex Binding AHR_activated Activated AHR Complex AHR_complex->AHR_activated Conformational Change AHR_activated_nuc Activated AHR Complex AHR_activated->AHR_activated_nuc Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_activated_nuc->AHR_ARNT Dimerization ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AHR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_Transcription Induction PAH_Analysis_Workflow Sample Environmental Sample (Water, Soil, etc.) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (HPLC or GC/MS) Concentration->Analysis Data Data Acquisition and Processing Analysis->Data Report Final Report Data->Report

References

Differentiating Methylanthracene Isomers: A Comparative Guide to Capillary Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are critical. This guide provides an objective comparison of capillary gas chromatography (GC) methods for the separation of methylanthracene isomers, supported by experimental data and detailed protocols.

The structural similarity of methylanthracene isomers, such as 1-methylanthracene, 2-methylanthracene, and 9-methylanthracene, presents a significant analytical challenge. Their nearly identical physical properties make their separation and quantification difficult. Capillary gas chromatography stands out as a powerful technique for this purpose, offering high resolution and sensitivity. The choice of stationary phase and the optimization of temperature programs are paramount in achieving successful isomeric differentiation.

Performance Comparison of Stationary Phases

The selection of the GC capillary column's stationary phase is the most critical factor in the separation of methylanthracene isomers. The polarity and chemical characteristics of the stationary phase dictate the differential interactions with the isomers, leading to variations in retention times and, consequently, their separation.

A comparative summary of the performance of different stationary phases is presented below. The data illustrates the typical elution order and relative retention of methylanthracene isomers.

Stationary Phase TypeCommon Phase CompositionIsomer Elution Order (Typical)Performance Characteristics
Non-Polar 100% DimethylpolysiloxaneElution primarily by boiling point. Isomers may co-elute or show poor resolution.Low selectivity for positional isomers. Not ideal for baseline separation of methylanthracenes.
Intermediate Polarity 5% Phenyl-95% Dimethylpolysiloxane (e.g., SE-54)This compound < 1-Methylanthracene < 9-MethylanthraceneGood general-purpose phase. Provides improved selectivity over non-polar phases due to pi-pi interactions between the phenyl groups and the aromatic analytes.[1]
Polar 50% Phenyl-50% DimethylpolysiloxaneEnhanced separation due to increased phenyl content, leading to stronger pi-pi interactions.Higher selectivity for aromatic isomers. The increased polarity can lead to longer retention times.
Liquid Crystalline e.g., Smectic liquid crystalline polysiloxaneShape-selective separation. Elution order depends on the specific liquid crystal phase and temperature.Offers high selectivity based on the length-to-breadth ratio of the molecules. Can provide excellent resolution of structurally similar isomers.
Ionic Liquid e.g., 1,12-di(tripropylphosphonium) dodecane bis(trifluoromethanesulfonyl)imideUnique selectivity based on a combination of polarity, hydrogen bonding, and pi-pi interactions.Can exhibit different elution patterns compared to traditional polysiloxane phases, offering an alternative for difficult separations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below is a typical experimental protocol for the analysis of methylanthracene isomers using capillary GC.

Sample Preparation
  • Dissolution: Dissolve the crude anthracene sample containing methylanthracene isomers in a suitable solvent, such as N,N-dimethylformamide (DMF).[1]

  • Internal Standard: Add an internal standard, such as phenoxazine, to the sample solution for accurate quantification.[1]

  • Dilution: Dilute the sample to an appropriate concentration to avoid column overload and ensure sharp peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Capillary Column: SE-54 (30 m x 0.32 mm x 0.25 µm film thickness).[1]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.04 mL/min).[1]

  • Injector Temperature: 300°C.[1]

  • Injection Volume: 1 µL with a split ratio (e.g., 30:1).[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.

  • Detector Temperature (FID or MS Transfer Line): 300°C.[1]

  • MS Ion Source Temperature: 230°C.[1]

  • MS Quadrupole Temperature: 150°C.

  • Data Acquisition: Full scan mode (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Experimental Workflow and Logic

The logical flow of a typical GC analysis for isomeric differentiation is crucial for understanding the process from sample injection to data analysis.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Capillary GC Analysis cluster_detection_analysis Detection & Data Analysis Sample Crude Methylanthracene Sample Dissolution Dissolution in DMF Sample->Dissolution InternalStd Addition of Internal Standard Dissolution->InternalStd Dilution Dilution InternalStd->Dilution Injection Sample Injection Dilution->Injection Separation Separation on SE-54 Column Injection->Separation Elution Isomer Elution Separation->Elution Detection MS/FID Detection Elution->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq Analysis Peak Identification & Quantification DataAcq->Analysis

GC analysis workflow for methylanthracene isomers.

The successful differentiation of methylanthracene isomers by capillary gas chromatography is highly dependent on the selection of an appropriate stationary phase and the optimization of the analytical method. While non-polar columns offer limited selectivity, phenyl-substituted polysiloxane columns, such as SE-54, provide a significant improvement in resolution due to enhanced pi-pi interactions with the aromatic analytes. For even more challenging separations, highly polar, liquid crystalline, or ionic liquid phases can offer unique selectivities. The provided experimental protocol serves as a robust starting point for method development, which can be further optimized to meet specific analytical requirements.

References

A Comparative Guide to the Cross-Validation of 2-Methylanthracene Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) such as 2-methylanthracene is critical for environmental monitoring, toxicology studies, and ensuring the purity of pharmaceutical products. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of two widely used methods for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document outlines the experimental protocols and compares the performance characteristics of these two techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.

Method Comparison at a Glance

Both GC-MS and HPLC are powerful analytical tools for the determination of this compound.[1] GC-MS is a well-established method for the analysis of volatile and semi-volatile compounds like PAHs, offering high sensitivity and selectivity.[2][3] HPLC, often coupled with fluorescence (FLD) or ultraviolet (UV) detection, is also a robust technique for PAH analysis, particularly for non-volatile or thermally labile compounds.[4][5] The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation.[6]

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound and other PAHs using GC-MS and HPLC. The data presented is a synthesis of values reported in various validation studies.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
Linearity (R²) ≥ 0.99[7][8]> 0.99[9]
Limit of Detection (LOD) 0.09 - 0.88 µg/kg[7]0.08 - 0.17 µg/kg[9]
Limit of Quantitation (LOQ) 0.27 - 2.67 µg/kg[7]0.25 - 0.51 µg/kg[9]
Accuracy (% Recovery) 87.5 - 108.5%[7]89.65 - 118.59%[9]
Precision (% RSD) < 13%[7]< 9.38%[9]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of PAHs in various matrices.

1. Sample Preparation (Solid Samples):

  • Extraction: A known weight of the homogenized sample is subjected to solvent extraction. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction using a solvent such as hexane or a mixture of acetone and dichloromethane.

  • Clean-up: The extract is concentrated and purified using solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering compounds.

  • Solvent Exchange: The purified extract is exchanged into a solvent suitable for GC-MS analysis, such as hexane or toluene.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: An Agilent 7890A GC or equivalent.

  • Column: A DB-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used.[10]

  • Injector: Splitless injection at 280-300°C.[10]

  • Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, ramped to 315°C at a rate of 5-10°C/min, and held for a final period.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[10]

  • Mass Spectrometer (MS) System: An Agilent 5975C MS or equivalent.[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound (m/z 192, 191, 189) are monitored.

  • Quantification: A calibration curve is generated using certified reference standards of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

This protocol is adapted from standard methods for the analysis of PAHs in environmental and food samples.[11]

1. Sample Preparation:

  • Extraction: Similar to the GC-MS protocol, extraction is performed using a suitable solvent system. For liquid samples, liquid-liquid extraction (LLE) with a solvent like acetonitrile may be employed.

  • Clean-up: The extract is purified using SPE, often with a C18 cartridge, to remove non-polar interferences.

  • Solvent Exchange: The eluate is evaporated and reconstituted in the mobile phase, typically an acetonitrile/water mixture.

2. HPLC-FLD Analysis:

  • HPLC System: An Agilent 1200 series or equivalent with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) designed for PAH analysis.[11]

  • Mobile Phase: A gradient elution is typically used with a mixture of acetonitrile and water. The gradient starts with a lower percentage of acetonitrile and increases over the course of the analysis to elute the more non-polar PAHs.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Fluorescence Detector (FLD): The excitation and emission wavelengths are optimized for this compound. For anthracene derivatives, excitation is often in the range of 250-270 nm and emission in the range of 390-410 nm.

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis_gc GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Solvent_Exchange_GC Solvent Exchange Cleanup->Solvent_Exchange_GC Injection_GC Injection Solvent_Exchange_GC->Injection_GC Prepared Sample GC_Separation GC Separation Injection_GC->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (SIM) Ionization->Mass_Analysis Detection_GC Detection Mass_Analysis->Detection_GC Data_Analysis_GC Data Analysis Detection_GC->Data_Analysis_GC

Workflow for this compound Analysis by GC-MS.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-FLD Analysis Sample_HPLC Sample Extraction_HPLC Extraction Sample_HPLC->Extraction_HPLC Cleanup_HPLC Clean-up (SPE) Extraction_HPLC->Cleanup_HPLC Solvent_Exchange_HPLC Reconstitution in Mobile Phase Cleanup_HPLC->Solvent_Exchange_HPLC Injection_HPLC Injection Solvent_Exchange_HPLC->Injection_HPLC Prepared Sample HPLC_Separation HPLC Separation Injection_HPLC->HPLC_Separation Fluorescence_Excitation Fluorescence Excitation HPLC_Separation->Fluorescence_Excitation Emission_Detection Emission Detection Fluorescence_Excitation->Emission_Detection Data_Analysis_HPLC Data Analysis Emission_Detection->Data_Analysis_HPLC

Workflow for this compound Analysis by HPLC-FLD.

References

A Comparative Study on the Photophysical Properties of Methylanthracene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the photophysical properties of three methylanthracene isomers: 1-methylanthracene, 2-methylanthracene, and 9-methylanthracene. The position of the methyl group on the anthracene core significantly influences the electronic and steric characteristics of these molecules, leading to distinct absorption and emission behaviors, fluorescence efficiencies, and excited-state lifetimes. Understanding these nuances is critical for applications in fluorescent probes, organic electronics, and photosensitizers.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key photophysical parameters for the methylanthracene isomers. Data is presented for cyclohexane as the solvent to ensure a consistent basis for comparison, except where noted. The parent molecule, anthracene, is included for reference.

Property1-MethylanthraceneThis compound9-MethylanthraceneAnthracene (Reference)
Absorption Maxima (λ_abs_) (nm) Data not available~330-375 (gas phase)366, 385356, 375
Emission Maxima (λ_em_) (nm) Data not availableData not available390, 413, 437381, 403, 427
Fluorescence Quantum Yield (Φ_f_) Data not availableData not available0.320.36
Fluorescence Lifetime (τ_f_) (ns) Data not availableData not availableIncreases with solvent viscosity~4.9

Note: The absence of specific quantitative data for 1-methylanthracene and this compound in cyclohexane highlights a gap in the current research literature.

Experimental Protocols

The determination of the photophysical parameters presented above relies on standardized and precise experimental methodologies. Below are the detailed protocols for the key experiments.

Absorption and Emission Spectroscopy

Objective: To determine the wavelengths of maximum absorption and emission for each methylanthracene isomer.

Methodology:

  • Sample Preparation: Prepare dilute solutions of each isomer in spectroscopic grade cyclohexane. The concentration should be adjusted to yield an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

  • Instrumentation: Utilize a calibrated UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

  • Procedure:

    • Record the absorption spectrum of each sample over a wavelength range of at least 250 nm to 450 nm.

    • Identify the wavelengths of maximum absorbance (λ_abs_).

    • To record the emission spectrum, set the excitation wavelength at the longest wavelength absorption maximum (λ_abs_).

    • Scan the emission monochromator over a wavelength range starting from approximately 10 nm above the excitation wavelength to capture the full emission profile.

    • Identify the wavelengths of maximum fluorescence emission (λ_em_).

Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (Φ_f_) of the methylanthracene isomers relative to a standard of known quantum yield.

Methodology:

  • Standard Selection: A suitable fluorescence standard with a well-characterized quantum yield in the same solvent should be chosen. For these isomers, anthracene in cyclohexane (Φ_f_ = 0.36) is an appropriate standard.

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard in cyclohexane with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the absorption spectra of all solutions.

    • Record the corrected fluorescence emission spectra for all solutions under identical instrument conditions (e.g., excitation wavelength, slit widths).

    • Integrate the area under the emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The fluorescence quantum yield of the sample (Φ_f_ (sample)) is calculated using the following equation:

      Φ_f_ (sample) = Φ_f_ (standard) × [ (Gradient_sample_) / (Gradient_standard_) ] × [ (n_sample_)^2 / (n_standard_)^2 ]

      where 'Gradient' is the slope from the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the excited-state lifetime (τ_f_) of the methylanthracene isomers.

Methodology:

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring nanosecond fluorescence lifetimes.

  • Procedure:

    • Prepare a dilute, deoxygenated solution of the sample in cyclohexane. Deoxygenation is crucial as dissolved oxygen can quench fluorescence.

    • Use a pulsed light source (e.g., a laser diode or a picosecond laser) with a high repetition rate to excite the sample at its absorption maximum.

    • Detect the emitted single photons using a high-speed detector.

    • Measure the time delay between the excitation pulse and the arrival of the photon.

    • Build a histogram of these time delays over millions of events to construct the fluorescence decay curve.

    • Fit the decay curve to a single or multi-exponential function to extract the fluorescence lifetime(s).

Visualizing the Processes and Workflows

To better understand the experimental procedures and the fundamental photophysical transitions, the following diagrams are provided.

Experimental_Workflow_Spectroscopy cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy A1 Prepare Dilute Solution A2 Record Absorption Spectrum (UV-Vis Spectrophotometer) A1->A2 A3 Determine λ_abs_ A2->A3 E1 Excite at λ_abs_ E2 Record Emission Spectrum (Spectrofluorometer) E1->E2 E3 Determine λ_em_ E2->E3

Fig. 1: Workflow for Absorption and Emission Spectroscopy.

Experimental_Workflow_QY A Prepare Sample & Standard Solutions (Absorbance 0.01-0.1) B Measure Absorbance A->B C Measure Corrected Emission Spectra A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Quantum Yield from Gradients E->F

Fig. 2: Workflow for Relative Fluorescence Quantum Yield Determination.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 hν_A_ S1->S0 hν_F_ (τ_f_) S1->S0 k_ic_ T1 T₁ (First Excited Triplet State) S1->T1 k_isc_ T1->S0 hν_P_ abs Absorption fluor Fluorescence ic Internal Conversion isc Intersystem Crossing phos Phosphorescence

Fig. 3: Jablonski Diagram of Photophysical Processes.

Concluding Remarks

The substitution pattern of the methyl group on the anthracene scaffold significantly impacts its photophysical properties. While 9-methylanthracene has been relatively well-characterized, a comprehensive, comparative dataset for the 1- and 2-isomers remains elusive in the literature. The protocols outlined in this guide provide a clear framework for researchers to obtain these missing parameters, which would be invaluable for the rational design of novel fluorescent materials and probes. Further investigation into the photophysical behavior of 1- and this compound is strongly encouraged to complete the comparative landscape of these fundamental aromatic isomers.

Safety Operating Guide

Proper Disposal of 2-Methylanthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Methylanthracene is critical for environmental protection and laboratory safety. As a polycyclic aromatic hydrocarbon (PAH), this compound is classified as hazardous, primarily due to its toxicity to aquatic life.[1][2][3] This guide provides a step-by-step procedure for its proper disposal, adhering to regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or face shields, and a lab coat.[2][7] All handling of this compound and its associated waste should occur in a well-ventilated area, ideally within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][7]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Waste Determination: The first step in proper waste management is to determine if the waste is hazardous.[8][9] Any material, including contaminated labware, gloves, and absorbent materials, that has come into contact with this compound should be considered hazardous waste.[10]

  • Segregation: Do not mix this compound waste with other waste streams.[11] It should be collected in separate, dedicated waste containers to prevent unforeseen chemical reactions.

2. Waste Collection:

  • Solid Waste: Collect solid this compound, contaminated materials (e.g., weighing paper, gloves, absorbent pads), and residues in a clearly labeled, sealable, and chemically compatible container.[11]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, sealed container specifically designated for flammable liquid waste.[11] Ensure the container is compatible with the solvent used.

3. Container Labeling:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[11]

  • The label should also include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.

4. Waste Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[11]

  • Ensure containers are tightly sealed to prevent leaks or spills.[9]

  • Store incompatible waste types separately to avoid accidental reactions.[11]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with a complete inventory of the waste, including the chemical name, quantity, and container type.

  • Only licensed hazardous waste transporters and disposal facilities should handle the final disposal, which typically involves high-temperature incineration.[12]

Quantitative Data for Disposal Considerations

The following table provides a summary of key identifiers and classifications for this compound, which are essential for proper waste documentation and disposal.

ParameterValueReference
CAS Number613-12-7[1][2]
Molecular FormulaC15H12[3]
Molecular Weight192.26 g/mol [2][3]
Hazard ClassAquatic Acute 1[1][2]
Hazard StatementH400: Very toxic to aquatic life[1][3]
UN NumberUN3077 (for environmentally hazardous substances, solid, n.o.s.)
Experimental Protocols and Waste Minimization

While this document focuses on disposal, a crucial aspect of laboratory safety and environmental responsibility is waste minimization. Researchers should design experiments to use the smallest feasible quantities of this compound. Where possible, consider reusing solvents and other materials after appropriate purification to reduce the overall volume of hazardous waste generated.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generation waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper, solid chemical) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing This compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed, Chemically Compatible Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed, Chemically Compatible Liquid Waste Container liquid_waste->collect_liquid label_waste Label Container: 'Hazardous Waste' 'this compound' Date and Concentration collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated, Secure, and Ventilated Hazardous Waste Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Facility (e.g., Incineration) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Methylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 2-Methylanthracene, tailored for research scientists and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

This compound, a solid, faintly yellow powder, presents specific health and safety considerations that necessitate stringent handling protocols.[1] While not classified as a substance with acute toxicity, it is recognized as being very toxic to aquatic life.[1][2][3] The primary risks associated with its handling revolve around the potential for dust explosion and irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to established operational and disposal plans are mandatory.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body PartPPE RequiredSpecifications
Eyes/Face Safety Glasses with Side Shields or GogglesMust comply with EN 166 or OSHA 29 CFR 1910.133 standards.[4]
Hands Chemical-resistant glovesNitrile gloves are a suitable option for general splash hazards.[5]
Respiratory N95 (US) or Particulate Filter Respirator (EN 143/149)Required when dust formation is possible or ventilation is inadequate.[2][4]
Body Laboratory CoatTo prevent skin contact with the chemical.

Operational Plan: Step-by-Step Handling Procedure

Meticulous adherence to the following procedural steps will minimize the risk of exposure and contamination.

1. Engineering Controls Verification:

  • Ensure a certified chemical fume hood or a well-ventilated area is operational before commencing any work.[2]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

2. Donning of Personal Protective Equipment (PPE):

  • Before handling the container, don all required PPE as specified in the table above.

3. Chemical Handling:

  • Handle this compound exclusively within a chemical fume hood to control dust.

  • Avoid actions that could generate dust, such as vigorous shaking or scraping.

  • Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Keep the container tightly closed when not in use.

4. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[2]

  • Clean the work area, ensuring any residual dust is carefully wiped up with a damp cloth.

  • Remove PPE in the correct order to prevent cross-contamination.

Disposal Plan: Managing this compound Waste

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility. This compound and its contaminated materials are considered hazardous waste.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, wipes) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

2. Container Management:

  • The waste container must be kept closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.[2] It is very toxic to aquatic life and such disposal is prohibited.[2][3]

Workflow for Safe Handling of this compound

The following diagram outlines the logical flow of operations for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Don Appropriate PPE prep_controls->prep_ppe handle_chem Handle Chemical in Fume Hood (Avoid Dust Generation) prep_ppe->handle_chem post_clean Clean Work Area handle_chem->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash post_ppe Doff PPE Correctly post_wash->post_ppe disp_collect Collect Contaminated Waste post_ppe->disp_collect disp_store Store in Labeled Container disp_collect->disp_store disp_ehs Dispose via EHS disp_store->disp_ehs

Caption: Workflow for Safe this compound Handling.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methylanthracene

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